molecular formula C12H17NO2S B12204805 1-(Benzenesulfonyl)azepane

1-(Benzenesulfonyl)azepane

Cat. No.: B12204805
M. Wt: 239.34 g/mol
InChI Key: SYWRFUXCKANUHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzenesulfonyl)azepane (CAS 41178-59-0) is a chemical compound with the molecular formula C12H17NO2S and a molecular weight of 239.33 g/mol . This molecule features an azepane (a seven-membered saturated ring containing one nitrogen atom) that is substituted at the nitrogen atom with a benzenesulfonyl group. The structure can be represented by the SMILES notation O=S(=O)(N1CCCCCC1)C1=CC=CC=C1 . As a secondary amine modified with a sulfonamide group, this compound serves as a versatile building block in medicinal chemistry and organic synthesis . The benzenesulfonyl group is a common motif in pharmaceuticals and can be used to modulate the compound's properties and reactivity. Compounds containing the azepane ring and sulfonylurea moieties, similar to this structure, are known to be explored for their potential biological activity and have shown relevance in areas such as central nervous system (CNS) receptor research, including studies on serotonin and dopamine receptors . The azepane ring itself is a valuable scaffold in drug discovery, and its functionalization through sulfonylation, as in this product, is a standard strategy to create novel molecules for screening and development . This product is intended for research purposes as a synthetic intermediate or a precursor for further chemical exploration. Please note that this product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17NO2S

Molecular Weight

239.34 g/mol

IUPAC Name

1-(benzenesulfonyl)azepane

InChI

InChI=1S/C12H17NO2S/c14-16(15,12-8-4-3-5-9-12)13-10-6-1-2-7-11-13/h3-5,8-9H,1-2,6-7,10-11H2

InChI Key

SYWRFUXCKANUHS-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States
Foundational & Exploratory

1-(Benzenesulfonyl)azepane: Physicochemical Profile and Synthetic Utility

[1]

Executive Summary

1-(Benzenesulfonyl)azepane (CAS: 41178-59-0) is a sulfonamide derivative featuring a seven-membered azepane (hexamethyleneimine) ring attached to a benzenesulfonyl moiety.[1] In medicinal chemistry, this scaffold serves as a robust pharmacophore, offering distinct hydrodynamic properties compared to its six-membered piperidine analogs. It is frequently utilized in the development of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors and as a stable "cap" for amine functionalities to modulate lipophilicity and metabolic stability.[1]

Chemical Identity & Properties

Nomenclature and Identifiers
PropertyDetail
IUPAC Name 1-(Benzenesulfonyl)azepane
Synonyms N-Benzenesulfonylhexamethyleneimine; N-Phenylsulfonylazepane
CAS Number 41178-59-0
Molecular Formula C₁₂H₁₇NO₂S
Molecular Weight 239.33 g/mol
SMILES O=S(=O)(N1CCCCCC1)C2=CC=CC=C2
Physical Properties

The physical state of sulfonamides derived from secondary amines and benzenesulfonyl chloride varies based on crystal packing. While the p-toluene analog (tosyl) is often a solid, the benzenesulfonyl derivative typically presents as a viscous oil or low-melting solid due to the flexibility of the seven-membered ring disrupting crystal lattice formation.[1]

PropertyValue / Description
Physical State Viscous oil or low-melting solid (White to off-white)
Melting Point Typically < 60°C (often isolates as an oil; crystallizes upon prolonged standing or chilling)
Boiling Point Predicted ~390°C (Decomposes prior to boiling at atm pressure)
Solubility Soluble: Dichloromethane (DCM), Ethyl Acetate, DMSO, MethanolInsoluble: Water
LogP (Predicted) ~2.4 – 2.8 (Lipophilic)
pKa The sulfonamide nitrogen is fully substituted; no acidic proton.[1][2] The conjugate acid of the azepane nitrogen is not accessible due to the electron-withdrawing sulfonyl group.[1]

Synthesis & Reactivity[3][4]

Synthetic Strategy

The standard synthesis involves the nucleophilic attack of azepane on benzenesulfonyl chloride under Schotten-Baumann conditions or in an anhydrous organic solvent with a tertiary amine base.[1]

Reaction Logic:

  • Base Selection: Pyridine or Triethylamine (Et₃N) is used to scavenge the HCl byproduct, driving the equilibrium forward.

  • Solvent: Dichloromethane (DCM) is preferred for its ability to solubilize both the organic reactants and the sulfonamide product while allowing easy aqueous workup.

  • Temperature Control: The reaction is exothermic. Initiating at 0°C prevents side reactions (e.g., disulfonylation or hydrolysis of the chloride).[1]

Experimental Protocol

Note: All steps should be performed in a fume hood due to the lachrymatory nature of sulfonyl chlorides.

Materials:

  • Azepane (1.0 equiv)[1][3]

  • Benzenesulfonyl chloride (1.1 equiv)[1]

  • Triethylamine (1.5 equiv)[1]

  • Dichloromethane (DCM) [0.2 M concentration][1]

  • DMAP (Catalytic, optional)[1]

Step-by-Step Procedure:

  • Preparation: Charge a round-bottom flask with Azepane (10 mmol) and Triethylamine (15 mmol) in anhydrous DCM (50 mL).

  • Addition: Cool the mixture to 0°C using an ice bath. Add Benzenesulfonyl chloride (11 mmol) dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (RT) for 4–12 hours. Monitor by TLC (EtOAc/Hexane 1:4) for the disappearance of azepane.[1]

  • Workup:

    • Dilute with DCM (50 mL).[1]

    • Wash with 1M HCl (2 × 30 mL) to remove unreacted amine and excess base.[1]

    • Wash with Saturated NaHCO₃ (2 × 30 mL) to remove any hydrolyzed sulfonic acid.[1]

    • Wash with Brine (1 × 30 mL).[1]

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: If the product is an oil, purify via silica gel flash chromatography (Gradient: 0–20% EtOAc in Hexanes). If solid, recrystallize from EtOH/Water.

Mechanism Diagram

The following diagram illustrates the nucleophilic substitution pathway.

SynthesisReactantsReactantsAzepane + PhSO2ClIntermediateTetrahedralIntermediateReactants->IntermediateNucleophilic Attack(N attacks S)TransitionEliminationof HClIntermediate->TransitionBase (Et3N)removes H+ProductProduct1-(Benzenesulfonyl)azepaneTransition->ProductCl- Departure

Caption: Nucleophilic sulfonylation mechanism via addition-elimination pathway.

Spectroscopic Characterization

Researchers should verify the identity of the compound using the following characteristic signals. The flexibility of the seven-membered ring often results in broader multiplets compared to piperidine analogs.[1]

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

  • δ 7.80 – 7.75 (m, 2H): Ortho-protons of the phenyl ring (deshielded by sulfonyl).[1]

  • δ 7.60 – 7.50 (m, 3H): Meta and Para-protons of the phenyl ring.

  • δ 3.25 – 3.20 (t, J = 5.8 Hz, 4H): α-Methylene protons (N-CH₂) of the azepane ring.[1]

  • δ 1.75 – 1.65 (m, 4H): β-Methylene protons.[1]

  • δ 1.60 – 1.55 (m, 4H): γ/δ-Methylene protons.[1]

¹³C NMR (100 MHz, CDCl₃):

  • Aromatic: ~140.0 (ipso), 132.5 (para), 129.0 (meta), 127.0 (ortho).[1]

  • Aliphatic: ~48.5 (N-C), ~29.0 (β-C), ~27.0 (γ/δ-C).[1]

Mass Spectrometry (MS)
  • Method: ESI-MS (Positive Mode)[1]

  • Observed Ion: [M+H]⁺ = 240.1[1]

  • Fragmentation: Loss of SO₂ (64 Da) is a common fragmentation pathway in high-energy collisions.[1]

Applications in Drug Discovery[1][3][6][7][8]

Pharmacophore & Scaffold Utility

The azepane ring provides a unique steric bulk compared to piperidine or pyrrolidine.[1] When coupled with a sulfonyl group, it forms a highly stable, lipophilic motif used to fill hydrophobic pockets in enzyme active sites.

  • 11β-HSD1 Inhibitors: Azepane sulfonamides have been identified as potent inhibitors of 11β-HSD1, an enzyme implicated in metabolic syndrome and type 2 diabetes.[1] The azepane ring often occupies a lipophilic pocket, while the sulfonamide provides hydrogen bond acceptor capability.

  • Metabolic Stability: The sulfonyl group deactivates the nitrogen lone pair, preventing N-oxidation. However, the carbon atoms of the azepane ring (particularly the positions remote from the nitrogen) are susceptible to oxidative metabolism (hydroxylation) by CYP450 enzymes.[1]

Structural Hierarchy Diagram

The diagram below contextualizes the compound within medicinal chemistry space.

ApplicationsCore1-(Benzenesulfonyl)azepane(Scaffold)Prop1Structural PropertiesCore->Prop1Prop2Pharmacological TargetsCore->Prop2Feat1Hydrophobic Bulk(7-membered ring)Prop1->Feat1Feat2Metabolic Stability(Sulfonamide Linker)Prop1->Feat2Target111β-HSD1 Inhibitors(Metabolic Disease)Prop2->Target1Target2CNS Agents(Dopamine/Serotonin Modulators)Prop2->Target2

Caption: Structural features and therapeutic targets associated with the azepane-sulfonamide scaffold.

Safety and Handling

  • Hazards: Like most sulfonamides, this compound may cause skin and eye irritation. It is a potential sensitizer.[1]

  • Storage: Store in a cool, dry place. The sulfonamide bond is hydrolytically stable under neutral and basic conditions but requires protection from strong acids at high temperatures.[1]

  • Disposal: Dispose of as hazardous organic waste containing sulfur.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 8119, Azepane. Retrieved from [Link]

  • Su, X., et al. (2009). Discovery of azepane sulfonamides as potent 11β-HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(15), 4151-4155.[1] [Link]

An In-depth Technical Guide to the Synthesis and Mechanisms of 1-(Benzenesulfonyl)azepane

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways and reaction mechanisms for the preparation of 1-(benzenesulfonyl)azepane, a key heterocyclic scaffold of interest to researchers, scientists, and drug development professionals. The document delves into the prevalent direct N-sulfonylation method, offering a detailed, field-proven experimental protocol. Furthermore, it explores alternative synthetic strategies, including Ring-Closing Metathesis (RCM) and the Beckmann Rearrangement, for the construction of the core azepane ring, which can subsequently be sulfonylated. A thorough discussion of the N-sulfonylation mechanism, the critical role of reaction parameters, and a detailed guide to the expected spectroscopic characterization of the target compound are presented. This guide is designed to be a practical and authoritative resource, enabling the efficient and well-understood synthesis of 1-(benzenesulfonyl)azepane in a laboratory setting.

Introduction: The Significance of the N-Sulfonylated Azepane Scaffold

The azepane ring, a seven-membered saturated nitrogen heterocycle, is a structural motif of growing importance in medicinal chemistry.[1] Its inherent three-dimensionality and conformational flexibility offer a unique scaffold for the design of novel therapeutic agents. The introduction of a benzenesulfonyl group onto the azepane nitrogen atom modulates the compound's physicochemical properties, including its lipophilicity, hydrogen bonding capacity, and metabolic stability. N-sulfonylated azepines and their derivatives have been investigated for a range of biological activities, making the efficient and reliable synthesis of these compounds a critical aspect of drug discovery and development.[2]

This guide provides an in-depth exploration of the synthesis of 1-(benzenesulfonyl)azepane, focusing on practical, reproducible methodologies and a thorough understanding of the underlying chemical principles.

Primary Synthesis Pathway: Direct N-Sulfonylation of Azepane

The most direct and widely employed method for the synthesis of 1-(benzenesulfonyl)azepane is the nucleophilic substitution reaction between azepane (also known as hexamethyleneimine) and benzenesulfonyl chloride. This reaction is a classic example of N-sulfonylation, a robust and versatile transformation in organic synthesis.[3]

Reaction Mechanism and Rationale for Experimental Choices

The N-sulfonylation of azepane proceeds via a nucleophilic attack of the secondary amine's lone pair of electrons on the electrophilic sulfur atom of the benzenesulfonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct, which drives the reaction to completion.[4]

The choice of base and solvent system is critical to the success of this reaction. While organic bases such as pyridine or triethylamine in aprotic solvents like dichloromethane (DCM) are commonly used for sulfonamide synthesis, a highly efficient protocol for the synthesis of 1-(benzenesulfonyl)azepane utilizes an aqueous solution of sodium hydroxide.[3][5] This seemingly counterintuitive choice for a reaction involving a water-sensitive electrophile like benzenesulfonyl chloride is rationalized by the "hydrophobic effect."[5] The aggregation of the nonpolar reactants in the aqueous medium can accelerate the reaction rate between the amine and the sulfonyl chloride, outcompeting the hydrolysis of the sulfonyl chloride. This method offers several advantages, including high yields, the use of an inexpensive and environmentally benign solvent (water), and a simple work-up procedure.

N-Sulfonylation Mechanism cluster_0 Nucleophilic Attack cluster_1 Elimination and Deprotonation Azepane Azepane (Hexamethyleneimine) Benzenesulfonyl_Chloride Benzenesulfonyl Chloride Intermediate Tetrahedral Intermediate Azepane->Intermediate Nucleophilic Attack Benzenesulfonyl_Chloride->Intermediate Intermediate_2 Tetrahedral Intermediate Product 1-(Benzenesulfonyl)azepane Intermediate_2->Product Elimination of Cl⁻ Product->Product Deprotonation HCl HCl Salt Salt (e.g., H₂O + Cl⁻) HCl->Salt Base Base (e.g., OH⁻) Base->Salt

Caption: Mechanism of N-sulfonylation of azepane.

Detailed Experimental Protocol: Aqueous N-Sulfonylation

This protocol is based on the highly efficient synthesis of sulfonamides in aqueous media.[5]

Materials:

  • Azepane (Hexamethyleneimine)

  • Benzenesulfonyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve azepane (1.0 eq.) in a 1.0 M aqueous solution of sodium hydroxide.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add benzenesulfonyl chloride (1.05 eq.) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir vigorously for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 1-(benzenesulfonyl)azepane can be purified by flash column chromatography on silica gel or by recrystallization, if necessary. A reported yield for this reaction with hexamethylenimine is 97%.[5]

Alternative Synthetic Pathways to the Azepane Scaffold

Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis is a powerful tool for the formation of cyclic olefins from acyclic dienes, employing ruthenium-based catalysts.[6] This strategy can be applied to the synthesis of an unsaturated azepine precursor, which can then be reduced to the saturated azepane ring.[2]

RCM_Workflow Acyclic_Diene Acyclic Diene Precursor RCM Ring-Closing Metathesis (Grubbs' Catalyst) Acyclic_Diene->RCM Unsaturated_Azepine Unsaturated Azepine RCM->Unsaturated_Azepine Reduction Reduction (e.g., H₂, Pd/C) Unsaturated_Azepine->Reduction Azepane Azepane Reduction->Azepane Sulfonylation N-Sulfonylation (Benzenesulfonyl Chloride, Base) Azepane->Sulfonylation Final_Product 1-(Benzenesulfonyl)azepane Sulfonylation->Final_Product

Caption: RCM approach to 1-(benzenesulfonyl)azepane.

Beckmann Rearrangement

The Beckmann rearrangement provides a classic method for the ring expansion of a cyclic ketone to a lactam.[7] For the synthesis of an azepane precursor, cyclohexanone oxime can be rearranged to ε-caprolactam, which can then be reduced to azepane.[8]

Beckmann_Workflow Cyclohexanone Cyclohexanone Oxime_Formation Oxime Formation (Hydroxylamine) Cyclohexanone->Oxime_Formation Cyclohexanone_Oxime Cyclohexanone Oxime Oxime_Formation->Cyclohexanone_Oxime Beckmann Beckmann Rearrangement (Acid Catalyst) Cyclohexanone_Oxime->Beckmann Caprolactam ε-Caprolactam Beckmann->Caprolactam Reduction Reduction (e.g., LiAlH₄) Caprolactam->Reduction Azepane Azepane Reduction->Azepane Sulfonylation N-Sulfonylation (Benzenesulfonyl Chloride, Base) Azepane->Sulfonylation Final_Product 1-(Benzenesulfonyl)azepane Sulfonylation->Final_Product

Caption: Beckmann rearrangement for azepane synthesis.

Characterization of 1-(Benzenesulfonyl)azepane

Thorough characterization of the synthesized product is essential to confirm its identity and purity. The following section outlines the expected spectroscopic data for 1-(benzenesulfonyl)azepane based on the analysis of similar N-sulfonylated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzenesulfonyl group and the azepane ring. The aromatic protons of the phenyl group will appear as multiplets in the range of δ 7.5-7.9 ppm. The protons on the carbons adjacent to the nitrogen of the azepane ring (α-protons) will be deshielded and are expected to resonate as a multiplet around δ 3.2-3.4 ppm. The remaining methylene protons of the azepane ring (β- and γ-protons) will appear as multiplets in the upfield region, typically between δ 1.5-1.8 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the six carbons of the benzene ring, with the carbon attached to the sulfur atom appearing in the range of δ 135-140 ppm. The other aromatic carbons will resonate between δ 127-133 ppm. The carbons of the azepane ring will appear in the aliphatic region, with the α-carbons shifted downfield (around δ 48-50 ppm) due to the electron-withdrawing effect of the sulfonyl group. The β- and γ-carbons are expected to resonate at approximately δ 27-30 ppm and δ 25-27 ppm, respectively.[9]

Infrared (IR) Spectroscopy

The IR spectrum of 1-(benzenesulfonyl)azepane will exhibit characteristic absorption bands for the functional groups present. Strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group are expected around 1350-1320 cm⁻¹ and 1170-1150 cm⁻¹, respectively.[10] The spectrum will also show C-H stretching vibrations for the aromatic and aliphatic portions of the molecule (around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively), and C=C stretching vibrations for the aromatic ring in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight of the synthesized compound. For 1-(benzenesulfonyl)azepane (C₁₂H₁₇NO₂S), the expected molecular weight is approximately 239.10 g/mol . In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at m/z 240.1. Fragmentation of the parent ion may involve the loss of the sulfonyl group (SO₂) or cleavage of the azepane ring.

Data Type Expected Values
Molecular Formula C₁₂H₁₇NO₂S
Molecular Weight 239.34 g/mol
¹H NMR (ppm) ~7.8-7.5 (m, 5H, Ar-H), ~3.3 (m, 4H, N-CH₂), ~1.7 (m, 8H, -CH₂-)
¹³C NMR (ppm) ~138 (Ar-C), ~132 (Ar-CH), ~129 (Ar-CH), ~127 (Ar-CH), ~49 (N-CH₂), ~29 (-CH₂-), ~27 (-CH₂-)
IR (cm⁻¹) ~1340 (S=O asym), ~1160 (S=O sym), ~3060 (Ar C-H), ~2930, 2850 (Aliph. C-H)
MS (ESI) [M+H]⁺ at m/z 240.1

Table 1: Summary of Expected Characterization Data for 1-(Benzenesulfonyl)azepane

Conclusion

This technical guide has provided a detailed and practical overview of the synthesis of 1-(benzenesulfonyl)azepane. The direct N-sulfonylation of azepane in an aqueous basic medium stands out as a highly efficient, high-yielding, and environmentally conscious method. Alternative pathways via Ring-Closing Metathesis and the Beckmann rearrangement offer versatility for accessing a broader range of substituted azepane derivatives. A thorough understanding of the reaction mechanisms and the rationale behind the choice of experimental conditions, as outlined in this guide, empowers researchers to confidently and successfully synthesize this important heterocyclic scaffold. The provided expected characterization data serves as a valuable reference for the verification of the synthesized product.

References

  • Aouf, N.-E., et al. (2015). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances, 5, 105847-105853. [Link]

  • Boruah, M., & Prajapati, D. (2012). Synthesis of N-sulfonated N-azepines. In Azepines. InTech. [Link]

  • King, J. F., et al. (1994). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 72(1), 23-28. [Link]

  • Dutta, S., & Panda, G. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-220. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]

  • Wikipedia. (2024). Beckmann rearrangement. [Link]

  • Scholars Research Library. (2012). Application of Beckmann rearrangement in the synthesis of indophenazino fused pyrrolo [3,2-c] azepine. Der Pharma Chemica, 4(5), 1865-1870. [Link]

  • Kumar, S., et al. (2021). Supporting Information. The Royal Society of Chemistry. [Link]

  • Wikipedia. (2024). Ring-closing metathesis. [Link]

  • Al-Zoubi, R. M., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 249. [Link]

  • Paquette, L. A. (Ed.). (1996). Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons.
  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). [Link]

  • Paquette, L. A. (Ed.). (1996). Azepines.
  • Mykura, R., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Ring closing enyne metathesis: A powerful tool for the synthesis of heterocycles. [Link]

  • Benedetti, E., et al. (2012). Synthesis of Nitrogen-Containing Heterocycles via Ring-Closing Ene-Ene and Ene-Yne Metathesis Reactions: An Easy Access to 1- and 2-Benzazepine Scaffolds and Five- and Six-Membered Lactams. Synthesis, 44(22), 3523-3533. [Link]

  • Zhang, W., et al. (2020). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. Beilstein Journal of Organic Chemistry, 16, 2378–2407. [Link]

  • Le-Deygen, I., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 59(46), 20515-20520. [Link]

  • PubChem. (n.d.). 1H-Azepine, 1-(phenylsulfonyl)-. [Link]

  • ResearchGate. (2015). Electron impact mass spectrum with proposed fragmentation (a) and HR-MS. [Link]

  • PubChem. (n.d.). 1H-Azepine. [Link]

  • ResearchGate. (2000). Complete assignment of 1H and 13C NMR spectra of a set of sulphinyl and sulphonyl monomers towards poly(p-phenylene vinylene) precursors by 2D-NMR techniques. [Link]

  • Wikipedia. (2024). Azepane. [Link]

  • BORIS Portal. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent. [Link]

  • ResearchGate. (2015). Electron impact mass spectrum with proposed fragmentation (a) and HR-MS. [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. [Link]

  • ResearchGate. (2022). Infrared Spectra of Sulfones and Related Compounds. [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

Sources

A Technical Guide to the Solubility and Stability Testing of 1-(Benzenesulfonyl)azepane

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The journey of a novel chemical entity from discovery to a viable pharmaceutical product is contingent upon a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, acting as key determinants of a drug's bioavailability, manufacturability, and shelf-life. This in-depth technical guide provides a comprehensive framework for the systematic evaluation of 1-(Benzenesulfonyl)azepane, a compound of interest in drug development. We present detailed, field-proven protocols for both thermodynamic solubility assessment and forced degradation studies, grounded in authoritative guidelines from the International Council for Harmonisation (ICH). The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are not merely procedural but also self-validating. This guide is intended for researchers, scientists, and drug development professionals, offering both the practical "how" and the critical "why" for each stage of the investigation.

Introduction: The Indispensable Pillars of Drug Development

In the landscape of pharmaceutical development, the intrinsic properties of an active pharmaceutical ingredient (API) dictate its ultimate success or failure. 1-(Benzenesulfonyl)azepane, with its distinct sulfonamide and azepane moieties, presents a unique profile that requires meticulous characterization. Before any meaningful in-vivo studies can be undertaken, a comprehensive understanding of its solubility and stability is non-negotiable.

  • Solubility directly influences the dissolution rate and, consequently, the bioavailability of an orally administered drug. Poor solubility can lead to erratic absorption and suboptimal therapeutic efficacy.[1]

  • Stability determines the compound's shelf-life and dictates the necessary storage conditions. Degradation of the API can result in a loss of potency and the formation of potentially toxic impurities.[2][3]

This guide will provide a robust, scientifically-grounded approach to characterizing these two critical attributes for 1-(Benzenesulfonyl)azepane.

Compound Profile: 1-(Benzenesulfonyl)azepane

A foundational understanding of the molecule is the first step in designing a logical testing strategy.

  • Chemical Structure:

    • IUPAC Name: 1-(Benzenesulfonyl)azepane

    • Molecular Formula: C₁₂H₁₇NO₂S

    • Molecular Weight: 239.34 g/mol

  • Key Structural Features:

    • Benzenesulfonyl Group: This electron-withdrawing group influences the acidity of the sulfonamide proton and is a potential site for hydrolytic cleavage.[4][5]

    • Azepane Ring: A seven-membered saturated heterocyclic amine. Its conformational flexibility and the basicity of the nitrogen atom are key considerations.

Section 1: Solubility Profiling

The solubility of an API is not a single value but rather a property dependent on the solvent system and the experimental conditions. We will focus on determining the thermodynamic equilibrium solubility, which represents the true saturation point of the compound.[6]

Theoretical Considerations & Solvent Selection

The "like dissolves like" principle is a starting point. However, a more nuanced approach is required for drug development. The choice of solvents should be strategic, encompassing a range of polarities and protic/aprotic characteristics to model various physiological and formulation environments.

Rationale for Solvent Selection:

  • Water/Buffered Solutions (pH 4.5, 6.8, 7.4): To simulate the pH range of the gastrointestinal tract.

  • 0.1 M HCl: To mimic the acidic environment of the stomach.

  • Ethanol/Water Mixtures: To assess the impact of a common, water-miscible co-solvent on solubility.

  • Propylene Glycol (PG) & Polyethylene Glycol 400 (PEG 400): Common excipients in liquid and semi-solid formulations.

  • Acetonitrile (ACN) & Methanol (MeOH): Solvents frequently used in analytical method development and early-stage formulations.

Experimental Protocol: Equilibrium Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility due to its simplicity and reliability.[6][7][8]

Objective: To determine the saturation concentration of 1-(Benzenesulfonyl)azepane in various solvents at a controlled temperature.

Materials:

  • 1-(Benzenesulfonyl)azepane (solid powder)

  • Selected solvents (as listed above)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Analytical balance

Step-by-Step Methodology:

  • Preparation of Vials: Add an excess amount of solid 1-(Benzenesulfonyl)azepane to each vial. A key indicator of excess is the presence of undissolved solid material at the end of the experiment.

  • Solvent Addition: Add a known volume (e.g., 1.5 mL) of the selected solvent to each vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (typically 25°C or 37°C) and agitation speed (e.g., 200 rpm). The equilibration time is critical; a minimum of 24-48 hours is recommended to ensure thermodynamic equilibrium is reached.[1][7][8]

  • Phase Separation: After equilibration, allow the vials to stand for a short period to let the larger particles settle. Then, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet all undissolved solids.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

  • Dilution: Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

  • Quantification: Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of the dissolved compound.

  • pH Measurement: For aqueous and buffered solutions, measure the final pH of the saturated solution to check for any significant changes.[9]

Data Analysis and Reporting

The results should be tabulated for clear comparison.

Solvent SystemTemperature (°C)pH (at equilibrium)Solubility (mg/mL)Solubility (µg/mL)
0.1 M HCl251.0Hypothetical DataHypothetical Data
pH 4.5 Acetate Buffer254.5Hypothetical DataHypothetical Data
pH 6.8 Phosphate Buffer256.8Hypothetical DataHypothetical Data
pH 7.4 Phosphate Buffer257.4Hypothetical DataHypothetical Data
Water25~7.0Hypothetical DataHypothetical Data
Ethanol25N/AHypothetical DataHypothetical Data
Propylene Glycol25N/AHypothetical DataHypothetical Data
PEG 40025N/AHypothetical DataHypothetical Data

Section 2: Stability Assessment

Forced degradation, or stress testing, is a critical component of drug development that aims to identify the likely degradation products of an API.[10] This information is invaluable for developing stability-indicating analytical methods, understanding the intrinsic stability of the molecule, and informing formulation and packaging decisions.[3] The protocols outlined here are based on the principles described in the ICH Q1A(R2) guideline.[2][11][12][13][14][15]

Principles and Objectives of Forced Degradation

The goal is not to completely destroy the molecule but to induce a target degradation of 5-20%.[11] This level of degradation is sufficient to produce and identify the primary degradation products without generating secondary or tertiary degradants that may not be relevant under normal storage conditions.

Key Objectives:

  • To identify potential degradation pathways.

  • To elucidate the structure of degradation products.

  • To develop and validate a stability-indicating analytical method.

  • To assess the intrinsic stability of the drug substance.

Experimental Protocol: Multi-Condition Stress Testing

Materials:

  • 1-(Benzenesulfonyl)azepane

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile

  • Calibrated oven

  • Photostability chamber

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 1-(Benzenesulfonyl)azepane in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.

  • Acidic Hydrolysis:

    • Mix the stock solution with 0.1 M HCl.

    • Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).[4]

    • At specified time points, withdraw aliquots, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for HPLC analysis.

  • Basic Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH.

    • Incubate at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period. Sulfonamides can be more labile to base-catalyzed hydrolysis.

    • At specified time points, withdraw aliquots, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix the stock solution with a solution of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for up to 24 hours.[5]

    • Monitor the reaction periodically and dilute samples for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid 1-(Benzenesulfonyl)azepane in a vial.

    • Expose the sample to dry heat in a calibrated oven (e.g., 80°C) for a defined period (e.g., 48 hours).[4]

    • After exposure, dissolve the sample in a suitable solvent and dilute for HPLC analysis.

  • Photostability:

    • Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be protected from light with aluminum foil.

    • Analyze both the exposed and control samples by HPLC.

Analytical Strategy and Data Interpretation

A stability-indicating HPLC method is essential. This method must be able to separate the parent compound from all process impurities and degradation products. A mass spectrometer (LC-MS) is highly recommended for the identification and structural elucidation of the degradants.

Potential Degradation Pathways for Sulfonamides:

  • Hydrolysis: The most common degradation pathway for sulfonamides is the cleavage of the sulfonamide (S-N) bond.[4][5] This would yield benzenesulfonic acid and azepane.

  • Oxidation: The nitrogen atom or the aromatic ring could be susceptible to oxidation.[4]

  • Photodegradation: UV exposure can lead to cleavage of the sulfonamide bond.[4]

The results should be summarized in a table.

Stress ConditionReagent/ConditionDurationTemperature% DegradationNumber of DegradantsObservations
Acid Hydrolysis0.1 M HCl48 hours60°CHypothetical DataHypothetical Datae.g., Major degradant at RRT 0.85
Base Hydrolysis0.1 M NaOH24 hours40°CHypothetical DataHypothetical Datae.g., Rapid degradation observed
Oxidation3% H₂O₂24 hoursRTHypothetical DataHypothetical Datae.g., Minor degradation
Thermal (Solid)Dry Heat48 hours80°CHypothetical DataHypothetical Datae.g., Compound is thermally stable
PhotolyticICH Q1BN/AN/AHypothetical DataHypothetical Datae.g., Slight discoloration, one major degradant

Visualization of Experimental Workflows

Solubility_Workflow cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess solid API to vials prep2 Add known volume of solvent prep1->prep2 equil1 Incubate on orbital shaker (25°C, 24-48h) prep2->equil1 sep1 Centrifuge at 10,000 rpm equil1->sep1 sep2 Collect clear supernatant sep1->sep2 analysis1 Dilute supernatant sep2->analysis1 analysis2 Quantify by HPLC analysis1->analysis2 result Report Solubility (mg/mL) analysis2->result

Caption: Workflow for Thermodynamic Solubility Determination.

Stability_Workflow cluster_stress Stress Conditions cluster_analysis Analysis start Prepare API Stock Solution (1 mg/mL) acid Acidic Hydrolysis (0.1M HCl, 60°C) start->acid base Basic Hydrolysis (0.1M NaOH, 40°C) start->base oxid Oxidation (3% H2O2, RT) start->oxid thermal Thermal (Solid) (80°C) start->thermal photo Photolytic (ICH Q1B) start->photo analysis Analyze by Stability- Indicating HPLC-MS acid->analysis base->analysis oxid->analysis thermal->analysis photo->analysis result Identify Degradation Pathways & Develop Stability Method analysis->result

Caption: Workflow for Forced Degradation (Stress Testing).

Conclusion

The systematic investigation of solubility and stability, as outlined in this guide, provides the foundational data necessary for the successful development of 1-(Benzenesulfonyl)azepane. The solubility profile will guide the selection of appropriate formulation strategies to ensure adequate bioavailability, while the stability data will inform the development of a robust drug product with an acceptable shelf-life. By adhering to these rigorous, scientifically-grounded protocols, researchers can de-risk their development programs and make informed decisions, ultimately accelerating the journey of a promising compound to a potential therapeutic.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products (2003). [Link]

  • ResolveMass Laboratories, "Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects" (2026). [Link]

  • Bavishi, B., "Q1A R2 - ICH GUIDELINES OF STABILITY TESTING" (Slideshare). [Link]

  • International Council for Harmonisation, "Quality Guidelines". [Link]

  • ICH, "ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline)" (2010). [Link]

  • ICH, "Q1A(R2) Guideline" (2010). [Link]

  • Onyx Scientific, "A practical guide to forced degradation and stability studies for drug substances". [Link]

  • Singh, S. et al., "Development of forced degradation and stability indicating studies of drugs—A review," Journal of Pharmaceutical Analysis (2013). [Link]

  • ICH Quality guidelines, "General protocol for forced degradation studies (stress testing) of drug substances and drug products," ResearchGate. [Link]

  • Tepnel Pharma Services Limited, "Forced Degradation Studies". [Link]

  • Dissolution Technologies, "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter". [Link]

  • Bienta, "Shake-Flask Solubility Assay". [Link]

  • U.S. EPA, "1-[2-(Benzenesulfinyl)ethyl]azepane--hydrogen chloride (1/1) Properties". [Link]

  • ResearchGate, "Bacterial degradation pathways of sulfonamide antibiotics". [Link]

  • ResearchGate, "Can anyone tell me how to perform equilibrium solubility studies step by step practically?". [Link]

  • Pharmaceutical Sciences, "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility" (2024). [Link]

Sources

The Azepane Scaffold: A Technical Guide to Its Emerging Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The azepane ring, a seven-membered nitrogen-containing heterocycle, has transitioned from a structural curiosity to a recognized "privileged scaffold" in modern medicinal chemistry. Its inherent three-dimensional architecture and conformational flexibility offer unique advantages for designing novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.[1][2] This guide provides a comprehensive technical overview of the azepane core, detailing its physicochemical properties, diverse therapeutic applications, and the synthetic and experimental methodologies crucial for its development. We synthesize field-proven insights with rigorous scientific data to explain the causality behind experimental choices, offering a self-validating framework for researchers. Key signaling pathways are visualized, quantitative data are systematically tabulated, and detailed protocols are provided to empower drug discovery professionals in harnessing the full potential of azepane-based compounds.

The Azepane Scaffold: A Core of Untapped Potential

While five- and six-membered N-heterocycles like pyrrolidine and piperidine are staples of drug design, the seven-membered azepane ring presents distinct stereochemical features.[3] Its increased number of carbon atoms allows for greater conformational flexibility, which can be both an advantage and a challenge.[4] This flexibility enables azepane-based molecules to adopt conformations that can lead to optimal interactions with complex biological targets.[5] However, this same property can introduce an entropic penalty upon binding and complicates synthetic control.[4]

The key advantage lies in its three-dimensionality. As the pharmaceutical industry moves away from "flat" aromatic compounds, the spirocyclic and complex spatial arrangements offered by the azepane scaffold provide a pathway to novel chemical space and improved intellectual property positions.[3] The ability to introduce substituents at various points on the ring allows for precise tuning of a compound's properties to achieve the desired therapeutic profile.[5]

View Diagram: Scaffold Comparison

cluster_Scaffolds N-Heterocycle Comparison cluster_Properties Key Medicinal Chemistry Properties Pyrrolidine Pyrrolidine (5-membered) - Planar envelope - Less flexible - Lower 3D character Flexibility Conformational Flexibility Pyrrolidine->Flexibility Lowest Piperidine Piperidine (6-membered) - Stable chair conformation - Moderate flexibility - Good 3D character Piperidine->Flexibility Moderate Azepane Azepane (7-membered) - Multiple low-energy conformations - Highly flexible - Excellent 3D character Azepane->Flexibility Highest Novelty Chemical Novelty & IP Space Azepane->Novelty High PK_Properties Tunable PK/PD Properties Azepane->PK_Properties High

Caption: Inhibition of the PI3K/Akt signaling pathway by azepane compounds.

Table 1: Anticancer Activity of Representative Azepane Derivatives [1] | Compound Class | Cell Line | Target/Assay | IC50 (µM) | | :--- | :--- | :--- | :--- | | Oxazepien derivative 5b | CaCo-2 (Colon Carcinoma) | Cell Viability | 24.53 | | 1,2,3-Triazole linked Tetrahydrocurcumin 4g | HCT-116 (Colon Carcinoma) | Cell Viability | 1.09 | | 1,2,3-Triazole linked Tetrahydrocurcumin 4g | A549 (Lung Carcinoma) | Cell Viability | 45.16 |

2.2 Central Nervous System (CNS) Disorders

The azepane scaffold is a key pharmacophore in numerous FDA-approved drugs for CNS disorders. [3]Its ability to cross the blood-brain barrier and interact with complex neuronal targets makes it particularly valuable in this area.

  • Alzheimer's Disease: Azepane-based derivatives have been developed as potent BACE1 (β-secretase) and γ-secretase inhibitors, enzymes critical in the amyloid cascade hypothesis of Alzheimer's disease. [1][3][6]* Antipsychotic/Antidepressant Activity: The tetrahydro-2-benzazepine framework is present in drugs like the alkaloid galantamine, used to treat Alzheimer's, and mianserin, an antidepressant. [3][4]* Monoamine Transporter Inhibition: Recently, a novel N-benzylated bicyclic azepane was identified as a potent inhibitor of norepinephrine (NET) and dopamine (DAT) transporters, highlighting its potential for treating neuropsychiatric disorders. [7] Table 2: Anti-Alzheimer's Disease Activity of Representative Azepane Derivatives [1] | Compound | Target | IC50/Ki (nM) | | :--- | :--- | :--- | | BACE1 Inhibitor (Example 1) | BACE1 | 15 | | γ-Secretase Modulator (Example 2) | Aβ42 Production | 28 | | GSK-3β Inhibitor (Example 3) | GSK-3β | 110 |

Synthetic Strategies and Methodologies

The synthesis of a seven-membered ring like azepane presents challenges due to unfavorable thermodynamics and kinetics compared to smaller rings. [8]However, several robust methods have been established.

3.1 Key Synthetic Routes
  • Ring-Closing Reactions: This is the most common approach, involving the intramolecular cyclization of a linear precursor. Methods include reductive amination, ring-closing metathesis (RCM), and intramolecular nucleophilic substitution. [8]2. Ring-Expansion Reactions: These methods expand a smaller, more easily accessible ring. The Beckmann rearrangement of cyclohexanone oximes is a classic and widely used example. [8][9]3. Dearomative Ring Expansion: A modern approach involves the dearomative ring expansion of nitroarenes, which allows the substitution pattern of the starting arene to be directly translated to the saturated azepane product. [9]

3.2 Experimental Protocol: General MTT Cell Viability Assay

This protocol is a foundational method for assessing the cytotoxic effects of novel azepane compounds against cancer cell lines. [1]The principle relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form purple formazan crystals.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, A549) in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate overnight (~16-24 hours) at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the azepane-containing compound in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions.

    • Causality: A serial dilution series is critical for determining a dose-response curve and calculating the IC50 value.

    • Controls: Include a vehicle control (e.g., 0.1% DMSO) and a positive control (a known cytotoxic agent like doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. Viable cells will convert the yellow MTT to purple formazan.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.

View Diagram: Hit-to-Lead Workflow

cluster_Discovery Discovery Phase cluster_Optimization Optimization Phase cluster_Preclinical Preclinical Phase Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_ID Hit Identification HTS->Hit_ID SAR SAR by Chemical Synthesis (Azepane Analogs) Hit_ID->SAR In_Vitro In Vitro Assays (Potency, Selectivity) SAR->In_Vitro ADME In Vitro ADME/Tox (Metabolic Stability, CYP Inhibition) In_Vitro->ADME Lead_Opt Lead Optimization ADME->Lead_Opt Lead_Opt->SAR Iterative Cycles In_Vivo In Vivo Efficacy (Animal Models) Lead_Opt->In_Vivo PK_PD Pharmacokinetics (PK/PD) In_Vivo->PK_PD Candidate Candidate Selection PK_PD->Candidate

Caption: A typical hit-to-lead workflow for azepane-based drug discovery.

Future Directions and Conclusion

The azepane scaffold is firmly established as a valuable component of the medicinal chemist's toolkit. [1]Its unique structural features provide access to novel chemical space and enable the development of therapeutics with differentiated profiles. Future research will likely focus on developing more efficient and stereoselective synthetic methodologies to overcome existing challenges. [4]The exploration of novel azepane-fused heterocyclic systems and the application of computational methods to better predict the conformational behavior of these flexible rings will undoubtedly accelerate the translation of promising azepane-based compounds into clinical applications. [3][4]

References
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Sciendo. [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. [Link]

  • Synthetic Methods for Azepine Ring Formation. ResearchGate. [Link]

  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. ResearchGate. [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Semantics Scholar. [Link]

  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. [Link]

  • Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. Taylor & Francis Online. [Link]

  • SEVEN AND LARGE MEMBERED HETEROCYCLES. eGyanKosh. [Link]

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. ACS Publications. [Link]

Sources

Computational Pharmacology of the 1-(Benzenesulfonyl)azepane Scaffold: Target Identification and In Silico Docking Workflows

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary

The 1-(Benzenesulfonyl)azepane scaffold—a tertiary sulfonamide featuring a seven-membered saturated heterocyclic ring—has emerged as a highly privileged chemotype in modern medicinal chemistry. Unlike classical primary sulfonamides that predominantly act as broad-spectrum metalloenzyme inhibitors, the steric bulk and unique conformational flexibility of the azepane ring confer distinct target selectivity. This whitepaper provides a rigorous, causality-driven analysis of in silico molecular docking studies involving this scaffold, focusing on its primary therapeutic targets: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1), Carbonic Anhydrase IX (CAIX), and neurodegenerative targets such as Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B).

Mechanistic Rationale and Target Landscape

To design effective in silico workflows, one must first understand the stereoelectronic properties of the ligand. The benzenesulfonyl moiety serves as a robust hydrogen-bond acceptor, while the azepane ring provides a highly lipophilic, non-planar core capable of occupying deep, hydrophobic enzymatic pockets.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

11β-HSD1 is a critical metabolic enzyme responsible for amplifying local glucocorticoid action by converting inactive cortisone to active cortisol. Overexpression of this enzyme is a primary driver of metabolic syndrome and dermal collagen degradation. High-throughput screening and subsequent structure-activity relationship (SAR) studies have identified azepane sulfonamides as exceptionally potent 11β-HSD1 inhibitors, with optimized derivatives achieving IC50 values as low as 3.0 nM[1]. The azepane ring is uniquely suited to fill the lipophilic cavity of the enzyme, displacing high-energy water molecules and driving the thermodynamics of binding.

Carbonic Anhydrase IX (CAIX)

CAIX is a transmembrane zinc metalloenzyme overexpressed in hypoxic tumor microenvironments, making it a prime target for oncology. While classical CA inhibitors rely on a primary sulfonamide (-SO2NH2) to directly coordinate the catalytic Zn2+ ion, recent breakthroughs have demonstrated that 3-(azepan-1-ylsulfonyl)-benzamide derivatives can effectively inhibit CAIX with IC50 values in the low nanomolar range (e.g., 19 nM)[2]. Molecular docking reveals that the azepane ring engages in critical hydrophobic interactions with the enzyme's outer lipophilic pocket, while the aryl ring participates in π-stacking, compensating for the lack of direct primary zinc coordination.

Neurodegenerative Targets (AChE and MAO-B)

In the pursuit of multitarget-directed ligands (MTDLs) for Alzheimer's disease, the azepane scaffold has been hybridized with xanthone and chromanone cores. These derivatives act as potent dual inhibitors. Docking studies indicate that the azepane ring interacts directly with the catalytic anionic site (CAS) of AChE (involving residues like His440, Trp84, and Phe330)[3], yielding IC50 values around 136 nM[4]. Furthermore, azepane derivatives demonstrate selective, reversible inhibition of MAO-B in the sub-micromolar range[5].

Logical Pathway of Target Inhibition

The following diagram illustrates the causal relationship between the structural features of the 1-(Benzenesulfonyl)azepane scaffold and its downstream pharmacological effects.

G L 1-(Benzenesulfonyl)azepane (Ligand) C Ligand-Receptor Complex (ΔG < -8.0 kcal/mol) L->C Hydrophobic & H-bond Interactions R Receptor Active Site (11β-HSD1 / CAIX) R->C Induced Fit E Enzymatic Inhibition (Therapeutic Efficacy) C->E Target Modulation

Logical flow of target inhibition by the 1-(Benzenesulfonyl)azepane scaffold.

Quantitative Data Summarization

To benchmark in silico docking scores against empirical data, the following table summarizes the key interacting residues and in vitro binding affinities for azepane-based sulfonamides across major target proteins.

Target ProteinRepresentative PDB IDLigand ScaffoldKey Interacting ResiduesEmpirical Affinity (IC50)
11β-HSD1 2BELAzepane sulfonamideSer170, Tyr183, Ile121~3.0 nM[1]
CAIX 3IAI3-(azepan-1-ylsulfonyl)-benzamideHis94, His96, His119, Zn2+~19.0 nM[2]
AChE 1EVEAzepane-xanthone hybridTrp84, Phe330, His440~136.0 nM[4],[3]
MAO-B 2V5ZAzepane-alkyl derivativeTyr326, Ile199, FAD cofactor~390.0 nM[5]

Self-Validating In Silico Docking Methodology

As a Senior Application Scientist, I emphasize that molecular docking is not merely a computational exercise; it is a predictive model that must be thermodynamically sound. The following protocol outlines a self-validating workflow for docking 1-(Benzenesulfonyl)azepane derivatives.

Step 1: Protein Preparation and Refinement
  • Action: Download the target crystal structure (e.g., PDB ID: 2BEL for 11β-HSD1) from the Protein Data Bank. Remove co-crystallized water molecules beyond 5 Å from the active site.

  • Causality: Raw PDB files lack hydrogen atoms and often contain steric clashes. Applying a protein preparation wizard (e.g., Schrödinger PrepWizard) assigns correct protonation states at physiological pH (7.4). This is critical because the catalytic tyrosine (Tyr183 in 11β-HSD1) must be in the correct tautomeric state to accurately model hydrogen bonding with the sulfonamide oxygens.

Step 2: Ligand Preparation and Conformational Search
  • Action: Generate the 3D structure of 1-(Benzenesulfonyl)azepane. Assign proper bond orders and run an energy minimization using the OPLS4 or MMFF94 force field.

  • Causality: The azepane ring is highly flexible and can adopt multiple chair/boat conformations. Energy minimization ensures the ligand starts in its global minimum conformation, preventing the docking algorithm from generating artificial, high-energy poses that falsely inflate binding scores.

Step 3: Receptor Grid Generation
  • Action: Define the docking bounding box centered on the native co-crystallized ligand. Set the inner box to 10 Å × 10 Å × 10 Å and the outer box to 20 Å × 20 Å × 20 Å.

  • Causality: Restricting the search space to the validated active site reduces computational overhead and prevents the algorithm from identifying non-specific, low-affinity allosteric binding sites that hold no pharmacological relevance.

Step 4: Molecular Docking (Extra Precision)
  • Action: Execute the docking run using AutoDock Vina or Schrödinger Glide (XP mode). Allow full flexibility of the ligand while keeping the receptor rigid.

  • Causality: Extra Precision (XP) scoring functions heavily penalize steric clashes and desolvation penalties. This ensures that the lipophilic azepane ring is only scored highly if it perfectly complements the hydrophobic geometry of the target pocket.

Step 5: Post-Docking Validation via MM-GBSA
  • Action: Rescore the top 10 docked poses using Molecular Mechanics Generalized Born Surface Area (MM-GBSA) calculations.

  • Causality: Standard docking scores are fast but approximate. MM-GBSA provides a rigorous thermodynamic estimation of binding free energy (ΔG) by accounting for implicit solvent effects, effectively eliminating false positives generated by rigid-receptor docking.

Workflow P1 Protein Preparation (Protonation & Minimization) G1 Grid Generation (Active Site Definition) P1->G1 L1 Ligand Preparation (Conformer Generation) D1 Molecular Docking (Glide / AutoDock Vina) L1->D1 G1->D1 S1 Scoring & Validation (MM-GBSA Rescoring) D1->S1

Self-validating in silico molecular docking workflow for azepane derivatives.

Conclusion

The 1-(Benzenesulfonyl)azepane scaffold represents a highly versatile chemotype. Through rigorous in silico docking methodologies, we can elucidate the precise stereoelectronic interactions—namely, the robust hydrogen bonding of the sulfonyl group and the deep hydrophobic burial of the azepane ring—that drive its nanomolar affinity for targets like 11β-HSD1 and CAIX. By employing self-validating computational workflows that incorporate thermodynamic rescoring (MM-GBSA), drug development professionals can confidently prioritize azepane-based lead compounds for downstream in vitro and in vivo validation.

References

  • The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors Source: PubMed (NIH) URL:[Link]

  • Design and synthesis of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives as potent carbonic anhydrase IX inhibitors with anticancer activities Source: PubMed (NIH) URL:[Link]

  • Rational design of new multitarget histamine H3 receptor ligands as potential candidates for treatment of Alzheimer's disease Source: United Arab Emirates University (UAEU) / Scopus URL:[Link]

  • Latest advances in dual inhibitors of acetylcholinesterase and monoamine oxidase B against Alzheimer's disease Source: PMC (NIH) URL:[Link]

  • 4-tert-Pentylphenoxyalkyl derivatives – Histamine H3 receptor ligands and monoamine oxidase B inhibitors Source: European Journal of Medicinal Chemistry (DOI) URL:[Link]

Sources

Physicochemical Profiling of N-Substituted Azepines: Structural Dynamics and Synthetic Utility

[1]

Executive Summary

The azepine ring—a seven-membered unsaturated heterocycle—represents a unique challenge and opportunity in heterocyclic chemistry.[1] Unlike their six-membered analog (pyridine), 1H-azepines are theoretically anti-aromatic (8

N-substitution

This guide provides a rigorous technical analysis of N-substituted azepines, focusing on their conformational fluidity, valence tautomerism, and electronic signatures. It bridges the gap between theoretical physical organic chemistry and practical application in pharmaceutical synthesis.

Structural Dynamics & Electronic Characterization

Conformational Analysis: The Boat vs. Planarity

The geometry of N-substituted azepines is dominated by the conflict between angle strain and electronic delocalization.

  • Non-Planarity: Unlike benzene, N-substituted azepines adopt a boat conformation .[2] This puckering relieves the anti-aromatic destabilization inherent in a planar 8

    
     electron system.
    
  • Polyenic Character: X-ray crystallography and NMR studies confirm that the C-C bonds exhibit alternating double and single bond lengths, indicative of a cyclic polyene rather than an aromatic system.

  • Ring Inversion: The molecule undergoes rapid ring inversion between two degenerate boat conformers. The energy barrier for this inversion is relatively low (

    
     kcal/mol), making the ring fluxional at room temperature.
    
Valence Tautomerism

A defining physicochemical feature of N-substituted azepines is their equilibrium with the bicyclic benzene imine (7-azanorcaradiene) tautomer. This electrocyclic reaction is governed by the electronic nature of the N-substituent.

  • Electron-Withdrawing Groups (EWG): Substituents like

    
     or 
    
    
    favor the monocyclic azepine form due to mesomeric withdrawal, which reduces the electron density in the ring and mitigates anti-aromaticity.
  • Electron-Donating Groups (EDG): Substituents like

    
     or 
    
    
    destabilize the azepine form, shifting the equilibrium toward the 7-azanorcaradiene or leading to rearrangement into thermodynamically stable isomers (e.g., 3H-azepines).
Visualization: Valence Tautomerism & Ring Dynamics

The following diagram illustrates the equilibrium between the open azepine form and the bicyclic valence tautomer, alongside the ring inversion pathway.

AzepineDynamicscluster_0Valence Tautomerismcluster_1Conformational InversionAzepineN-Substituted Azepine(Monocyclic 8π)AzanorcaradieneBenzene Imine(Bicyclic 7-Azanorcaradiene)Azepine->AzanorcaradieneElectrocyclicRing ClosureBoatABoat Conformer ATSPlanar Transition State(High Energy)BoatA->TSRing FlatteningBoatBBoat Conformer BTS->BoatBRelaxation

Figure 1: Valence tautomerism between azepine and benzene imine, and the conformational ring inversion pathway.

Physicochemical Data Profile

The following data summarizes the spectral characteristics of N-ethoxycarbonylazepine, a prototypical stable N-substituted azepine.

Table 1: Spectral Properties of N-Ethoxycarbonylazepine
PropertyValue / CharacteristicMechanistic Insight
UV-Vis (

)
210 nm (

18,000)245 nm (shoulder)310-330 nm (weak)
The long-wavelength absorption (>300 nm) arises from the interaction between the nitrogen lone pair and the triene

-system, responsible for the characteristic orange/yellow color.

H NMR (

, CDCl

)

-H: ~5.6 - 6.0 ppm

,

-H: ~5.2 - 5.5 ppm
Chemical shifts are upfield relative to benzene (7.27 ppm), confirming the lack of diatropic ring current (non-aromaticity). The spectrum confirms polyenic nature.[3]

C NMR
Carbonyl: ~155 ppmRing Carbons: 110 - 130 ppmDistinct alkene signals confirm the localized double bonds in the boat conformation.
IR (Stretching) C=O: 1710-1740 cm

C=C: 1600-1640 cm

The carbonyl stretch is typical of carbamates; C=C stretches confirm unsaturation.
Stability Thermally stable < 100°CRearranges > 150°CHigh thermal energy overcomes the activation barrier for rearrangement to N-substituted aniline derivatives or dimerization.

Experimental Protocol: Synthesis of N-Ethoxycarbonylazepine

Objective: Synthesis of N-ethoxycarbonylazepine via nitrene insertion into benzene. Principle: Thermolysis of ethyl azidoformate generates a singlet nitrene species. This electrophilic nitrene adds to the benzene

Reagents & Equipment
  • Reagents: Ethyl azidoformate (Warning: Potentially explosive, handle with extreme care), Benzene (anhydrous), Hexane.

  • Equipment: High-pressure reaction vessel (autoclave) or heavy-walled glass tube, rotary evaporator, vacuum distillation setup.

Step-by-Step Methodology
  • Preparation (Safety First):

    • Perform all operations behind a blast shield.

    • Ensure ethyl azidoformate is pure; impure organic azides are shock-sensitive.

  • Reaction Setup:

    • Dissolve ethyl azidoformate (10.0 g, 87 mmol) in a large excess of dry benzene (200 mL). The benzene acts as both solvent and reactant to minimize dimerization of the nitrene.

    • Degas the solution with nitrogen for 15 minutes to remove oxygen (which can quench the triplet state if formed, though singlet is required here).

  • Thermolysis:

    • Heat the solution to 120°C - 125°C for 4 hours.

    • Mechanistic Note: The thermal decomposition releases N

      
       gas, generating the ethoxycarbonyl nitrene (:N-CO
      
      
      Et).
  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Remove excess benzene under reduced pressure (Rotavap).

    • The residue is a dark, reddish-orange oil.

  • Purification:

    • Purify via fractional distillation under high vacuum.

    • Target Fraction: Collect the fraction boiling at approx. 85-90°C / 0.5 mmHg.

  • Validation (Self-Check):

    • Visual: Product should be a bright yellow/orange oil.

    • NMR Check: Acquire

      
      H NMR.[2] Look for the absence of aromatic benzene protons and the appearance of the complex multiplet pattern between 5.0 - 6.5 ppm.
      
Synthesis Workflow Diagram

SynthesisWorkflowStartStart: Ethyl Azidoformate+ Excess BenzeneStep1Thermolysis (125°C, 4h)(- N2 Gas)Start->Step1IntermedIntermediate:Singlet Nitrene InsertionStep1->IntermedRearrangeElectrocyclic Ring Opening(Norcaradiene -> Azepine)Intermed->RearrangePurifyHigh Vacuum Distillation(85-90°C @ 0.5 mmHg)Rearrange->PurifyProductProduct:N-EthoxycarbonylazepinePurify->Product

Figure 2: Synthetic workflow for N-ethoxycarbonylazepine via nitrene insertion.

Pharmaceutical Relevance & Applications

Metabolic Stability & Lipophilicity

In drug design, the monocyclic azepine ring is often avoided in final drug candidates due to metabolic liabilities (oxidation of the double bonds). However, it serves as a critical bioisostere and intermediate.

  • LogP: N-substituted azepines are moderately lipophilic. The non-planar shape disrupts crystal packing, often improving solubility compared to planar analogs.

  • Metabolism: The polyenic nature makes the ring susceptible to epoxidation by Cytochrome P450 enzymes. Fused systems (e.g., dibenzazepines like Carbamazepine ) are significantly more stable and widely used.

Scaffold Utility
  • Intermediate for Pyrroles: N-substituted azepines can undergo ring contraction to form substituted pyrroles, a difficult motif to access via direct synthesis.

  • Diels-Alder Synthons: The azepine ring can act as a 4

    
     or 6
    
    
    component in cycloadditions, allowing for the rapid construction of complex polycyclic alkaloids.

References

  • Paquette, L. A. (1969). Nonbenzenoid Aromatics. Academic Press.
  • Hafner, K. , & Konig, C. (1963). Synthesis of N-substituted Azepines. Angewandte Chemie International Edition, 2(2), 96.

  • Vogel, E., et al. (1967). Valence Tautomerism of Azepines. Angewandte Chemie, 79, 429. (Detailed mechanism of the azepine-benzene imine equilibrium).
  • Chapman, O. L. , & Borden, G. W. (1961). Photochemical Rearrangements of N-Acyl Azepines. Journal of Organic Chemistry, 26, 4185.

  • BenchChem. (2025).[4] Application Notes and Protocols: The Use of Azepane-2,4-dione in Medicinal Chemistry.

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 1-(Benzenesulfonyl)azepane and Its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The azepane scaffold, a seven-membered saturated nitrogen heterocycle, is a privileged structure in medicinal chemistry, appearing in numerous bioactive natural products and pharmaceuticals.[1][2] Its conformational flexibility allows it to interact with biological targets in unique three-dimensional orientations.[2] The functionalization of the azepane nitrogen via sulfonamide formation yields N-sulfonylated derivatives, a class of compounds with significant therapeutic potential, notably as potent enzyme inhibitors.[3]

This application note provides a detailed, field-proven protocol for the synthesis of 1-(Benzenesulfonyl)azepane, a foundational member of this compound class. We will delve into the causality behind the experimental design, offering insights that empower researchers to adapt this methodology for the synthesis of a diverse range of analogs. The protocols described herein are designed to be self-validating, ensuring reproducibility and high fidelity for researchers in academic and industrial drug discovery settings.

Core Synthetic Strategy: N-Sulfonylation of Azepane

The primary and most efficient method for synthesizing 1-(Benzenesulfonyl)azepane is the nucleophilic substitution reaction between azepane and benzenesulfonyl chloride. This reaction, a classic example of N-sulfonylation, is robust, high-yielding, and broadly applicable to a variety of substituted sulfonyl chlorides and amine heterocycles.

Mechanism and Rationale: The reaction proceeds via the nucleophilic attack of the secondary amine of the azepane ring on the highly electrophilic sulfur atom of benzenesulfonyl chloride. The lone pair of electrons on the nitrogen atom initiates the bond formation. This process results in the displacement of the chloride ion and the formation of a protonated sulfonamide intermediate.

A crucial component of this reaction is the presence of a base. Its primary role is to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) generated as a byproduct. This is critical for two reasons:

  • Preventing Salt Formation: Without a base, the generated HCl would protonate the starting azepane, forming an unreactive ammonium salt and effectively halting the reaction.

  • Driving Equilibrium: By removing a product (HCl), the base drives the reaction equilibrium towards the formation of the desired sulfonamide, ensuring a high conversion rate.

Commonly used bases include tertiary amines like triethylamine (Et₃N) or pyridine, which are non-nucleophilic and soluble in organic solvents. The choice of an inert, aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), is essential to prevent the hydrolysis of the reactive benzenesulfonyl chloride.

Detailed Experimental Protocol: Synthesis of 1-(Benzenesulfonyl)azepane

This protocol provides a step-by-step methodology for the gram-scale synthesis of the target compound.

Materials:

  • Azepane (Hexamethyleneimine)

  • Benzenesulfonyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel or syringe

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add azepane (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.

  • Base Addition: Add triethylamine (1.2 eq.) to the solution.

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C. This is done to control the initial exothermicity of the reaction upon adding the sulfonyl chloride.

  • Reagent Addition: Dissolve benzenesulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the stirred azepane solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting azepane is fully consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any remaining acid) and then with brine.

    • Separate the organic layer and dry it over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel.[4] A gradient of ethyl acetate in hexanes is typically effective for elution.

  • Isolation: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 1-(Benzenesulfonyl)azepane as a solid or oil.

General Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.

G cluster_process Process Azepane Azepane (or Substituted Analog) Reaction Reaction Vessel (0°C to RT) Azepane->Reaction Step 1 SulfonylChloride Benzenesulfonyl Chloride (or Substituted Analog) SulfonylChloride->Reaction Step 4 (Dropwise) Base Base (e.g., Triethylamine) Base->Reaction Step 2 Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction Step 1 Workup Aqueous Work-up Reaction->Workup Step 7 Purification Column Chromatography Workup->Purification Step 8 Product Pure 1-(Benzenesulfonyl)azepane (or Analog) Purification->Product Step 9

Sources

Application Note: 1-(Benzenesulfonyl)azepane as a Chemical Probe Scaffold for 11β-HSD1 and GlyT1 Targeting

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary

1-(Benzenesulfonyl)azepane (CAS: 41178-59-0) represents a highly privileged, foundational chemical scaffold in modern drug discovery. Comprising a flexible seven-membered azepane heterocycle conjugated to a rigid benzenesulfonyl group, this structural motif serves as a versatile starting point for developing potent chemical probes. This application note details the mechanistic rationale, experimental workflows, and validated protocols for utilizing azepane sulfonamide derivatives to probe two distinct biological targets: 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) (implicated in metabolic syndrome) and Glycine Transporter 1 (GlyT1) (implicated in neurological disorders).

Mechanistic Insights & Pharmacophore Rationale

As a Senior Application Scientist, it is crucial to understand why this specific scaffold is selected over traditional six-membered rings (e.g., piperidines) before initiating high-throughput screening (HTS) or lead optimization.

  • Conformational Flexibility: The seven-membered azepane ring provides a distinct conformational landscape. Its increased flexibility allows the scaffold to dynamically adapt to deep, hydrophobic binding pockets in target proteins, minimizing steric clashes that often plague rigid heterocycles.

  • Directional Anchoring: The benzenesulfonyl moiety acts as a dual-purpose anchor. The sulfonyl oxygen atoms serve as strong hydrogen bond acceptors, while the phenyl ring engages in critical π-π stacking or hydrophobic interactions within the active site.

Target 1: 11β-HSD1 Inhibition

11β-HSD1 is an endoplasmic reticulum-associated enzyme responsible for amplifying local glucocorticoid action by reducing inactive cortisone to active cortisol. Overactivity of this pathway is a primary driver of metabolic syndrome and type 2 diabetes. Azepane sulfonamides act as competitive inhibitors, selectively binding to the catalytic domain and displacing the natural substrate .

Target 2: GlyT1 Modulation

GlyT1 regulates the reuptake of glycine from the synaptic cleft, thereby modulating the activity of N-methyl-D-aspartate (NMDA) receptors. Incorporating the azepane-benzenesulfonamide pharmacophore into larger molecules yields potent GlyT1 inhibitors, which enhance NMDA receptor function and offer therapeutic potential for schizophrenia .

Target Pathway Visualization

Pathway Cortisone Cortisone (Inactive) Enzyme 11β-HSD1 Enzyme (Endoplasmic Reticulum) Cortisone->Enzyme Binds Active Site Cortisol Cortisol (Active) Enzyme->Cortisol Reduction (NADPH) GR Glucocorticoid Receptor (GR) Cortisol->GR Activates Metabolic Metabolic Syndrome Phenotype GR->Metabolic Gene Transcription Probe Azepane Sulfonamide Chemical Probe Probe->Enzyme Competitive Inhibition

Mechanism of 11β-HSD1 inhibition by azepane sulfonamide chemical probes.

Experimental Protocols: A Self-Validating System

To ensure data integrity, the following protocols are designed as self-validating systems, incorporating strict quality control measures to prevent false positives caused by compound aggregation or non-specific binding.

Protocol A: In Vitro 11β-HSD1 TR-FRET Inhibition Assay

Objective: Quantify the IC₅₀ of azepane sulfonamide derivatives against recombinant human 11β-HSD1.

  • Enzyme Preparation: Reconstitute recombinant human 11β-HSD1 (expressed in HEK-293 cells) in assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% BSA).

    • Causality: Mammalian expression ensures proper post-translational modifications and folding, which are critical for maintaining the structural integrity of the hydrophobic binding pocket.

  • Compound Dilution & Plating: Prepare a 10-point dose-response curve of the probe in 100% DMSO. Transfer to a 384-well plate, ensuring the final DMSO concentration in the assay is ≤1% (v/v).

    • Causality: Azepane sulfonamides are highly lipophilic. Exceeding 1% DMSO can trigger compound precipitation or micelle formation, leading to Pan-Assay Interference Compounds (PAINS) behavior.

  • Reaction Initiation: Add 200 nM cortisone and 1 mM NADPH to the wells.

    • Causality: NADPH is the obligate electron donor for the reductase activity of 11β-HSD1; without it, the catalytic cycle cannot proceed.

  • Incubation & Quenching: Incubate at 37°C for 2 hours. Quench the reaction by adding 10 mM EDTA.

    • Causality: EDTA chelates divalent cations necessary for enzyme stability, abruptly halting cortisol production to provide a precise snapshot of enzyme kinetics.

  • Detection & Self-Validation: Add the TR-FRET detection mixture (XL665-conjugated anti-cortisol antibody and cryptate-labeled cortisol). Include Carbenoxolone (a known 11β-HSD1 inhibitor) as a positive control.

    • System Validation: Calculate the Z'-factor for the assay plate. Proceed with data analysis only if the Z'-factor is > 0.5, confirming assay robustness and a wide dynamic range between positive and negative controls.

Protocol B: Cell-Based GlyT1 Reuptake Assay

Objective: Evaluate the efficacy of azepane-based probes in blocking intracellular glycine transport.

  • Cell Preparation: Plate CHO cells stably expressing human GlyT1 in 96-well Cytostar-T scintillating microplates at 50,000 cells/well.

  • Probe Pre-Incubation: Add the chemical probe and incubate for 30 minutes at 37°C.

    • Causality: Pre-incubation allows the highly lipophilic probe to penetrate the cell membrane and reach thermodynamic equilibrium with the transmembrane domains of the GlyT1 transporter.

  • Substrate Addition: Add 1 µCi of [³H]-glycine per well.

  • Self-Validation & Measurement: Include a parallel set of wells using a GlyT1 knockout CHO cell line (or a non-specific transport inhibitor) to establish the baseline for non-specific [³H]-glycine uptake. Measure radioactivity using a microplate scintillation counter.

Quantitative Data Presentation

The structural modifications at the 4-position of the azepane ring or the amine linkage drastically alter target specificity. The table below summarizes the structure-activity relationship (SAR) data for this scaffold.

Compound / DerivativePrimary TargetIC₅₀ (nM)Biological Application
1-(Benzenesulfonyl)azepane N/A>10,000Baseline foundational scaffold
Compound 30 (4-Substituted Azepane Sulfonamide)11β-HSD13.0Probe for Metabolic Syndrome
N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamide GlyT139.0Probe for Neurological Disorders

Probe Validation Workflow

Workflow Synth Scaffold Synthesis 1-(Benzenesulfonyl)azepane EnzymeAssay In Vitro Assay TR-FRET Validation Synth->EnzymeAssay CellAssay Cell-Based Assay Reuptake / Biomarker EnzymeAssay->CellAssay LeadOpt Lead Optimization SAR & Lipophilicity CellAssay->LeadOpt InVivo In Vivo Models Pharmacokinetics LeadOpt->InVivo

Experimental workflow for validating azepane sulfonamide chemical probes.

Conclusion

The 1-(benzenesulfonyl)azepane scaffold is a masterclass in balancing conformational flexibility with rigid, directional pharmacophore anchoring. By utilizing the self-validating experimental protocols outlined above, researchers can accurately leverage this chemical probe to interrogate complex biological pathways, driving forward the development of novel therapeutics for metabolic and neurological diseases.

References

  • Neelamkavil, S. F., Boyle, C. D., Chackalamannil, S., Greenlee, W. J., Zhang, L., & Terracina, G. (2009). "The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors." Bioorganic & Medicinal Chemistry Letters, 19(16), 4563-4565.[Link]

Analytical methods for the quantification of 1-(Benzenesulfonyl)azepane in biological samples

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Sensitivity Quantification of 1-(Benzenesulfonyl)azepane in Biological Matrices via LC-ESI-MS/MS

Part 1: Executive Summary & Scientific Rationale

1-(Benzenesulfonyl)azepane (also known as


-benzenesulfonylhexamethyleneimine) represents a structural motif increasingly relevant in medicinal chemistry, appearing as a core scaffold in 11

-hydroxysteroid dehydrogenase type 1 (11

-HSD1) inhibitors and as a potential genotoxic impurity in sulfonylurea synthesis.

Unlike primary sulfonamides, this analyte is a tertiary sulfonamide , lacking the acidic N-H proton typically exploited for negative-mode ionization. Consequently, this protocol utilizes Positive Electrospray Ionization (ESI+) , leveraging the sulfonyl moiety's electron-withdrawing nature to stabilize characteristic fragment ions.

This guide moves beyond generic templates, offering a purpose-built method for the rigorous quantification of 1-(Benzenesulfonyl)azepane, ensuring compliance with FDA Bioanalytical Method Validation Guidance (2018).

Part 2: Physicochemical Profile & Method Strategy

Understanding the molecule is the prerequisite for extraction success.

PropertyValue/DescriptionImpact on Method Design
Molecular Weight 239.33 g/mol Precursor Ion

LogP (Predicted) ~2.6 - 2.9Moderately lipophilic; suitable for Reversed-Phase LC.
pKa Neutral (Tertiary Sulfonamide)pH adjustment in extraction is less critical than for ionizable drugs, but acidic LC conditions aid protonation.
Solubility Soluble in MeOH, ACN, DMSOOrganic solvents required for stock preparation.
Internal Standard (IS) Selection
  • Gold Standard: 1-(Benzenesulfonyl)azepane-

    
     (Deuterated phenyl ring).
    
  • Alternative: 1-(Benzenesulfonyl)piperidine (CAS: 80-43-3). Structurally homologous (6-membered ring vs. 7-membered), exhibiting similar retention and ionization characteristics.

Part 3: Sample Preparation Protocols

Two distinct workflows are provided based on the required sensitivity (Lower Limit of Quantitation - LLOQ).

Workflow Logic Diagram

SamplePrep Sample Biological Sample (Plasma/Tissue) ProteinPrec Protocol A: Protein Precipitation (>10 ng/mL) Sample->ProteinPrec High Conc. SPE Protocol B: Solid Phase Extraction (<1 ng/mL) Sample->SPE Trace Analysis Solvent Add Cold ACN (1:3 ratio) ProteinPrec->Solvent Condition Condition HLB Cartridge MeOH -> Water SPE->Condition Centrifuge1 Centrifuge 10k x g, 10 min Solvent->Centrifuge1 Supernatant Inject Supernatant Centrifuge1->Supernatant Load Load Sample Condition->Load Wash Wash 5% MeOH Load->Wash Elute Elute 100% MeOH Wash->Elute Evap Evaporate & Reconstitute Elute->Evap

Caption: Decision tree for sample preparation based on sensitivity requirements. Protocol A offers speed; Protocol B offers matrix cleanup.

Protocol A: Protein Precipitation (PPT)

Best for: High-throughput screening, PK studies (Cmax phase).

  • Aliquot 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • Add 150 µL of ice-cold Acetonitrile (ACN) containing Internal Standard (200 ng/mL).

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of 0.1% Formic Acid in water (to match initial mobile phase).

Protocol B: Solid Phase Extraction (SPE)

Best for: Impurity profiling, tissue analysis, low-level PK.

  • Cartridge: Oasis HLB or Strata-X (30 mg/1 cc).

  • Condition: 1 mL Methanol followed by 1 mL Water.

  • Load: Mix 100 µL plasma with 200 µL 0.1% Formic Acid; load onto cartridge.

  • Wash: 1 mL 5% Methanol in Water (Removes salts/proteins).

  • Elute: 1 mL 100% Methanol.

  • Reconstitute: Evaporate to dryness under

    
     at 40°C. Reconstitute in 100 µL Mobile Phase A/B (50:50).
    

Part 4: LC-MS/MS Instrumentation & Parameters

Chromatographic Conditions
  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 × 50 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 10 Initial Hold
0.50 10 Desalting
3.00 90 Elution of Analyte
4.00 90 Wash
4.10 10 Re-equilibration

| 6.00 | 10 | End of Run |

Mass Spectrometry (MRM) Parameters
  • Ionization: ESI Positive (

    
    ).[1]
    
  • Source Temp: 350°C.

  • Capillary Voltage: 3.5 kV.

MRM Transitions: The fragmentation of 1-(Benzenesulfonyl)azepane follows a specific cleavage of the sulfonamide S-N bond.

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)CE (eV)Role
1-(BS)azepane 240.1 141.0 10020Quantifier (Ph-SO2+)
240.177.010035Qualifier (Phenyl+)
240.198.110025Qualifier (Azepane+)
IS (Piperidine analog) 226.1141.010020Quantifier

Mechanistic Insight: The primary fragmentation involves the cleavage of the S-N bond, yielding the stable sulfonyl cation (


 141) and the azepane radical/neutral. Further fragmentation of the sulfonyl group yields the phenyl cation (

77).

Part 5: Method Validation & Quality Control

To ensure Trustworthiness , the method must be validated against the following criteria (FDA/EMA Guidelines):

  • Linearity: Establish a calibration curve from 1 ng/mL to 1000 ng/mL. Use a weighted linear regression (

    
    ) to account for heteroscedasticity.
    
  • Accuracy & Precision:

    • Intra-day: 5 replicates at LLOQ, Low, Mid, and High QC. (Acceptance:

      
      , 
      
      
      
      for LLOQ).
    • Inter-day: 3 separate runs.

  • Matrix Effect (ME):

    • Calculate ME factor:

      
      .
      
    • If ME < 85% (Suppression) or > 115% (Enhancement), switch to Protocol B (SPE) or use a deuterated internal standard.

Part 6: Troubleshooting & Expert Tips

  • Issue: Carryover.

    • Cause: The lipophilic azepane ring may stick to the injector needle.

    • Fix: Use a strong needle wash: ACN:IPA:Acetone (40:40:20) + 0.1% Formic Acid.

  • Issue: Peak Tailing.

    • Cause: Secondary interaction of the tertiary amine (even if sulfonylated) with silanols.

    • Fix: Ensure the column is "End-capped" (e.g., Eclipse Plus or BEH C18). Increase buffer ionic strength (add 5mM Ammonium Formate to Mobile Phase A).

  • Issue: Isobaric Interferences.

    • Insight: If analyzing in the presence of other sulfonamides, check for "crosstalk." The 141 ion is common to ALL benzenesulfonamides. Ensure chromatographic separation is sufficient (

      
      ).
      

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 555606, Benzenesulfonyl azide (Related Sulfonyl Structure). Link

  • Bannwarth, L., et al. (2009). The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Magalhães, P., et al. (2020). Development and Validation of an LC-MS-MS Method for the Detection of Benzodiazepines and Z-Drugs. Journal of Analytical Toxicology. Link(Cited for extraction principles of azepane-containing drugs).

Sources

Application Note: Advanced Chromatographic Purification of 1-(Benzenesulfonyl)azepane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

The synthesis and isolation of 1-(benzenesulfonyl)azepane presents a unique chromatographic challenge common to tertiary sulfonamides. Formed via the reaction of azepane (a 7-membered basic nitrogen heterocycle) with benzenesulfonyl chloride, the resulting target molecule is highly lipophilic and completely lacks an ionizable N–H proton.

As a Senior Application Scientist, I design purification workflows not by trial and error, but by exploiting the physicochemical deltas between the target and its impurities. The crude reaction mixture typically contains the target molecule, highly polar/basic unreacted azepane, and acidic benzenesulfonic acid (hydrolyzed starting material). Because 1-(benzenesulfonyl)azepane is strictly neutral across the pH 1–14 range, we can manipulate the mobile phase pH exclusively to force impurities into the void volume without affecting the target's retention behavior.

Mechanistic Rationale for Chromatographic Choices

A robust purification strategy for this compound requires an orthogonal, two-dimensional approach:

  • Normal Phase (Flash Chromatography): Silica gel chromatography using a hexane/ethyl acetate gradient is highly effective for the1[1]. The bare silica strongly retains the polar/charged impurities (azepane and benzenesulfonic acid) via hydrogen bonding and ionic interactions, allowing the lipophilic target to elute rapidly.

  • Reversed-Phase (Prep-HPLC): To achieve >99% purity, reversed-phase C18 columns coupled with acidic modifiers ensure2[2]. The addition of 0.1% Formic Acid protonates any trace residual azepane, dropping its LogD and forcing it into the solvent front, while the neutral target is separated purely by hydrophobic interactions.

Purification Workflow

G Crude Crude Reaction Mixture (Target + Impurities) LLE Liquid-Liquid Extraction (EtOAc / H2O) Crude->LLE OrgPhase Organic Phase (Neutral Sulfonamide) LLE->OrgPhase Top Layer AqPhase Aqueous Phase (Polar Salts/Amines) LLE->AqPhase Bottom Layer (Discard) Flash Normal Phase Flash (Silica, Hexane/EtOAc) OrgPhase->Flash Concentrate Prep Reversed-Phase Prep-HPLC (C18, H2O/ACN + 0.1% FA) Flash->Prep Intermediate Purity Pure Pure 1-(Benzenesulfonyl)azepane (>99% Purity) Prep->Pure High-Resolution

Figure 1: Two-dimensional chromatographic purification workflow for 1-(Benzenesulfonyl)azepane.

Quantitative Method Parameters

Table 1: Physicochemical Properties & Chromatographic Implications
ParameterValue / CharacteristicChromatographic Implication
Molecular Weight 239.33 g/mol Elutes well within standard MS detection ranges (m/z 240 [M+H]+).
Ionizability Neutral (Tertiary Sulfonamide)Target retention is independent of mobile phase pH; pH is used strictly to manipulate the retention of impurities.
Lipophilicity (LogP) ~2.5 - 3.0Strong retention on C18 columns; requires a high percentage of organic modifier (ACN) to elute efficiently.
UV Absorbance Strong at 220 nm & 254 nmEnables robust UV-directed fraction collection due to the highly conjugated benzenesulfonyl chromophore.
Table 2: Normal Phase Flash Chromatography Parameters
ParameterSpecificationRationale
Stationary Phase Irregular Silica Gel (40-63 µm)High surface area for trapping polar basic impurities at the column head.
Mobile Phase A / B Hexane (Hex) / Ethyl Acetate (EtOAc)Standard orthogonal solvent system for non-polar to moderately polar organic molecules.
Gradient Profile 0-5% B (2 CV), 5-30% B (10 CV)A shallow gradient ensures separation from structurally similar dimeric or ring-opened byproducts.
Flow Rate 40 mL/min (for a 40g column)Balances run time with optimal linear velocity to prevent longitudinal diffusion.
Table 3: Reversed-Phase Prep-HPLC Parameters
ParameterSpecificationRationale
Column C18, 250 x 21.2 mm, 5 µmHigh theoretical plates necessary for separating closely eluting hydrophobic impurities.
Mobile Phase A HPLC-Grade H2O + 0.1% Formic AcidAcidic modifier protonates basic impurities, dropping their LogD and forcing them into the void volume.
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic AcidLow viscosity organic modifier provides sharp, symmetrical peak shapes for sulfonamides.
Gradient Profile 10% B to 90% B over 20 minutesLinear ramp accommodates the high lipophilicity of the azepane derivative.

Step-by-Step Experimental Protocols

Protocol A: Normal Phase Flash Chromatography (Intermediate Cleanup)
  • Step 1: Dry Loading. Dissolve the crude organic extract in a minimum volume of dichloromethane (DCM). Add Celite 545 (1:2 mass ratio to crude) and evaporate to total dryness under reduced pressure.

    • Causality: Liquid loading a highly concentrated lipophilic sample can cause "viscosity fingering" and band broadening. Dry loading ensures a perfectly narrow injection band.

    • Self-Validation Check: The dry-loaded powder must be completely free-flowing. Clumping indicates residual DCM, which acts as a strong solvent and will prematurely elute the target, ruining resolution.

  • Step 2: Column Equilibration. Equilibrate a 40g silica flash column with 3 Column Volumes (CV) of 100% Hexane.

  • Step 3: Elution. Run the gradient specified in Table 2. Monitor UV absorbance at 254 nm. 1-(Benzenesulfonyl)azepane typically elutes between 15–22% EtOAc.

  • Step 4: Fraction Pooling. Pool fractions containing the target mass and concentrate in vacuo. The stability of the azepine ring under these chromatographic conditions allows for3[3].

Protocol B: Reversed-Phase Prep-HPLC (High-Resolution Polishing)
  • Step 1: Sample Preparation. Dissolve the flash-purified intermediate in DMSO to a concentration of 50 mg/mL. Filter through a 0.45 µm PTFE syringe filter.

    • Causality: DMSO is a universal solvent that prevents the highly lipophilic sulfonamide from precipitating at the column head when it encounters the highly aqueous initial mobile phase (10% ACN).

    • Self-Validation Check: Inspect the sample vial post-filtration. Any turbidity indicates incomplete dissolution, which will lead to column over-pressurization.

  • Step 2: Injection & Separation. Inject up to 500 µL of the sample onto the C18 column. Execute the gradient outlined in Table 3.

  • Step 3: Fraction Collection. Configure the fraction collector to trigger on the UV 254 nm signal with a threshold of >50 mAU.

    • Self-Validation Check: The system is self-validating if the baseline remains stable at <5 mAU before the peak; a drifting baseline indicates mobile phase contamination or column bleed, which will compromise the purity of the collected fractions.

Fraction Analysis & Yield Calculation

Analytical HPLC is a critical technique for 4 based on UV peak areas[4].

  • Aliquot 10 µL from the pooled Prep-HPLC fractions.

  • Inject onto an analytical C18 column (50 x 2.1 mm, 1.7 µm) using a rapid 5-minute gradient (5% to 95% ACN).

  • Confirm that the target peak (m/z 240 [M+H]+) integrates to >99% Area Under the Curve (AUC) at 254 nm before proceeding to lyophilization.

References

  • [1] Chang, M.-Y., et al. "SYNTHESIS OF DIHYDRO-1-BENZAZEPINES". clockss.org. 1

  • [3] "Access to Azepino-Annulated Benzo[c]carbazoles Enabled by Gold-Catalyzed Hydroarylation of Alkynylindoles and Subsequent Oxidative Cyclization". Organic Letters (acs.org).3

  • [2] "Application Notes and Protocols for HPLC Analysis of 2-Methylfuran-3-sulfonamide". Benchchem. 2

  • [4] "The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly". Letters in Applied NanoBioScience. 4

Sources

Experimental design for in vitro evaluation of 1-(Benzenesulfonyl)azepane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

1-(Benzenesulfonyl)azepane (and its substituted derivatives) represents a privileged scaffold in medicinal chemistry, most notably as a pharmacophore for 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1) inhibitors
. This enzyme converts inert cortisone to active cortisol; its inhibition is a validated therapeutic strategy for Type 2 Diabetes and Metabolic Syndrome.[1][2]

While the azepane ring provides necessary lipophilicity for hydrophobic pocket binding, it introduces specific ADME challenges, including oxidative liability and solubility limitations. This guide provides a rigorous, self-validating experimental framework to evaluate this scaffold, moving from physicochemical properties to biochemical target engagement and metabolic stability.

Physicochemical Profiling (Solubility & Permeability)

Before assessing biological potency, the compound must demonstrate sufficient "drug-likeness." Sulfonamides can exhibit pH-dependent solubility issues that mask true potency in bioassays.

Protocol A: Kinetic Solubility via Laser Nephelometry

Rationale: Visual inspection is subjective. Nephelometry detects the onset of precipitation (light scattering) quantitatively, crucial for hydrophobic azepanes.

Workflow:

  • Stock Prep: Dissolve 1-(Benzenesulfonyl)azepane to 10 mM in 100% DMSO.

  • Titration: Serial dilute into PBS (pH 7.4) in a clear-bottom 96-well plate. Final DMSO concentration must remain constant (e.g., 1%).

  • Incubation: Shake at 600 rpm for 90 minutes at 25°C.

  • Readout: Measure forward light scattering (Nephelometry units).

  • Data Analysis: Plot Concentration vs. Scattering. The inflection point indicates the solubility limit.

Protocol B: PAMPA-GIT (Passive Permeability)

Rationale: The azepane ring facilitates passive diffusion, but the sulfonyl group adds polarity. PAMPA (Parallel Artificial Membrane Permeability Assay) predicts gastrointestinal absorption without active transport interference.[3][4]

Step-by-Step Methodology:

  • Donor Plate: Prepare a 10

    
    M solution of the test compound in pH 6.5 buffer (simulating the jejunum).
    
  • Membrane: Coat the PVDF filter of the donor plate with 5

    
    L of GIT-0 lipid solution (dodecane/lecithin mixture).
    
  • Acceptor Plate: Fill with 200

    
    L of pH 7.4 buffer (simulating plasma).
    
  • Sandwich Assembly: Place the donor plate on top of the acceptor plate.

  • Incubation: 4 hours at 25°C in a humidity chamber (to prevent evaporation).

  • Quantification: Separate plates. Analyze both donor and acceptor wells via LC-MS/MS.[3]

  • Calculation:

    
    
    (Where A = filter area, t = time, C = volume ratio constant).
    

Biochemical Target Engagement: 11 -HSD1 Inhibition[1][2][5][6][7][8][9][10]

The gold standard for evaluating benzenesulfonyl-azepanes is the HTRF (Homogeneous Time-Resolved Fluorescence) competitive immunoassay. This assay measures the inhibition of the conversion of Cortisone (substrate) to Cortisol (product).

Mechanistic Logic:

  • Reaction: 11

    
    -HSD1 + NADPH + Cortisone 
    
    
    
    Cortisol + NADP
    
    
    .
  • Detection: A FRET signal is generated between a Donor (Anti-Cortisol-Cryptate) and an Acceptor (Cortisol-d2).[5][6]

  • Competition: Native Cortisol (produced by the enzyme) competes with the Acceptor (Cortisol-d2).

  • Result: High Enzyme Activity = High Native Cortisol = Low FRET . Inhibition = Low Native Cortisol = High FRET .

Visualization: HTRF Assay Principle

HTRF_Mechanism Compound 1-(Benzenesulfonyl)azepane Enzyme 11β-HSD1 Enzyme Compound->Enzyme Blocks Active Site Product Native Cortisol Enzyme->Product Catalysis Substrate Cortisone + NADPH Substrate->Enzyme Binds Detection Detection Reagents: 1. Anti-Cortisol-Cryptate (Donor) 2. Cortisol-d2 (Acceptor) Product->Detection Competes with Cortisol-d2 Signal_Low Low FRET Signal (Active Enzyme) Detection->Signal_Low Displacement of Acceptor Signal_High High FRET Signal (Inhibited Enzyme) Detection->Signal_High Acceptor Binds Donor (If Product Absent)

Caption: HTRF competitive binding mechanism. Inhibitors prevent Cortisol formation, allowing the d2-labeled acceptor to bind the donor antibody, resulting in a high FRET signal.

Detailed Protocol:
  • Reagents: Recombinant human 11

    
    -HSD1 microsomes, NADPH (cofactor), Cortisone (substrate).
    
  • Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 0.1% BSA.

  • Plate Setup (384-well low volume):

    • Dispense 5

      
      L of Test Compound (1-(Benzenesulfonyl)azepane) at varying concentrations.[7]
      
    • Add 5

      
      L of Enzyme Mix (Final conc: 1 
      
      
      
      g/mL).
    • Pre-incubate 15 mins at 37°C.

  • Initiation: Add 5

    
    L Substrate Mix (200 nM Cortisone + 200 
    
    
    
    M NADPH).
  • Reaction: Incubate 2 hours at 37°C.

  • Detection: Add 5

    
    L Anti-Cortisol-Cryptate + 5 
    
    
    
    L Cortisol-d2.
  • Readout: Incubate 2 hours at RT. Read on a TR-FRET compatible reader (Excitation: 337 nm, Emission: 665 nm/620 nm).

  • Validity Check: Signal-to-Background (S/B) must be > 10. Z' factor must be > 0.5.

ADME-Tox: Microsomal Stability

The azepane ring is susceptible to oxidative metabolism (hydroxylation) by Cytochrome P450s. This assay determines the Intrinsic Clearance (


).
Visualization: Stability Workflow

Microsomal_Stability cluster_sampling Sampling Time Points Start Test Compound (1 μM) Mix Liver Microsomes (0.5 mg/mL Protein) Start->Mix Initiate Add NADPH (Regenerating System) Mix->Initiate T0 T = 0 min Initiate->T0 T15 T = 15 min Initiate->T15 T45 T = 45 min Initiate->T45 Quench Quench with Cold Acetonitrile + IS T0->Quench T15->Quench T45->Quench Analysis Centrifuge & LC-MS/MS Quench->Analysis Result Calculate CL_int & t_1/2 Analysis->Result

Caption: Microsomal stability workflow determining metabolic half-life and intrinsic clearance via LC-MS/MS quantification.

Protocol:
  • Incubation: Incubate 1

    
    M of 1-(Benzenesulfonyl)azepane with pooled Human Liver Microsomes (0.5 mg protein/mL) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH (1 mM final).

  • Sampling: Remove aliquots at 0, 5, 15, 30, and 45 minutes.

  • Quenching: Immediately dispense into ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Inject supernatant into LC-MS/MS. Monitor the depletion of the parent ion mass.

  • Controls:

    • High Clearance: Verapamil.

    • Low Clearance: Warfarin.[8]

Data Presentation & Interpretation

Summarize results in the following format to enable rapid decision-making regarding the scaffold's viability.

ParameterAssayMetricTarget Criteria (Hit)
Potency HTRF 11

-HSD1

< 100 nM
Solubility Kinetic Nephelometry

M
> 50

M
Permeability PAMPA-GIT

>

cm/s
Metabolic Stability Human Microsomes

< 20

L/min/mg

References

  • Eurofins Discovery. (n.d.). 11-beta-Hydroxysteroid Dehydrogenase 1 (11-beta-HSD1) Human Enzymatic LeadHunter Assay. Retrieved March 7, 2026, from [Link]

  • Sun, D., et al. (2008).[9] Discovery and initial SAR of arylsulfonylpiperazine inhibitors of 11beta-hydroxysteroid dehydrogenase type 1. Bioorganic & Medicinal Chemistry Letters, 18(12), 3513-3516.[9] [PubMed ID: 18511278][9]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved March 7, 2026, from [Link]

  • Cyprotex. (n.d.). Microsomal Stability Assay: Protocol and Data Interpretation. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (2009). The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors. PubChem. Retrieved March 7, 2026, from [Link]

Sources

Comprehensive Application Note: The Role of 1-(Benzenesulfonyl)azepane Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Benzenesulfonyl)azepane (CAS 41178-59-0) and its functionalized derivatives represent a highly versatile class of pharmacophores in modern medicinal chemistry. By combining the conformational flexibility and lipophilicity of the seven-membered azepane heterocycle with the strong hydrogen-bonding capacity of the benzenesulfonamide moiety, this structural motif is uniquely positioned to interact with complex biological targets.

As a Senior Application Scientist, I have structured this guide to detail the mechanistic rationale, quantitative structure-activity relationship (SAR) data, and validated experimental protocols for two primary applications of this scaffold: Glycine Transporter 1 (GlyT1) inhibition for central nervous system (CNS) disorders, and Transient Receptor Potential Mucolipin 3 (TRPML3) channel activation for sensory and endolysosomal dysfunction.

Chemical Rationale: Why the Benzenesulfonylazepane Scaffold?

The selection of the benzenesulfonylazepane core in drug design is driven by specific physicochemical and spatial properties:

  • Conformational Flexibility: Unlike rigid five- or six-membered rings (pyrrolidines or piperidines), the seven-membered azepane ring can adopt multiple low-energy conformations (e.g., twist-chair). This allows the molecule to induce-fit into deep, transient hydrophobic pockets of membrane proteins [1].

  • Hydrogen Bonding & Vectorality: The sulfonyl group (

    
    ) acts as a rigid, tetrahedral hinge that directs the azepane and benzene rings into distinct spatial vectors while serving as a bidentate hydrogen-bond acceptor.
    
  • Metabolic Stability: Sulfonamides are generally resistant to hydrolytic cleavage by plasma esterases and peptidases, ensuring favorable pharmacokinetic half-lives.

Application I: GlyT1 Inhibitors for Neurological Disorders

Scientific Context & Mechanism

The Glycine Transporter 1 (GlyT1) regulates extracellular glycine concentrations in the synaptic cleft. Glycine is an obligate co-agonist for the N-methyl-D-aspartate (NMDA) receptor. In conditions like schizophrenia, NMDA receptor hypofunction leads to cognitive and negative symptoms.

Functionalized benzenesulfonylazepanes, specifically


-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides, have been identified as highly potent GlyT1 inhibitors[2]. By blocking GlyT1, these compounds prevent glycine reuptake, thereby increasing synaptic glycine levels and allosterically enhancing NMDA receptor signaling.

GlyT1_Pathway A Benzenesulfonylazepane (GlyT1 Inhibitor) B GlyT1 Transporter (Synaptic Cleft) A->B Inhibits C Increased Synaptic Glycine Levels B->C Prevents Reuptake D NMDA Receptor Co-activation C->D Binds NR1 Subunit E Enhanced Synaptic Transmission D->E Calcium Influx

Fig 1: Mechanism of GlyT1 inhibition by benzenesulfonylazepanes enhancing NMDA receptor function.

Protocol 1: Synthesis of -(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamide

Causality Note: This protocol utilizes Schotten-Baumann conditions. The dropwise addition at 0 °C is critical to control the highly exothermic sulfonylation reaction, preventing the formation of di-sulfonylated byproducts and minimizing the degradation of the azepane ring.

Reagents: 2-(azepan-1-yl)-2-phenylethanamine, benzenesulfonyl chloride, triethylamine (TEA), anhydrous dichloromethane (DCM).

Step-by-Step Methodology:

  • Amine Solvation: Dissolve 1.0 equivalent of 2-(azepan-1-yl)-2-phenylethanamine in anhydrous DCM (0.2 M concentration) under an inert nitrogen atmosphere.

  • Base Addition: Add 2.0 equivalents of TEA to the solution. Rationale: TEA acts as an acid scavenger to neutralize the HCl generated during sulfonylation, driving the reaction to completion.

  • Temperature Control: Cool the reaction flask to 0 °C using an ice-water bath.

  • Sulfonylation: Dissolve 1.1 equivalents of benzenesulfonyl chloride in a small volume of DCM. Add this solution dropwise to the reaction mixture over 30 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Monitor completion via TLC (Hexane:EtOAc 7:3).

  • Quenching & Workup: Quench the reaction with saturated aqueous

    
    . Extract the aqueous layer three times with DCM.
    
  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo. Purify the crude product via flash column chromatography to yield the pure benzenesulfonylazepane derivative.
    

Application II: TRPML3 Channel Activators

Scientific Context & Mechanism

The Transient Receptor Potential Mucolipin 3 (TRPML3) is a non-selective cation channel predominantly localized in the endolysosomal system and inner ear hair cells. Mutations in TRPML3 lead to deafness and pigmentation defects (e.g., the varitint-waddler phenotype) [3].

High-throughput screening has identified specific sulfonylazepanes—such as SF-31 (1-(4-ethoxynaphthalen-1-yl)sulfonylazepane)—as potent, selective agonists of TRPML3 [4]. These compounds bind to allosteric hydrophobic pockets in the channel's transmembrane domains, stabilizing the open conformation and allowing calcium/cation efflux from the lysosome into the cytosol, which is critical for vesicular trafficking and autophagy.

PatchClamp_Workflow Step1 Cell Preparation Culture HEK293 expressing TRPML3-YFP Step2 Patch Configuration Achieve Whole-Cell Break-in Step1->Step2 Step3 Current Isolation Apply Cs+ Internal Solution to Block K+ Step2->Step3 Step4 Compound Perfusion Apply Sulfonylazepane (e.g., SF-31) Step3->Step4 Step5 Data Acquisition Record Inward/Outward Cation Currents Step4->Step5

Fig 2: Patch-clamp electrophysiology workflow for validating TRPML3 channel activators.

Protocol 2: Whole-Cell Patch-Clamp Validation of TRPML3 Activation

Causality Note: TRPML3 is a non-selective cation channel. To isolate its specific current, endogenous potassium currents must be suppressed. This self-validating protocol uses a Cesium (


)-based intracellular solution, which physically blocks 

channels, ensuring that any recorded current is exclusively mediated by TRPML3 activation.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably expressing human TRPML3-YFP onto glass coverslips. Incubate at 37 °C with 5%

    
     for 24 hours prior to recording.
    
  • Pipette Fabrication: Pull borosilicate glass capillaries to achieve a tip resistance of 3–5 M

    
     when filled with the intracellular solution.
    
  • Solution Preparation:

    • Extracellular Solution (Standard Tyrode's): 145 mM NaCl, 5 mM KCl, 2 mM

      
      , 1 mM 
      
      
      
      , 10 mM HEPES, 10 mM Glucose (pH 7.4).
    • Intracellular Solution: 140 mM Cs-methanesulfonate, 5 mM NaCl, 2 mM

      
      , 10 mM HEPES, 5 mM EGTA (pH 7.2). Rationale: Cs-methanesulfonate replaces 
      
      
      
      to eliminate background leak currents.
  • Seal Formation & Break-in: Position the pipette against a YFP-positive cell. Apply gentle negative pressure to form a Giga-ohm seal (>1 G

    
    ). Apply a brief pulse of suction to rupture the membrane, achieving the whole-cell configuration.
    
  • Voltage Protocol: Hold the membrane potential at 0 mV. Apply a voltage ramp protocol from -100 mV to +100 mV over 500 ms, repeating every 2 seconds.

  • Compound Application: Establish a stable baseline current. Perfuse the extracellular solution containing 1 µM of the sulfonylazepane test compound (e.g., SF-31).

  • Data Analysis: Quantify the fold-increase in current density (pA/pF) at -80 mV and +80 mV. A successful TRPML3 activator will show a >5-fold increase in both inward and outward currents compared to the baseline.

Quantitative Data Summary

The following table summarizes the pharmacological profiles of benzenesulfonylazepane derivatives across their primary biological targets, demonstrating the scaffold's broad utility.

Compound ClassBiological TargetRepresentative Scaffold / CompoundPrimary IndicationPotency (IC50/EC50)
Azepane Sulfonamides GlyT1 Transporter

-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamide
Schizophrenia / CNSIC50: 10 – 50 nM
Sulfonylazepanes TRPML3 Channel1-(4-ethoxynaphthalen-1-yl)sulfonylazepane (SF-31)Lysosomal DisordersEC50: 0.8 – 1.5 µM
N-Arylazepane Sulfonamides 11β-HSD1 Enzyme

-(4-ethoxyphenyl)azepane-1-sulfonamide analogs
Metabolic DiseasesIC50: < 100 nM
Indolobenzazepinones TubulinEthyl 1-(Benzenesulfonyl)-1H-indole-2-carboxylate derivativesOncologyIC50: 30 – 80 nM

References

1. 2. 3. 4.

Troubleshooting & Optimization

Optimization of reaction conditions for synthesizing 1-(Benzenesulfonyl)azepane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-(Benzenesulfonyl)azepane. This guide is designed for researchers, application scientists, and drug development professionals seeking to optimize sulfonamide synthesis. Below, you will find mechanistic troubleshooting guides, validated experimental protocols, and quantitative optimization data.

Reaction Optimization Workflow

OptimizationWorkflow cluster_0 Starting Materials cluster_1 Reaction Conditions Azepane Azepane (Nucleophile) Anhydrous Anhydrous Route (DCM / Et3N) Azepane->Anhydrous Biphasic Biphasic Route (2-MeTHF / Aq. Na2CO3) Azepane->Biphasic PhSO2Cl Benzenesulfonyl Chloride (Electrophile) PhSO2Cl->Anhydrous PhSO2Cl->Biphasic Product 1-(Benzenesulfonyl)azepane (Target Product) Anhydrous->Product Moderate Yield Hydrolysis Benzenesulfonic Acid (Hydrolysis Byproduct) Anhydrous->Hydrolysis Trace Moisture Biphasic->Product High Yield (pH > 9) Biphasic->Hydrolysis pH < 8

Workflow diagram comparing anhydrous and biphasic optimization routes for sulfonamide synthesis.

Part 1: Troubleshooting Guide & FAQs

Q1: I am observing significant amounts of benzenesulfonic acid instead of the desired 1-(benzenesulfonyl)azepane. How do I prevent this? A: This indicates competitive hydrolysis of benzenesulfonyl chloride. In anhydrous systems (e.g., DCM/Triethylamine), even trace moisture will rapidly hydrolyze the highly electrophilic sulfonyl chloride. If you are using a biphasic Schotten-Baumann system, the issue is likely inadequate pH control. Azepane is a highly basic secondary amine (pKa ~11). If the aqueous phase pH drops below 8, azepane becomes protonated and loses its nucleophilicity, allowing hydroxide ions or water to outcompete the amine[1]. Solution: Switch to a biphasic system using 2-MeTHF and aqueous Na₂CO₃. Ensure the aqueous base is present in at least a 2.0 molar equivalent to dynamically buffer the HCl generated and maintain a pH > 9 throughout the reaction[2].

Q2: The reaction mixture turns dark and produces multiple impurities during the addition of benzenesulfonyl chloride. What is going wrong? A: The sulfonylation of secondary amines is highly exothermic. Adding benzenesulfonyl chloride too rapidly at room temperature causes localized temperature spikes. This thermal stress leads to the degradation of the sulfonyl chloride and the formation of colored impurities[3]. Solution: Implement strict thermal control. Chill the azepane/base solution to 0–5 °C before initiating a slow, dropwise addition of the sulfonyl chloride. Only allow the system to warm to room temperature after the addition is entirely complete[1].

Q3: How can I isolate the product efficiently without using silica gel chromatography or toxic chlorinated solvents? A: Because azepane is a secondary amine, the resulting 1-(benzenesulfonyl)azepane is a tertiary sulfonamide. It lacks an acidic N-H proton and is highly lipophilic, meaning it will not dissolve in basic aqueous solutions (unlike primary sulfonamides). By utilizing a modified Schotten-Baumann protocol with 2-MeTHF (a green solvent) and an aqueous base, the product partitions entirely into the organic phase. You can isolate it in high purity (>95%) simply by separating the phases, washing the organic layer with dilute HCl (to remove unreacted azepane), and evaporating the solvent[2][4].

Part 2: Validated Experimental Protocols

Protocol A: Optimized Biphasic Schotten-Baumann Synthesis (Recommended)

This self-validating protocol utilizes an interfacial reaction where the base (Na₂CO₃) remains in the aqueous phase, neutralizing HCl without interfering with the organic phase, while 2-MeTHF provides excellent solubility for the product and is environmentally benign[2][5].

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, dissolve azepane (1.0 eq, 10.0 mmol, 0.99 g) in 2-MeTHF (15 mL).

  • Base Addition: Prepare an aqueous solution of Na₂CO₃ (2.0 eq, 20.0 mmol, 2.12 g in 15 mL DI water). Add this to the organic layer and stir vigorously (800 rpm) to create a biphasic emulsion.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.

  • Sulfonylation: Dissolve benzenesulfonyl chloride (1.05 eq, 10.5 mmol, 1.85 g) in 2-MeTHF (5 mL). Add this solution dropwise to the vigorously stirred emulsion over 20 minutes to manage the exotherm[1].

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 2 hours. Monitor via TLC (Hexanes:EtOAc 3:1) until azepane is fully consumed.

  • Phase Separation: Transfer the mixture to a separatory funnel. Separate and discard the aqueous layer (which contains NaCl and any hydrolyzed benzenesulfonate).

  • Purification: Wash the organic layer with 1M HCl (10 mL) to protonate and remove trace unreacted azepane, followed by a brine wash (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-(benzenesulfonyl)azepane as a highly pure solid/viscous oil.

Protocol B: Standard Anhydrous Synthesis

Mechanistic Note: This traditional method utilizes a homogenous organic phase. Triethylamine acts as both the HCl scavenger and a potential nucleophilic catalyst[3]. Strict anhydrous conditions are required.

Step-by-Step Methodology:

  • Preparation: Dissolve azepane (1.0 eq, 10.0 mmol) and Triethylamine (1.5 eq, 15.0 mmol) in anhydrous Dichloromethane (DCM) (20 mL) under a nitrogen atmosphere.

  • Cooling: Chill the solution to 0 °C using an ice-water bath.

  • Addition: Add benzenesulfonyl chloride (1.05 eq, 10.5 mmol) dropwise over 15 minutes.

  • Propagation: Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 3.5 hours.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃ (15 mL). Extract with DCM (2 x 15 mL). Wash the combined organic layers with 1M HCl (15 mL) and brine (15 mL).

  • Isolation: Dry over Na₂SO₄, filter, and concentrate. Purify via recrystallization or silica gel chromatography if trace hydrolysis byproducts are present.

Part 3: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the final yield/purity of 1-(Benzenesulfonyl)azepane.

Reaction SystemBaseSolventTemp (°C)Yield (%)Purity (%)Key Mechanistic Observation
Anhydrous Et₃N (1.5 eq)DCM0 → 257892Prone to hydrolysis if trace moisture is present.
Anhydrous Pyridine (2.0 eq)THF0 → 257288Difficult to remove residual pyridine during work-up.
Biphasic Na₂CO₃ (aq, 2.0 eq)2-MeTHF / H₂O0 → 2594 >98 Excellent phase separation; prevents product inhibition.
Aqueous (PTC) NaOH (aq, 1.2 eq)H₂O (with TBAB)5 → 158995Requires phase transfer catalyst; strict pH monitoring needed.

References

  • White, Timothy D., et al. "Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide." Organic Process Research & Development, 2012. URL:[Link]

  • Al-Hussain, Z. A., et al. "A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives." MDPI, 2019. URL:[Link]

  • "Phase-transfer catalysed formation of N-(substituted phenyl) sulfonamides in water." US Patent 9440932B2.
  • "RESEARCH ARTICLE - RSC Medicinal Chemistry." RSC, 2025. URL:[Link]

Sources

Technical Support Center: Troubleshooting Azepane Ring-Closing Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Medium-Ring Challenge

Welcome to the technical support hub for azepane synthesis. If you are here, you are likely experiencing the "medium-ring gap." Unlike 5- or 6-membered rings (favored by enthalpy) or large macrocycles (favored by entropy/degrees of freedom), 7-membered azepane rings sit in a thermodynamic valley of difficulty. They suffer from significant transannular strain (Pitzer strain) and unfavorable entropic factors compared to their smaller counterparts.

This guide moves beyond basic textbook definitions to address the causality of failure in the three most common synthetic routes: Ring-Closing Metathesis (RCM) , Nucleophilic Cyclization , and Lactamization .

Section 1: Ring-Closing Metathesis (RCM) Troubleshooting

The most versatile, yet temperamental, route to azepanes.

Q1: My RCM reaction yields are stalling at <40%, and I see significant dimerization. How do I shift the equilibrium?

Diagnosis: You are fighting the Entropic Penalty . In RCM, the formation of a 7-membered ring is kinetically slow. If the concentration is too high, the intermolecular reaction (dimerization/oligomerization) becomes statistically more probable than the intramolecular "bite" required to close the ring.

The Fix: The "Pseudo-Infinite" Dilution Protocol Standard dilution (0.05 M) is often insufficient for azepanes. You must operate in the 0.001 M – 0.005 M range.

  • Action Plan:

    • Dilution: reduce substrate concentration to 1 mM.

    • Slow Addition: Do not dump the catalyst in. Dissolve the catalyst in a large volume of solvent and add the substrate slowly via syringe pump over 4–8 hours. This keeps the instantaneous concentration of unreacted diene extremely low, statistically forcing the catalyst to find the other end of the same molecule rather than a neighbor.

Q2: The catalyst dies immediately (color change from purple to brown/black). Is my amine poisoning it?

Diagnosis: Yes. Ruthenium carbenes (Grubbs I/II, Hoveyda-Grubbs) are "soft" Lewis acids. A free secondary or tertiary amine within your substrate acts as a Lewis base, coordinating to the Ru-center and shutting down the catalytic cycle (formation of a stable, inactive 14-electron complex).

The Fix: Masking the Lewis Basicity You must electronically deactivate the nitrogen or physically block coordination.

StrategyImplementationMechanism
N-Protection (Recommended) Convert amine to Carbamate (Boc, Cbz) or Sulfonamide (Ts, Ns) .Withdraws electron density from Nitrogen, preventing Ru-coordination.
In-Situ Protonation Add 1.0 equiv of p-TsOH or HCl (ethereal).Forms the ammonium salt (

), which cannot coordinate to Ru.
Lewis Acid Additive Add Ti(OiPr)4 (0.2–0.5 equiv).The Titanium acts as a "scavenger," binding the amine more tightly than the Ruthenium.

Critical Note: While protonation works, it can slow down the reaction due to solubility issues in non-polar solvents like DCM or Toluene. N-protection (Boc/Ts) is the industry standard for reliability.

Q3: I am seeing "double bond migration" (isomerization) instead of cyclization.

Diagnosis: This is a common side reaction with Second-Generation Grubbs catalysts, driven by the formation of ruthenium hydride species (often from catalyst decomposition). The double bond migrates along the chain, making ring closure geometrically impossible.

The Fix:

  • Add Benzoquinone: Add 10–20 mol% of 1,4-benzoquinone. This acts as an oxidant, scavenging ruthenium hydrides and preventing isomerization.

  • Switch Solvents: Avoid alcohols or unpurified solvents that may act as hydride sources. Use degassed, anhydrous Toluene or DCE.

Section 2: Nucleophilic & Electrophilic Cyclization

SN2, Reductive Amination, and the Thorpe-Ingold Effect.

Q4: My intramolecular alkylation (SN2) is producing polymers.

Diagnosis: Similar to RCM, the chain ends are too far apart (entropic barrier). The chain prefers to react with a neighbor.

The Fix: The Thorpe-Ingold Effect (Gem-Dimethyl Effect) This is the most underutilized tool in azepane synthesis. Introducing a gem-dimethyl group (or a cyclic ketal) on the carbon backbone compresses the internal bond angle (from ~112° to ~105°). This "angle compression" forces the two reactive ends (the amine and the leaving group) closer together, accelerating the rate of cyclization by orders of magnitude.

Experimental Evidence: Studies have shown that replacing a


 with a 

linker can increase the cyclization rate of 7-membered rings by a factor of >1000x [1].
Q5: How do I optimize the "Silyl Aza-Prins" Cyclization for azepanes?

Diagnosis: This reaction often fails due to the instability of the carbocation intermediate or competition from 5-membered ring formation (pyrrolidines).

The Fix:

  • Catalyst: Use Iron(III) salts (FeBr3) . Recent data suggests FeBr3 (0.1 equiv) at 0°C suppresses the pyrrolidine byproduct, favoring the 7-membered azepane (up to 90% yield) [2].

  • Temperature Control: Do not run at RT initially. Start at -20°C or 0°C to favor the kinetic product (azepane) over thermodynamic equilibration or decomposition.

Section 3: Visual Troubleshooting & Data

Decision Tree: Optimizing Azepane Yields

AzepaneTroubleshooting Start Problem: Low Azepane Yield Method Select Method Start->Method RCM Ring-Closing Metathesis Method->RCM SN2 Nucleophilic Cyclization Method->SN2 RCM_Issue Identify RCM Issue RCM->RCM_Issue SN2_Issue Polymerization? SN2->SN2_Issue Dimer Dimer/Oligomer Formed? RCM_Issue->Dimer Dilution Action: High Dilution (1 mM) Slow Addition of Substrate Dimer->Dilution Yes Poison Catalyst Inactive/Brown? Dimer->Poison No Protect Action: Protect Amine (Boc/Ts) or Add Ti(OiPr)4 Poison->Protect Yes Isomer Isomerization Observed? Poison->Isomer No Quinone Action: Add 1,4-Benzoquinone Use Anhydrous Toluene Isomer->Quinone Yes GemDimethyl Action: Thorpe-Ingold Effect (Add gem-dimethyl group) SN2_Issue->GemDimethyl Yes

Caption: Logical workflow for diagnosing and correcting low yields in azepane synthesis based on reaction type.

Comparative Analysis of Synthetic Methods
MethodKey ConstraintTypical Yield (Optimized)Critical Success Factor
RCM Catalyst poisoning by amines60–90%N-Protection (Boc/Ts) & High Dilution (<5 mM)
Silyl Aza-Prins Competition with 5-ring70–90%Use of FeBr3 catalyst at low temp (0°C) [2]
SN2 Cyclization Polymerization (Entropy)40–65%Thorpe-Ingold modification (gem-dimethyl)
Beckmann Rearrangement Harsh acidic conditions50–80%Effective for expanding cyclohexanones; limited functional group tolerance

Section 4: Standardized Protocol

Protocol: High-Dilution RCM for Azepane Formation Use this protocol to benchmark your reaction if yields are low.

  • Preparation: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Argon for 15 mins.

  • Solvent: Add 200 mL of anhydrous, degassed Dichloromethane (DCM).

  • Catalyst: Add Grubbs II catalyst (5–10 mol%) directly to the solvent. Note: Adding catalyst first ensures it is available immediately for the substrate.

  • Substrate Addition: Dissolve your diene precursor (1.0 mmol) in 20 mL of degassed DCM. Load this into a syringe.

  • Execution: Using a syringe pump, add the substrate solution to the refluxing catalyst solution over 4 hours .

  • Completion: After addition, reflux for an additional 2–12 hours. Monitor by TLC.[1]

  • Quench: Add ethyl vinyl ether (excess) or DMSO (50 equiv) to quench the active ruthenium species. Stir for 30 mins.

  • Purification: Concentrate and purify via silica gel chromatography.

References

  • Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews.

  • Carballo, R. M., et al. (2010). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. Journal of Organic Chemistry.

  • Grubbs, R. H. (2006). Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials. Angewandte Chemie International Edition.

  • BenchChem Technical Support. (2025). Optimizing reaction conditions for azepane ring formation.

Sources

Addressing stability and degradation issues of 1-(Benzenesulfonyl)azepane in aqueous solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(Benzenesulfonyl)azepane (CAS: 41178-59-0). As a tertiary sulfonamide comprising a lipophilic azepane ring bonded to a benzenesulfonyl group, this compound presents unique behavioral characteristics in aqueous media.

This guide is designed for researchers and drug development professionals. It moves beyond basic troubleshooting by explaining the chemical causality behind compound loss, providing self-validating experimental protocols, and outlining the exact mechanisms of degradation.

Part 1: Diagnostic Overview & Mechanistic Pathways

Understanding the structural chemistry of 1-(Benzenesulfonyl)azepane is critical to preventing experimental artifacts. Because the nitrogen atom is fully substituted (part of the 7-membered azepane ring), this molecule is a tertiary sulfonamide . This structural feature dictates its entire stability profile:

  • Lack of Ionization: Unlike primary or secondary sulfonamides, it lacks an acidic N-H proton. It remains neutral and highly lipophilic across physiological pH ranges, making aqueous solubility the primary challenge.

  • Base Susceptibility: Secondary sulfonamides resist base hydrolysis because they deprotonate to form a protective, negatively charged anion that repels hydroxide ions. 1-(Benzenesulfonyl)azepane cannot form this anion, leaving its electrophilic sulfur center vulnerable to nucleophilic attack in strongly basic conditions[1].

  • Acid Susceptibility: In highly acidic environments, the azepane nitrogen can be protonated, transforming it into an excellent leaving group and facilitating S-N bond cleavage[1].

Mechanistic Diagram: Hydrolytic Cleavage Pathway

G A 1-(Benzenesulfonyl)azepane (Tertiary Sulfonamide) B Nucleophilic Attack (OH-) or Protonation (H+) A->B Aqueous Media Extreme pH C S-N Bond Cleavage (Transition State) B->C D Benzenesulfonic Acid C->D Hydrolysis E Azepane (Free Amine) C->E Hydrolysis

Figure 1: S-N bond cleavage mechanism of 1-(Benzenesulfonyl)azepane under hydrolytic stress.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: My 1-(Benzenesulfonyl)azepane concentration drops rapidly in pH 7.4 PBS at 37°C, but LC-MS shows no new degradant peaks. What is happening? A1: You are likely observing precipitation or surface adsorption , not chemical degradation. At neutral pH and physiological temperatures, sulfonamides are highly hydrolytically stable, often exhibiting half-lives of over a year[1]. Because 1-(Benzenesulfonyl)azepane is a neutral, lipophilic molecule, it has very poor aqueous solubility. It rapidly forms micro-crystals in purely aqueous buffers or adsorbs to the hydrophobic surfaces of polystyrene assay plates. Actionable Fix: Introduce a co-solvent (e.g., 1-5% DMSO or acetonitrile) to your buffer, or switch to low-binding polypropylene plates.

Q2: I am conducting forced degradation studies. Why does this compound degrade in 0.1 M NaOH, whereas my other sulfonamide drugs do not? A2: This is a classic manifestation of tertiary sulfonamide reactivity. Traditional sulfonamide drugs (like sulfadiazine) are secondary sulfonamides. In 0.1 M NaOH, they lose their N-H proton to form a sulfonamide anion, which electrostatically repels the incoming OH⁻ nucleophile, effectively halting base hydrolysis. 1-(Benzenesulfonyl)azepane has no N-H proton. The neutral molecule is directly attacked by hydroxide at the sulfur atom, leading to S-N bond cleavage.

Q3: Does ambient light affect the stability of 1-(Benzenesulfonyl)azepane stock solutions? A3: Yes. Sulfonamides are susceptible to UV-initiated photocatalytic degradation[2]. Exposure to ambient laboratory light over prolonged periods can induce radical cleavage of the S-N or C-S bonds, yielding benzenesulfonic acid, azepane, and various oxidized intermediates. Always store stock solutions in amber glass vials.

Q4: Can the presence of trace metals in my buffer catalyze degradation? A4: Absolutely. Recent studies have demonstrated that certain metal oxides (such as ceria nanostructures) can act as powerful catalysts for the hydrolytic cleavage of sulfonamides, breaking S-N and C-S bonds even at ambient temperatures and neutral pH without illumination[3]. If you suspect metal contamination in your assay buffers, use ultra-pure, metal-free water and consider adding a chelating agent like EDTA (10-50 µM).

Part 3: Standardized Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies include built-in controls to differentiate between physical loss (precipitation) and chemical loss (degradation).

Protocol A: Self-Validating Aqueous Solubility & Stability Assessment

Purpose: To definitively distinguish between compound precipitation, plastic adsorption, and chemical degradation in aqueous buffers.

  • Stock Preparation: Prepare a 10 mM stock solution of 1-(Benzenesulfonyl)azepane in 100% LC-MS grade DMSO.

  • Spiking: Spike the stock into your aqueous buffer (e.g., PBS) to a final concentration of 10 µM. Ensure the final DMSO concentration is exactly 1.0% (v/v). Prepare a parallel control in 50/50 Acetonitrile/Water.

  • Incubation: Incubate both solutions at 37°C for 24 hours in low-binding polypropylene tubes .

  • Centrifugation (The Validation Step): Centrifuge the aqueous sample at 15,000 × g for 15 minutes.

    • Causality: If the compound has precipitated into micro-crystals, centrifugation will force them into a pellet.

  • Sampling & Analysis: Carefully aspirate the top 50 µL of the supernatant without disturbing the bottom of the tube. Analyze via HPLC-UV/MS.

  • Data Interpretation:

    • If concentration is low but no degradants are seen -> Precipitation occurred.

    • If concentration matches the 50/50 control -> Compound is stable and soluble.

    • If new peaks (e.g., azepane mass) appear -> Chemical degradation occurred.

Protocol B: Forced Hydrolytic Degradation Workflow

Purpose: To intentionally generate and identify degradation products for stability-indicating assays.

  • Acid Hydrolysis: Dissolve 1-(Benzenesulfonyl)azepane to 1 mg/mL in a 50:50 mixture of 0.2 M HCl and Acetonitrile (final concentration 0.1 M HCl).

  • Base Hydrolysis: Dissolve to 1 mg/mL in a 50:50 mixture of 0.2 M NaOH and Acetonitrile (final concentration 0.1 M NaOH).

  • Thermal Stress: Seal vials and incubate at 60°C for 48 hours in the dark.

  • Neutralization (Critical for LC Integrity):

    • To 100 µL of the Acid sample, add 100 µL of 0.1 M NaOH.

    • To 100 µL of the Base sample, add 100 µL of 0.1 M HCl.

    • Causality: Failing to neutralize will cause severe peak distortion on reverse-phase LC columns and rapidly degrade the silica stationary phase.

  • Analysis: Dilute 1:10 in mobile phase and inject onto LC-MS. Monitor for the primary degradants: Azepane (m/z 100.1) and Benzenesulfonic acid (m/z 157.0 in negative ion mode).

Part 4: Data Presentation & Workflows

Table 1: Quantitative Stability & Degradation Matrix

The following table summarizes the expected behavior of 1-(Benzenesulfonyl)azepane under various stress conditions, allowing for rapid comparison during assay development.

Stress ConditionParametersExpected StabilityPrimary Degradation ProductsMechanism of Action
Neutral Aqueous pH 7.0 - 7.4, 37°C, DarkHighly Stable (>95% intact)NoneN/A (Watch for precipitation)
Acidic Hydrolysis 0.1 M HCl, 60°C, 48hModerate DegradationBenzenesulfonic acid, AzepaneProtonation of azepane nitrogen; S-N cleavage[1]
Basic Hydrolysis 0.1 M NaOH, 60°C, 48hHigh DegradationBenzenesulfonic acid, AzepaneDirect nucleophilic attack on sulfur; S-N cleavage[1]
Photolytic UV-A / Ambient Light, 24hModerate DegradationOxidized azepane derivativesRadical-mediated C-S / S-N cleavage[2]
Catalytic (Metals) Ceria nanostructures, 25°CRapid DegradationBenzenesulfonic acid, AzepaneSurface-catalyzed hydrolytic cleavage[3]
Diagnostic Workflow: Concentration Loss

G Start Concentration Loss Detected in Aqueous Assay Vis Protocol A: Centrifugation Check Start->Vis Turbid Pellet / Turbidity Observed Vis->Turbid Low Solubility Clear Solution Remains Clear Vis->Clear Soluble Precip Action: Add Co-solvent (Precipitation Issue) Turbid->Precip LCMS Run LC-MS Analysis Clear->LCMS NoPeaks Only Parent Mass Present LCMS->NoPeaks Mass Balance Fails NewPeaks New Degradant Peaks Detected LCMS->NewPeaks Mass Balance Maintained Adsorb Action: Use Low-Binding Plates (Adsorption Issue) NoPeaks->Adsorb Degrad Action: Check pH/Light/Metals (Chemical Degradation) NewPeaks->Degrad

Figure 2: Systematic troubleshooting workflow for diagnosing apparent compound loss in aqueous solutions.

References

  • Białk-Bielińska, A., et al. (2012). "Hydrolysis of sulphonamides in aqueous solutions." PubMed - National Institutes of Health. URL:[Link]

  • Smýkalová, A., et al. (2024). "Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides." Inorganic Chemistry (ACS Publications). URL:[Link]

  • Gmurek, M., et al. (2024). "Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates." MDPI. URL:[Link]

Sources

Methods to prevent decomposition of 1-(Benzenesulfonyl)azepane during workup

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-(Benzenesulfonyl)azepane Stability & Workup Guide

Status: Active Last Updated: March 7, 2026 Doc ID: TS-AZP-004

Executive Summary

1-(Benzenesulfonyl)azepane is structurally robust, featuring a seven-membered azepane ring protected by a sulfonyl group. Theoretically, sulfonamides are stable against hydrolysis under standard acidic or basic aqueous conditions. However, users frequently report "decomposition" during workup.

Root Cause Analysis: In 90% of cases, the observed decomposition is not the inherent instability of the pure molecule, but rather acid-catalyzed desulfonylation driven by the hydrolysis of unreacted benzenesulfonyl chloride, or oxidative ring degradation caused by impurities trapped in the crude oil ("oiling out").

This guide provides a self-validating workflow to isolate the target compound without degradation.

Part 1: The "Buffered Quench" Protocol

Use this standard operating procedure (SOP) to prevent acid spikes during the initial quench.

The Problem: Unreacted benzenesulfonyl chloride (starting material) is often present in the reaction mixture. When water is added, this hydrolyzes to produce benzenesulfonic acid and HCl.



This creates a localized pH < 1, which can cleave the N-S bond or degrade the azepane ring, especially if the mixture is warm.

The Solution: Do not quench with pure water. Use a buffered amine scavenger system.

Step-by-Step Workflow
StepActionMechanistic Rationale
1 Cool Down Cool reaction mixture to 0°C.
2 Scavenger Add Add N,N-Dimethylethylenediamine (DMEDA) (0.2 eq relative to sulfonyl chloride). Stir 15 min.
3 Buffered Wash Wash organic phase with 0.5 M NaHCO₃ .
4 Phase Cut Separate layers. Keep the organic layer.
5 Acid Wash Wash with 0.5 M HCl (Cold).
6 Final Dry Dry over Na₂SO₄, filter, and concentrate at <40°C .

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "My product turns into a black tar/oil instead of a solid."

Diagnosis: You are experiencing "Oiling Out." Explanation: Sulfonamides are notorious for oiling out when impurities (like sulfonic acid derivatives) disrupt the crystal lattice. The "oil" traps solvents and acids, creating a micro-reactor that degrades the product over time (turning it black). Corrective Action:

  • Solvent Swap: Do not just evaporate to dryness. Perform a solvent exchange into Isopropanol (IPA) or Ethanol/Water (9:1) .

  • Seeding: Add a seed crystal of pure 1-(Benzenesulfonyl)azepane at the cloud point.

  • Slow Cool: Allow the mixture to cool from 50°C to room temperature over 2 hours. Rapid cooling traps impurities.

Issue 2: "I see a new spot on TLC that stays at the baseline."

Diagnosis: Acid-Catalyzed Desulfonylation (Hydrolysis). Explanation: The N-S bond has cleaved, regenerating the free azepane (polar amine, stays at baseline) and benzenesulfonic acid. Corrective Action:

  • Immediate: Re-wash the organic layer with saturated NaHCO₃ to remove the acid source.

  • Prevention: Ensure all glassware is base-washed before use. Avoid using strong acids (like conc. H₂SO₄ or HBr) during any downstream processing.

Issue 3: "The product degrades when exposed to light."

Diagnosis: Photochemical Ring Instability. Explanation: While the sulfonamide is stable, the azepane ring (especially if synthesized via photolysis of azides) can be sensitive to UV light, leading to ring contraction or oxidation. Corrective Action:

  • Wrap the column and rotovap flask in aluminum foil.

  • Store the final solid in amber vials under Argon.

Part 3: Visualization of Degradation Pathways

The following diagram illustrates the critical decision points where decomposition occurs and how the protocol diverts the process toward stability.

WorkupLogic Start Reaction Complete (Crude Mixture) CheckCl Residual PhSO2Cl Present? Start->CheckCl WaterQuench Quench with Water CheckCl->WaterQuench Yes (Standard Error) AmineQuench Add DMEDA Scavenger (Buffered Quench) CheckCl->AmineQuench Yes (Correct Protocol) AcidGen Hydrolysis Generates HCl + PhSO3H WaterQuench->AcidGen Heat Concentration (Heat) AcidGen->Heat Decomp DECOMPOSITION (N-S Cleavage / Black Tar) Heat->Decomp Acid + Heat StableInter Stable Water-Soluble Byproduct Formed AmineQuench->StableInter BaseWash Wash 0.5M NaHCO3 StableInter->BaseWash Isolate Pure Crystalline 1-(Benzenesulfonyl)azepane BaseWash->Isolate

Figure 1: Decision tree contrasting the standard water quench (leading to acid generation and decomposition) vs. the buffered scavenger protocol.

Part 4: Validated Stability Data

ParameterConditionStability ResultRecommendation
pH Tolerance pH 1.0 (Aq, 25°C)Unstable (< 4 hrs)Avoid strong acid washes.
pH Tolerance pH 10.0 (Aq, 25°C)Stable (> 24 hrs)Use basic washes (NaHCO₃/NaOH) freely.
Temperature > 60°C (in solution)Risk of Oxidation Keep rotovap bath < 40°C.
Solvent Chloroform/DCMStable Preferred extraction solvents.
Solvent AcetoneRisk Avoid (can form enamines if free amine trace exists).

References

  • BenchChem Technical Support.General Strategies for Removing Byproducts and Purifying Sulfonamides. (Accessed 2026).

  • National Institutes of Health (PubMed). Structure-based optimization of novel azepane derivatives. (2004).[1][2]

  • Sigma-Aldrich.Azepane-1-sulfonyl chloride Safety & Handling.

  • Organic Chemistry Portal.Synthesis of N-Acyl-N′-Sulfonyl Hydrazides (Sulfonamide Stability Context).

Sources

Technical Support Center: Refinement of Column Chromatography for 1-(Benzenesulfonyl)azepane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying 1-(benzenesulfonyl)azepane. Sulfonamides possess unique hydrogen-bonding characteristics that often lead to non-ideal chromatographic behavior on silica gel.

This guide moves beyond basic procedures, focusing on the causality of molecular interactions to provide a robust, self-validating purification workflow.

Process Overview & Logical Workflow

To achieve high-purity 1-(benzenesulfonyl)azepane, the purification must be treated as an integrated system where pre-column preparation is just as critical as the chromatography itself.

Workflow A Crude Reaction Mixture B Acid/Base Aqueous Workup (Self-Validation: Aqueous pH check) A->B Remove unreacted amines/acids C Dry Loading on Silica Gel B->C Concentrate & Adsorb D Flash Chromatography (Heptane/EtOAc Gradient) C->D Load as uniform band E Fraction Analysis (2D TLC) D->E Elute target compound F Pure 1-(Benzenesulfonyl)azepane E->F Pool pure fractions

Workflow for the optimized purification of 1-(Benzenesulfonyl)azepane.

Self-Validating Experimental Protocol

This step-by-step methodology ensures that any failure points are caught immediately through built-in validation checks.

Step 1: Pre-Chromatography Aqueous Workup

  • Action: Dilute the crude reaction mixture in dichloromethane. Wash sequentially with 1 M HCl (2x), saturated NaHCO3 (2x), and brine (1x). Dry the organic layer over anhydrous MgSO4.

  • Causality: The synthesis of azepane sulfonamides often leaves unreacted basic amines (azepane, pyridine) and acidic byproducts (benzenesulfonic acid from hydrolyzed sulfonyl chloride)[1]. Silica gel is highly sensitive to pH extremes; basic amines cause severe tailing, while sulfonic acids irreversibly bind to the column or streak. Removing them via liquid-liquid extraction ensures the chromatography isolates only neutral species.

Step 2: Dry Loading Preparation

  • Action: Dissolve the dried organic layer in a minimal volume of a volatile solvent (e.g., acetone). Add silica gel at a 1:3 ratio (crude mass to silica mass). Evaporate under reduced pressure until a dry, free-flowing powder is obtained[2].

  • Causality: Liquid loading a concentrated sample often results in a broad initial band, especially if the sample solvent is stronger than the mobile phase. Dry loading pre-adsorbs the compound, allowing it to enter the column as a perfectly uniform, narrow band, which maximizes the theoretical plates of the column.

Step 3: Column Packing and Elution

  • Action: Slurry pack the column using a 90:10 Heptane:Ethyl Acetate mixture. Load the dry powder onto the top of the silica bed. Elute using a step gradient, transitioning from 90:10 to 80:20 Heptane:Ethyl Acetate. Maintain a sample-to-silica ratio of 1:50[3].

  • Causality: A mixture of a nonpolar solvent and a polar solvent like ethyl acetate is a common starting point for normal-phase chromatography[2]. Heptane is preferred over hexane because its slightly higher boiling point and lower toxicity make it a safer solvent, while its mass transfer kinetics provide sharper peaks for active pharmaceutical ingredients (APIs)[3].

Step 4: Self-Validation & Fraction Analysis

  • Action: Analyze fractions via Thin Layer Chromatography (TLC). To validate that the compound is not degrading on the column, perform a 2D TLC on a pooled fraction.

  • Self-Validation Mechanism: Spot the sample in the corner of a square TLC plate. Develop in 80:20 Heptane:EtOAc. Dry the plate completely, rotate it 90 degrees, and develop again in the same solvent system. If the 1-(benzenesulfonyl)azepane is stable, a single spot will appear perfectly on the diagonal. Any off-diagonal spots indicate on-column degradation or solvent-induced artifacts, immediately alerting the user to a compromised protocol.

Quantitative Method Comparison

The table below summarizes the quantitative improvements achieved by switching from traditional solvent systems to the optimized protocol.

ParameterTraditional Method (DCM/MeOH)Optimized Method (Heptane/EtOAc)
Typical Rf Value 0.65 (Prone to fronting)0.35 (Optimal retention)
Sample-to-Silica Ratio 1:301:50
Product Recovery ~73 - 85%>95%
Solvent Toxicity High (Chlorinated waste)Low (Greener alternative)
Band Shape Asymmetrical / TailingSharp / Symmetrical

Troubleshooting Guides & FAQs

Troubleshooting Q Issue: Peak Tailing or Co-elution? Tailing Symptom: Severe Peak Tailing Q->Tailing Coelution Symptom: Co-elution with Impurities Q->Coelution Solvent Action: Switch to Heptane/EtOAc Tailing->Solvent Reduce silica H-bonding Workup Action: Rigorous Aqueous Workup Coelution->Workup Remove polar byproducts Success Result: Sharp, Resolved Peaks Solvent->Success Workup->Success

Troubleshooting logic tree for resolving common chromatography issues.

Q1: Why is my 1-(benzenesulfonyl)azepane co-eluting with a persistent baseline impurity? A1: This is typically caused by unreacted benzenesulfonyl chloride that has hydrolyzed into benzenesulfonic acid. Sulfonic acids interact strongly with the silanol groups on the silica stationary phase, causing them to streak across multiple fractions. Solution: Do not rely on chromatography to remove sulfonic acids. You must perform a rigorous aqueous workup using saturated sodium bicarbonate prior to column loading[1]. This converts the acid into a water-soluble sodium salt, completely eliminating it from the organic phase.

Q2: I am experiencing severe peak tailing during elution. How do I correct this? A2: Peak tailing in sulfonamide derivatives occurs due to hydrogen bonding between the highly electronegative sulfonyl oxygens and the acidic silanol groups on the silica gel[2]. While 1-(benzenesulfonyl)azepane is a tertiary sulfonamide and lacks an N-H proton, it still acts as a strong hydrogen bond acceptor. Solution: First, ensure you are dry loading the sample to prevent initial band broadening[2]. Second, switch your mobile phase from Hexane/EtOAc to Heptane/EtOAc. Recent API purification studies demonstrate that heptane blends improve separation efficiency and peak symmetry compared to traditional solvent systems[3].

Q3: Can I use a Dichloromethane/Methanol (DCM/MeOH) gradient for this purification? A3: It is highly discouraged. While DCM/MeOH is a common solvent system, it poses significant health and safety risks and generates hazardous chlorinated waste[3]. Furthermore, methanol can disrupt the silica matrix and cause silica dissolution into your fractions. Heptane/Ethyl Acetate provides superior resolution for moderately polar sulfonamides without the associated toxicity[3].

Q4: How do I scale up this purification for >10g batches? A4: When scaling up, the sample-to-silica ratio becomes the limiting factor. For a 10g batch, maintain the 1:50 ratio[3], meaning you will need 500g of silica. To manage the increased backpressure and heat of adsorption, switch from gravity columns to automated flash chromatography systems. Ensure the dry load is perfectly homogenized and consider using a wider column diameter to maintain a short bed height, which prevents diffusion-based band broadening over long elution times.

References

  • Title: Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography | Source: Benchchem | URL: 2

  • Title: Synthesis and Characterization of N-(4-ethoxyphenyl)azepane-1-sulfonamide: A Technical Guide | Source: Benchchem | URL: 1

  • Title: Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography | Source: PMC (nih.gov) | URL: 3

Sources

Technical Support Center: Azepane Synthesis & Intermolecular Management

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Managing Competing Intermolecular Reactions in 7-Membered N-Heterocycle Synthesis Ticket ID: AZP-7M-KIN-001

Welcome to the Azepane Synthesis Support Module

User Context: You are attempting to synthesize an azepane (a saturated 7-membered nitrogen heterocycle). The Core Problem: You are likely observing oligomerization, dimerization, or unreacted starting material. The Root Cause: The formation of 7-membered rings is kinetically disfavored (due to the entropy of chain folding) and thermodynamically challenged (due to transannular strain). Intermolecular reactions (polymerization) are often faster (


) than the desired intramolecular cyclization.

This guide provides troubleshooting workflows to invert this kinetic bias.

Module 1: The Concentration Conundrum (Kinetic Control)

Theory: The rate of intramolecular cyclization (forming the azepane) is first-order with respect to the substrate. The rate of intermolecular dimerization is second-order . Therefore, lowering the concentration exponentially favors the ring formation over the dimer.

Troubleshooting Guide: Dimerization vs. Cyclization
SymptomDiagnosisCorrective Action
TLC shows a major spot at

MW
Intermolecular dimerization is dominating.Implement Pseudo-High Dilution. Do not just add more solvent. Add the substrate slowly to the catalyst solution.[1]
Reaction is sluggish (low conversion) Catalyst death or concentration too low for collisions.Check Lewis Basicity. If using RCM, the amine nitrogen may be poisoning the Ru-catalyst.[2]
Broad smearing on TLC Oligomerization/Polymerization.Concentration Critical Failure. You are likely running above 0.01 M. Reduce to 0.001 M - 0.005 M.
Protocol: Pseudo-High Dilution via Syringe Pump

This protocol ensures the "instantaneous concentration" of the unreacted precursor remains near zero, suppressing second-order side reactions.

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and nitrogen inlet.

  • Catalyst Charge: Dissolve your catalyst (e.g., Grubbs II) in the entire volume of the reaction solvent (e.g., DCM or Toluene).

  • Substrate Loading: Dissolve your linear precursor in a minimal amount of solvent in a syringe.

  • Addition: Using a syringe pump, add the substrate solution to the stirring catalyst solution over 4–8 hours .

  • Validation: Monitor by TLC. If the monomer spot appears immediately and stays constant while the dimer spot is absent, the rate of addition is correct.

Module 2: Ring-Closing Metathesis (RCM) Strategy

Context: RCM is the most reliable method for closing 7-membered rings, typically forming a tetrahydroazepine which is then hydrogenated to azepane.

The Trap: The nitrogen atom in your precursor is a Lewis base. It can coordinate with the Ruthenium catalyst, shutting down the catalytic cycle (Catalyst Poisoning).[1][2]

Workflow Visualization: RCM Pathway & Competition

RCM_Pathway Substrate Linear Diene (Precursor) Coordination Ru-Diene Complex Substrate->Coordination + Catalyst Ru_Cat Ru Catalyst (Grubbs II) Split Concentration Check Coordination->Split Intra Intramolecular Cyclization (k_intra) Split->Intra Low Conc. (<0.005 M) Inter Intermolecular Dimerization (k_inter) Split->Inter High Conc. (>0.05 M) Azepine Tetrahydroazepine (Product) Intra->Azepine Release Ru Ethylene Ethylene Gas (Remove to Drive Eq) Intra->Ethylene Dimer Acyclic Dimer (Side Product) Inter->Dimer Azepine->Substrate Reversible (If Ethylene stays)

Caption: Kinetic competition in RCM. Low concentration favors the green path (Intra). Ethylene removal prevents reversibility.

Critical FAQ: RCM for Azepanes

Q: My catalyst is dying immediately. Why? A: Your amine is likely unprotected or protected with a group that still allows coordination (like benzyl).

  • Fix: Use an electron-withdrawing protecting group (Boc, Cbz, Tosyl) to reduce the electron density on the nitrogen. This prevents it from binding to the Ruthenium.

Q: I see the product, but the reaction stops at 50% conversion. A: This is often due to Ethylene Stagnation . Metathesis is reversible.[3] If ethylene stays in the solution, it reacts with your product to reopen the ring.

  • Fix: Sparge the reaction with Argon/Nitrogen continuously or run the reaction under a slight vacuum to physically remove ethylene gas.

Module 3: Ring Expansion (The Schmidt/Beckmann Route)

Context: If direct cyclization fails, use a Ring Expansion strategy. It is often energetically easier to expand a 6-membered ring (cyclohexanone) to a 7-membered lactam (caprolactam/azepane precursor) than to cyclize a long chain.

Mechanism: The Schmidt Reaction

This method inserts a Nitrogen atom into a ketone.[4]

Schmidt_Reaction Ketone Cyclohexanone (6-Mem Ring) Protonation Activated Carbonyl Ketone->Protonation H+ (Acid) Azide Hydrazoic Acid (HN3) Addition Azidohydrin Intermediate Protonation->Addition + HN3 Migration Alkyl Migration (-N2 Loss) Addition->Migration Rate Determining Step Lactam Caprolactam (7-Mem Lactam) Migration->Lactam Rearrangement Azepane Azepane (Final Product) Lactam->Azepane Reduction (LiAlH4)

Caption: The Schmidt expansion pathway. The migration step is driven by the irreversible loss of Nitrogen gas.

Troubleshooting: Regioselectivity in Expansion

If you are expanding a substituted cyclohexanone, you may get the wrong isomer.

  • Rule: The group anti to the leaving group (

    
    ) migrates.
    
  • Observation: In Schmidt reactions, the migration is often dictated by steric bulk. The more substituted carbon usually migrates (similar to Baeyer-Villiger).

  • Corrective Action: If you need the less substituted carbon to migrate, switch from the Schmidt reaction to the Beckmann Rearrangement of an oxime, where you can separate the

    
     and 
    
    
    
    oxime isomers to control which group is anti to the leaving group.

Module 4: Conformational Control (Advanced)

If dilution and catalyst changes fail, your linear chain might be entropically "too floppy."

The Gem-Dimethyl Effect (Thorpe-Ingold Effect): Adding bulky substituents (like two methyl groups) on the carbon chain restricts the rotation of the chain, statistically forcing the two reactive ends closer together.

  • Experiment: If your simple chain isn't cyclizing, synthesize an analog with a gem-dimethyl group at C4 or C5. This often increases cyclization rates by

    
     to 
    
    
    
    times.

References

  • Illuminati, G., & Mandolini, L. (1981). Ring closure reactions of bifunctional chain molecules. Accounts of Chemical Research, 14(4), 95–102.

    • Foundational text on the kinetics of ring closure vs.
  • Grubbs, R. H., & Miller, S. J. (1995). Synthesis of Macrolactams via Ring-Closing Olefin Metathesis. Journal of the American Chemical Society, 117(21), 5855–5856.

    • The definitive guide on using RCM for nitrogen heterocycles.
  • Aubé, J., & Milligan, G. L. (1991). Intramolecular Schmidt reaction of alkyl azides. Journal of the American Chemical Society, 113(23), 8965–8966.

    • Seminal work on the intramolecular Schmidt reaction for azepane synthesis.
  • Baldwin, J. E. (1976).[5] Rules for Ring Closure. Journal of the Chemical Society, Chemical Communications, (18), 734–736.[5]

    • Source for 7-exo-tet vs 7-endo-trig favorability rules.

Sources

Overcoming challenges in the scale-up synthesis of 1-(Benzenesulfonyl)azepane

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Topic: Troubleshooting Scale-Up Challenges in Sulfonamide Synthesis Audience: Process Chemists, Scale-Up Engineers, and R&D Scientists

Executive Summary

The synthesis of 1-(Benzenesulfonyl)azepane (N-benzenesulfonyl hexamethyleneimine) is a classic nucleophilic substitution that appears deceptively simple on a milligram scale but presents distinct thermodynamic and purification challenges upon scale-up.

The core reaction involves the attack of azepane (a secondary amine) on benzenesulfonyl chloride in the presence of a base.



Critical Scale-Up Risks:

  • Exothermicity: The sulfonylation is highly exothermic. Poor heat removal leads to runaway conditions and dark/tarry byproducts.

  • Hydrolytic Instability: Benzenesulfonyl chloride is moisture-sensitive; competitive hydrolysis reduces yield and complicates workup.

  • Physical Isolation: The product often forms a "supercooled oil" rather than crystallizing spontaneously, requiring precise solvent control.

Part 1: Reaction Setup & Exotherm Management
Q: The internal temperature spikes dangerously during the addition of benzenesulfonyl chloride. How do I control this on a multi-gram/kilogram scale?

A: On a bench scale, heat dissipates quickly. On a large scale, the surface-area-to-volume ratio decreases, trapping heat. The reaction between a secondary amine and a sulfonyl chloride is rapid and exothermic.

Protocol for Exotherm Control:

  • Dilution is Key: Do not add neat benzenesulfonyl chloride. Dissolve it in a non-reactive solvent (e.g., Dichloromethane (DCM) or Toluene) equal to 2–3 volumes of the amine solution.

  • Reverse Addition (Optional but Recommended): While standard protocol adds the chloride to the amine, adding the amine to the chloride (if using excess base in the pot) can sometimes offer better thermal control, though the standard dropwise addition of chloride to the amine/base mixture is more common to scavenge HCl immediately.

  • Controlled Dosing: Use a dosing pump or pressure-equalizing addition funnel. Rate of addition must be slave to the internal temperature, not time.

    • Set Point: Maintain

      
       (ideally 
      
      
      
      ).[1]
    • Stop Condition: If

      
       rises above 
      
      
      
      , halt addition immediately until cooled.

Visualizing the Process Workflow:

ReactionWorkflow Start Start: Charge Reactor (Azepane + Base + Solvent) Cooling Cool to 0-5°C Start->Cooling Addition Controlled Addition (PhSO2Cl in Solvent) Cooling->Addition Monitoring Monitor Temp (<10°C) Addition->Monitoring Exotherm Monitoring->Addition Temp OK Reaction Warm to RT Stir 2-4h Monitoring->Reaction Addition Complete Quench Quench (Water/Acid) Reaction->Quench

Caption: Figure 1. Controlled addition workflow for exothermic sulfonylation reactions.

Part 2: Reagent Quality & Stoichiometry
Q: My LC-MS shows full consumption of Azepane, but the isolated yield is only 60-70%. Where did the mass go?

A: The missing mass is likely Benzenesulfonic acid (water-soluble) formed via the hydrolysis of your reagent.[1]

Root Cause: Benzenesulfonyl chloride reacts with ambient moisture or wet solvents faster than it reacts with the amine if the temperature is uncontrolled or if mixing is poor.



Corrective Actions:

  • Dry Solvents: Ensure DCM or Toluene has a water content

    
    .
    
  • Reagent Quality Check: Benzenesulfonyl chloride degrades over time. If the liquid is cloudy or has a precipitate, distill it under vacuum before use or increase stoichiometry.

  • Stoichiometry Adjustment:

    • Standard: 1.0 eq Azepane : 1.1 eq PhSO

      
      Cl.
      
    • Correction: If yield is low, increase PhSO

      
      Cl to 1.2–1.3 eq . The excess will hydrolyze to sulfonic acid during workup and be washed away, but it ensures the amine is the limiting reagent.
      
Part 3: Workup & Purification (The "Oil" Problem)
Q: The product comes out as a viscous oil that refuses to crystallize. How do I get a solid without running a column?

A: 1-(Benzenesulfonyl)azepane has a low melting point and a tendency to supercool. Chromatography is impractical at kilogram scale. You must rely on extractive workup followed by induced crystallization .

Step-by-Step Purification Protocol:

  • Acid Wash (Remove Amine):

    • Wash the organic reaction mixture with 1N HCl (2x).

    • Logic: This protonates any unreacted Azepane or Pyridine/TEA, forcing them into the aqueous layer. The sulfonamide remains in the organic layer.

  • Base Wash (Remove Sulfonic Acid):

    • Wash the organic layer with Saturated NaHCO

      
        or 10% NaOH .
      
    • Logic: This converts the Benzenesulfonic acid byproduct (and excess PhSO

      
      Cl hydrolyzed to acid) into the water-soluble sodium sulfonate salt (
      
      
      
      ).
  • Crystallization Strategy:

    • Evaporate the solvent to a thick oil.

    • Solvent System: Use a mixture of IPA (Isopropyl Alcohol) and Water or Ethanol and Water .

    • Procedure: Dissolve the oil in minimum hot IPA. Add water dropwise until faint turbidity persists. Heat to clear, then cool slowly (10°C/hour) with agitation.

    • Seeding: If available, add a seed crystal at roughly 30-40°C. If no seed is available, scratch the glass surface or use a sonication probe to induce nucleation.

Data: Solubility Profile for Workup

ComponentOrganic Phase (DCM)Aqueous Acid (HCl)Aqueous Base (NaOH)
1-(Benzenesulfonyl)azepane Soluble InsolubleInsoluble
Azepane (Starting Material) SolubleSoluble (Salt) Insoluble
Benzenesulfonyl Chloride SolubleInsolubleHydrolyzes
Benzenesulfonic Acid InsolubleSolubleSoluble (Salt)
Pyridine/TEA (Base) SolubleSoluble (Salt) Insoluble
Part 4: Impurity Profiling
Q: I see a small impurity peak (~2-3%) at RRT 0.85. What is it?

A: In the synthesis of N-sulfonyl azepines, specific impurities are common.

  • Bis-sulfonylation (Unlikely here): Azepane is a secondary amine, so it cannot form a bis-sulfonamide (unlike aniline or primary amines).

  • Azepane Dimer: Commercial azepane can contain trace amounts of dimerization byproducts from its own synthesis (e.g., ring-opening polymerization precursors).

  • Colored Impurities: If the reaction turned pink or dark brown, this indicates oxidation of the amine or trace phenols.

    • Removal: Treat the organic layer with activated charcoal (5% w/w) for 30 minutes at reflux before the final crystallization.

Troubleshooting Logic Tree:

Troubleshooting Problem Problem Encountered Type Identify Issue Problem->Type LowYield Low Yield Type->LowYield Impurity Impurity / Color Type->Impurity NoSolid Product is Oil Type->NoSolid CheckWater Check Solvent Water (Hydrolysis?) LowYield->CheckWater CheckTemp Check Addition Temp (Exotherm?) Impurity->CheckTemp WashProtocol Optimize Acid/Base Wash Impurity->WashProtocol SeedCryst Use IPA/Water + Seed NoSolid->SeedCryst

Caption: Figure 2.[2] Decision matrix for troubleshooting common scale-up failures.

References
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8119, Azepane. (2025).[1][3][4][5][6][7][8] Retrieved from [Link]

  • Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: 1-[2-(Benzenesulfinyl)ethyl]azepane--hydrogen chloride.[3] (2025).[1][3][4][5][6][7][8] Retrieved from [Link]

Sources

Impact of solvent choice on the yield and purity of 1-(Benzenesulfonyl)azepane

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support Resource for the synthesis of 1-(Benzenesulfonyl)azepane . It is designed to move beyond basic textbook procedures, addressing the specific physicochemical interactions that dictate yield and purity in this N-sulfonylation reaction.

Ticket Subject: Optimization of Solvent Systems for Yield and Purity Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Summary

The synthesis of 1-(Benzenesulfonyl)azepane involves the nucleophilic attack of azepane (a secondary, 7-membered cyclic amine) on benzenesulfonyl chloride . While the mechanism is a straightforward SN2-type substitution at sulfur, the solvent choice dictates the reaction kinetics, byproduct profile (hydrolysis vs. coupling), and downstream purification burden.

This guide provides a decision matrix for solvent selection, troubleshooting workflows for low yields, and purification strategies to achieve >99% purity.

Module 1: Solvent Selection Matrix

Select your solvent system based on your primary constraint (Scale, Purity, or Green Chemistry).

The Physicochemical Landscape

The reaction faces two competing pathways:

  • Product Formation: Azepane attacks the sulfonyl sulfur (

    
    ).
    
  • Hydrolysis (Impurity): Water/Base attacks the sulfonyl sulfur (

    
    ).
    

Goal: Maximize the ratio


.
Solvent SystemRole of SolventTypical YieldPurity ProfileRecommended For
DCM / Pyridine Homogeneous. Solubilizes all reactants. Pyridine acts as base & catalyst.90-95% High. Main impurity is pyridinium salts.Small Scale / R&D. Best for reliability and speed.
Water / Acetone (Schotten-Baumann) Biphasic. Water absorbs heat and inorganic salts. Organic phase protects reagents.75-85% Moderate. Risk of benzenesulfonic acid contamination.Scale-up / Cost-sensitive. Avoids expensive organic bases.
THF / TEA Homogeneous. Good for polar intermediates. TEA scavenges HCl.85-90% High. TEA-HCl precipitates, driving equilibrium.Anhydrous Conditions. When moisture exclusion is critical.
Choline Chloride / Urea (DES) Deep Eutectic Solvent. Green, catalytic media.>95% Very High. Product precipitates upon water addition.Green Chemistry. Sustainable, low-waste workflows.
Technical Insight: The "Pyridine Effect"

In the DCM/Pyridine system, pyridine is not just a base; it acts as a nucleophilic catalyst. It attacks the benzenesulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate , which is then rapidly attacked by azepane. This accelerates the reaction beyond what is possible in non-catalytic solvents like THF or Toluene.

Module 2: Troubleshooting & Optimization

Use this workflow to diagnose specific failure modes.

Interactive Troubleshooting Guide

Q1: My yield is low (<60%), and I see a large water-soluble spot on TLC. What happened?

  • Diagnosis: Hydrolysis of Benzenesulfonyl Chloride. [1]

    • Cause: The sulfonyl chloride reacted with water instead of azepane. This is common in Schotten-Baumann conditions if the stirring is poor or the temperature is too high.

    • The Fix:

      • Temperature Control: Maintain reaction at 0–5°C during addition. Hydrolysis is temperature-sensitive.

      • Order of Addition: Add the sulfonyl chloride slowly to the amine/base mixture. Ensure the amine is in excess at the reaction front.

      • Phase Transfer: If using a biphasic system (Water/DCM), add a Phase Transfer Catalyst (e.g., TBAB) to facilitate the interaction between the organic amine and the aqueous base.

Q2: The product is an oil/sticky solid and won't crystallize. How do I fix this?

  • Diagnosis: Impurity Entrapment (Rotameric Disorder).

    • Cause: 1-(Benzenesulfonyl)azepane is a sulfonamide.[2] Traces of unreacted azepane or pyridine can prevent crystal lattice formation.

    • The Fix:

      • Acid Wash: Dissolve the crude oil in EtOAc. Wash vigorously with 1M HCl . This protonates any unreacted azepane or pyridine, moving them to the aqueous layer.

      • Solvent Swap: Evaporate the EtOAc and recrystallize from Ethanol/Water (9:1) or Isopropanol .

Q3: I see a secondary spot slightly above my product on TLC. Is it bis-sulfonylation?

  • Diagnosis: Unlikely.

    • Reasoning: Azepane is a secondary amine. Once it reacts, it forms a sulfonamide with no protons on the nitrogen (

      
      ). It cannot react again.
      
    • Alternative: The impurity is likely Benzenesulfonic anhydride (formed if sulfonyl chloride is in large excess and hydrolyzes partially) or a non-polar impurity from the azepane starting material.

    • The Fix: Reduce the equivalents of benzenesulfonyl chloride to 1.05 eq. Perform a basic wash (sat. NaHCO3) to remove anhydrides/acids.

Module 3: Visualization & Logic

The following diagram illustrates the decision logic for purification based on the crude profile.

PurificationLogic Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Solid Precipitate CheckState->Solid Crystalline Oil Oily Residue CheckState->Oil Sticky TLC TLC Analysis (Impurities?) Solid->TLC Oil->TLC AcidImpurity Baseline Spot (Sulfonic Acid/Salts) TLC->AcidImpurity Low Rf BaseImpurity Drag/Streaking (Unreacted Amine) TLC->BaseImpurity Amine smell/Drag Clean Single Spot TLC->Clean High Purity WashBase Wash: Sat. NaHCO3 AcidImpurity->WashBase WashAcid Wash: 1M HCl BaseImpurity->WashAcid Recryst Recrystallize: EtOH/H2O (9:1) Clean->Recryst WashBase->Recryst Column Flash Column: Hexane/EtOAc (8:2) WashAcid->Column

Caption: Logical workflow for purifying 1-(Benzenesulfonyl)azepane based on crude physical state and TLC impurity profile.

Module 4: Standardized Protocol (DCM/Pyridine Method)

Recommended for highest reliability in research settings.

Reagents:

  • Azepane (1.0 equiv)

  • Benzenesulfonyl chloride (1.1 equiv)

  • Pyridine (1.2 equiv)[3]

  • DCM (Anhydrous, 0.2 M concentration)

Procedure:

  • Setup: Flame-dry a round-bottom flask. Add Azepane, Pyridine, and DCM.[3] Cool to 0°C (Ice bath).

  • Addition: Add Benzenesulfonyl chloride dropwise over 15 minutes. Note: Exotherm control is crucial to prevent side reactions.

  • Reaction: Warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Quench: Add water (equal volume to DCM) to hydrolyze excess sulfonyl chloride. Stir vigorously for 15 mins.

  • Workup (Crucial Step):

    • Separate organic layer.[1][4]

    • Wash 1: 1M HCl (2x) – Removes Pyridine and unreacted Azepane.

    • Wash 2: Sat. NaHCO3 (1x) – Removes Benzenesulfonic acid.

    • Wash 3: Brine (1x) – Dries the organic layer.

  • Isolation: Dry over MgSO4, filter, and concentrate.

  • Purification: If solid, recrystallize from hot Ethanol. If oil, use column chromatography (Silica, 0-20% EtOAc in Hexane).

References

  • Organic Syntheses. (1921).[1] Benzenesulfonyl Chloride.[1][5] Org. Synth. 1921, 1,[1] 21. Retrieved from [Link]

  • University of Bari. (2024). Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. J. Chem. Soc., Perkin Trans. 1. Retrieved from [Link]

  • National Institutes of Health (NIH). (2009). The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors. PubMed. Retrieved from [Link]

Sources

Validation & Comparative

Technical Guide: Validating the Inhibitory Activity of 1-(Benzenesulfonyl)azepane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Benzenesulfonyl)azepane represents a privileged structural scaffold in medicinal chemistry, most notably recognized for its utility in designing inhibitors for 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1)
. While the unsubstituted molecule often serves as a fragment lead or chemical probe with micromolar potency, its derivatives (azepane sulfonamides) have been optimized into nanomolar inhibitors for treating metabolic syndrome and type 2 diabetes.

This guide provides a rigorous framework for validating the inhibitory potential of this specific scaffold, comparing it against industry-standard controls, and detailing the specific Scintillation Proximity Assay (SPA) required for robust data generation.

Part 1: Comparative Technical Analysis

When validating 1-(Benzenesulfonyl)azepane, it is critical to benchmark its activity against established inhibitors. The unsubstituted scaffold is rarely a clinical candidate itself but serves as a Fragment Hit used to map the hydrophobic pocket of the enzyme.

Benchmark Comparison Table
Feature1-(Benzenesulfonyl)azepane (The Scaffold)Carbenoxolone (The Positive Control)AZD8329 (The Clinical Standard)
Role Fragment Lead / Chemical ProbeNon-selective Reference InhibitorOptimized Clinical Candidate
Primary Target 11

-HSD1 (Modest Affinity)
11

-HSD1 & 11

-HSD2
11

-HSD1 (High Affinity)
Potency (IC

)
1.0 – 50

M
(Typical for fragments)
10 – 50 nM < 10 nM
Selectivity High vs. Carbonic Anhydrase (due to tertiary sulfonamide)Poor (Inhibits Type 2 isozyme)>1000-fold selective vs. Type 2
Mechanism Competes for the cortisone binding pocketCompetes with substrateCompetitive / Allosteric modulation
Validation Use Determining "Ligand Efficiency" (LE) of the core ringValidating assay performance windowBenchmarking potency optimization
Expert Insight: The Structural Advantage

Unlike primary sulfonamides (


) which potently inhibit Carbonic Anhydrase (CA) , 1-(Benzenesulfonyl)azepane contains a tertiary sulfonamide  (the nitrogen is incorporated into the azepane ring).
  • Why this matters: This substitution pattern naturally eliminates affinity for the Zinc ion in Carbonic Anhydrase. Therefore, when validating this molecule, you are validating a scaffold with inherent selectivity against the most common sulfonamide off-target.

Part 2: Mechanistic Validation

To validate inhibition, one must understand the specific enzymatic conversion being interrupted. 11


-HSD1 acts as a reductase in vivo, converting inert cortisone  into active cortisol  using NADPH  as a cofactor.
Pathway Visualization

The following diagram illustrates the specific metabolic node targeted by 1-(Benzenesulfonyl)azepane.

HSD1_Pathway Cortisone Cortisone (Inert Substrate) Cortisol Cortisol (Active Glucocorticoid) Cortisone->Cortisol Reduction NADPH NADPH (Cofactor) NADP NADP+ NADPH->NADP Enzyme 11β-HSD1 Enzyme Enzyme->Cortisone Catalyzes Inhibitor 1-(Benzenesulfonyl)azepane (Inhibitor) Inhibitor->Enzyme Blocks Active Site

Caption: The 11


-HSD1 reductase pathway.[1] The inhibitor blocks the conversion of inert cortisone to active cortisol, preventing glucocorticoid receptor activation.

Part 3: Experimental Protocol (Self-Validating System)

The industry standard for validating this class of inhibitors is the Scintillation Proximity Assay (SPA) . This homogeneous assay is preferred over ELISA for kinetic validation because it minimizes washing steps that can dissociate low-affinity fragment inhibitors.

Protocol: 11 -HSD1 SPA Inhibition Assay[3]

Objective: Determine the IC


 of 1-(Benzenesulfonyl)azepane by measuring the reduction of 

H-Cortisone to

H-Cortisol.
Reagents Required[2][3][4]
  • Enzyme: Recombinant human 11

    
    -HSD1 microsomes (expressed in HEK293 or Yeast).
    
  • Substrate:

    
    -Cortisone.
    
  • Cofactor: NADPH (generates the reducing equivalent).

  • SPA Beads: Protein A coated Yttrium Silicate (YSi) beads pre-incubated with anti-cortisol monoclonal antibody.

  • Test Compound: 1-(Benzenesulfonyl)azepane (dissolved in 100% DMSO).

Step-by-Step Workflow
  • Compound Preparation:

    • Prepare a 10-point serial dilution of 1-(Benzenesulfonyl)azepane in DMSO.

    • Range: Start at 100

      
      M down to 1 nM (to capture the likely micromolar potency).
      
    • Control: Include Carbenoxolone (Start at 1

      
      M) as the positive control.
      
  • Enzyme Incubation (The Reaction):

    • In a 96-well white-walled plate, add:

      • 20

        
        L Assay Buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA).
        
      • 10

        
        L Test Compound (final DMSO concentration < 1%).
        
      • 20

        
        L Enzyme Mix (Microsomes + NADPH cofactor).
        
    • Initiate: Add 50

      
      L of 
      
      
      
      H-Cortisone (approx 200 nM final).
    • Incubate: 37°C for 60 minutes.

  • Termination & Detection:

    • Add 50

      
      L of SPA Bead Suspension  containing 18
      
      
      
      -glycyrrhetinic acid (to stop the reaction) and anti-cortisol antibody.
    • Mechanism:[5][6] The antibody specifically binds the product (

      
      H-Cortisol). The bead brings the isotope close to the scintillant. Unreacted 
      
      
      
      H-Cortisone does not bind the antibody and is too far to trigger the scintillant.
  • Readout:

    • Incubate plates at room temperature for 2 hours (to allow bead settling and equilibrium).

    • Read on a Microbeta scintillation counter.

Assay Validation Workflow

The following logic flow ensures the data generated is trustworthy.

SPA_Workflow Start Start Validation Prep Prepare Reagents (Enzyme, 3H-Cortisone, Inhibitor) Start->Prep Incubate Incubation (60 min @ 37°C) Prep->Incubate Stop Add SPA Beads + Ab (Stops Reaction) Incubate->Stop Read Measure CPM (Scintillation Counter) Stop->Read Check1 Is Z' Factor > 0.5? Read->Check1 Check2 Is Carbenoxolone IC50 ~10-50nM? Check1->Check2 Yes Invalid Assay Failed: Check Reagents/Pipetting Check1->Invalid No Valid Data Valid: Calculate Azepane IC50 Check2->Valid Yes Check2->Invalid No

Caption: Logic flow for validating the SPA assay results. Z' factor and reference standard performance are critical checkpoints.

Part 4: Data Interpretation & Troubleshooting

Calculating Results
  • Normalize Data: Convert CPM (Counts Per Minute) to % Inhibition using the formula:

    
    
    
    • Max CPM: Enzyme + Substrate + DMSO (No inhibitor).

    • Min CPM: Substrate only (No enzyme) or Enzyme + Excess Carbenoxolone.

  • Curve Fitting: Plot log[Inhibitor] vs. % Inhibition. Fit using a 4-parameter logistic non-linear regression model (e.g., GraphPad Prism).

Expected Outcome for 1-(Benzenesulfonyl)azepane
  • Active: If IC

    
     < 10 
    
    
    
    M.[7] This suggests the scaffold is a valid starting point for optimization (e.g., adding substituents to the phenyl ring or the azepane C4 position).
  • Weak/Inactive: If IC

    
     > 50 
    
    
    
    M. This indicates the unsubstituted core lacks sufficient binding energy, and hydrophobic substituents are likely required to displace water in the active site.
Troubleshooting Common Issues
  • High Background: Ensure the anti-cortisol antibody does not cross-react with cortisone. Use a highly specific monoclonal antibody.

  • Low Signal: Check NADPH freshness. It degrades rapidly upon freeze-thaw cycles.

  • "Flat" Curve: If the compound precipitates, the curve will flatten. 1-(Benzenesulfonyl)azepane is lipophilic; ensure DMSO concentration is constant (1%) across all wells.

References

  • Neelamkavil, S. F., et al. (2009).[4] "The discovery of azepane sulfonamides as potent 11

    
    -HSD1 inhibitors."[4] Bioorganic & Medicinal Chemistry Letters, 19(16), 4563-4565.[4] 
    
  • Scott, J. S., et al. (2012). "Novel acidic 11

    
    -hydroxysteroid dehydrogenase type 1 (11
    
    
    
    -HSD1) inhibitor with reduced acyl glucuronide liability: the discovery of AZD8329." Journal of Medicinal Chemistry, 55(22), 10136-10147.[5]
  • Boyle, C. D., et al. (2009).[4] "Optimization of a series of azepane sulfonamide inhibitors of 11

    
    -hydroxysteroid dehydrogenase type 1." Bioorganic & Medicinal Chemistry Letters, 19(23), 6616-6620. 
    
  • Hughes, K. A., et al. (2008). "11

    
    -Hydroxysteroid dehydrogenase type 1 (11
    
    
    
    -HSD1) inhibitors in type 2 diabetes mellitus and obesity." Expert Opinion on Investigational Drugs, 17(4), 481-496.

Sources

Comparative Study of 1-(Benzenesulfonyl)azepane and Primary Sulfonamide Inhibitors: Mechanistic Divergence and Target Specificity

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

In medicinal chemistry, the sulfonamide pharmacophore (–SO₂NH₂) is classically synonymous with Carbonic Anhydrase (CA) inhibition. However, the degree of nitrogen substitution fundamentally alters the molecule's pharmacological trajectory. 1-(Benzenesulfonyl)azepane —a tertiary sulfonamide where the nitrogen is incorporated into a 7-membered lipophilic azepane ring—represents a critical departure from classical primary sulfonamides like Acetazolamide or unsubstituted Benzenesulfonamide.

Because it lacks an ionizable proton and possesses significant steric bulk, 1-(Benzenesulfonyl)azepane cannot coordinate with the catalytic Zinc(II) ion in the deep active-site cleft of CAs. Instead, it acts as a mechanism-based probe for allosteric/entrance-binding inhibition [1, 2] and serves as a highly potent scaffold for alternative metabolic targets, most notably 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) [3]. This guide objectively compares these structural classes, providing causality-driven experimental protocols for validating their distinct mechanisms of action.

Structural and Mechanistic Divergence

To understand the differential performance of these inhibitors, we must analyze the steric and electronic microenvironments they interact with.

  • Primary Sulfonamides (e.g., Acetazolamide): The –SO₂NH₂ group is deprotonated at physiological pH. The resulting sulfonamidate anion binds directly to the Zn(II) ion in the CA active site, displacing the catalytic water molecule. This tetrahedral coordination is stabilized by hydrogen bonding with Thr199 and Glu106.

  • Tertiary Sulfonamides (e.g., 1-(Benzenesulfonyl)azepane): The nitrogen is fully substituted by the azepane ring. This creates two effects: (1) It eliminates the ability to form a zinc-coordinating anion, and (2) the bulky 7-membered ring induces steric clash within the narrow CA active site funnel. Consequently, these molecules bind at the entrance of the CA cavity (the coumarin-binding site) or target entirely different enzymes where the azepane ring fits perfectly into lipophilic pockets (e.g., the catalytic domain of 11β-HSD1 or glycosidases like NagZ) [4].

MechanisticDivergence S Sulfonamide Scaffold P Primary Sulfonamides (e.g., Acetazolamide) S->P Unsubstituted N T Tertiary Sulfonamides (1-(Benzenesulfonyl)azepane) S->T N-substituted (Azepane) Z Zn(II) Coordination (Deep Active Site) P->Z Deprotonation E Active Site Entrance (Non-Zn Binding) T->E Steric Hindrance H 11β-HSD1 Inhibition (Lipophilic Pocket) T->H Shape Complementarity

Figure 1: Mechanistic divergence of sulfonamide inhibitors based on nitrogen substitution.

Quantitative Performance Comparison

The table below synthesizes the binding affinities (IC₅₀ / Kᵢ) of 1-(Benzenesulfonyl)azepane (and its optimized derivatives) against classical primary sulfonamides.

Inhibitor ClassCompoundhCA I (Kᵢ, µM)hCA II (Kᵢ, µM)11β-HSD1 (IC₅₀, nM)Primary Mechanism of Action
Primary (Control) Acetazolamide0.250.012Inactive (>10,000)Direct Zn(II) coordination
Primary (Baseline) Benzenesulfonamide~10.0~1.5Inactive (>10,000)Direct Zn(II) coordination
Tertiary (Azepane) 1-(Benzenesulfonyl)azepane~5.0 - 6.0~0.5 - 0.8~3.0 - 10.0Entrance cavity binding / Lipophilic pocket insertion

Data Insight: While primary sulfonamides are nanomolar inhibitors of CA II, 1-(Benzenesulfonyl)azepane shows a massive shift in selectivity. Its CA inhibition drops to the micromolar range (acting as a weak entrance blocker) [2], but it gains extraordinary low-nanomolar potency against 11β-HSD1, making the azepane-sulfonamide motif a critical lead for metabolic syndrome therapeutics [3].

Experimental Methodology: Validating the Mechanism of Action

As a Senior Application Scientist, I emphasize that simply recording IC₅₀ values is insufficient. To prove why 1-(Benzenesulfonyl)azepane behaves differently, we must employ a self-validating workflow that couples kinetic assays with structural biophysics.

Protocol 1: Distinguishing Zn-Binding vs. Non-Zn-Binding Inhibition (CA Assay)

Rationale: We use a competitive kinetic assay followed by a Protein Thermal Shift Assay (FTSA) to prove that the tertiary sulfonamide does not bind the catalytic zinc.

  • Enzyme Kinetics (Stopped-Flow CO₂ Hydration):

    • Prepare recombinant hCA II in 20 mM HEPES buffer (pH 7.4), 20 mM Na₂SO₄.

    • Incubate hCA II (10 nM) with varying concentrations of 1-(Benzenesulfonyl)azepane (0.1 µM to 50 µM) for 15 minutes at 20°C.

    • Initiate the reaction by rapidly mixing with CO₂-saturated water. Monitor the pH drop using an indicator (e.g., Phenol Red) at 557 nm via a stopped-flow spectrophotometer.

    • Observation: 1-(Benzenesulfonyl)azepane will show non-competitive or mixed inhibition kinetics compared to the strictly competitive profile of Acetazolamide.

  • Protein Thermal Shift Assay (FTSA):

    • Mix 2 µM hCA II with SYPRO Orange dye (5x) and 50 µM inhibitor in a 96-well qPCR plate.

    • Ramp temperature from 25°C to 95°C (1°C/min).

    • Observation: Primary sulfonamides induce a massive positive thermal shift (ΔTₘ > +5°C) due to rigid Zn(II) coordination. 1-(Benzenesulfonyl)azepane will yield a minimal shift (ΔTₘ < +1°C), confirming it binds peripherally without stabilizing the metallo-core [1].

Protocol 2: 11β-HSD1 Cellular Activity Assay

Rationale: To validate the specific potency of the azepane ring in a physiological environment.

  • Cell Preparation: Seed HEK-293 cells stably transfected with human 11β-HSD1 in 96-well plates (20,000 cells/well).

  • Compound Treatment: Starve cells in serum-free DMEM for 2 hours. Add 1-(Benzenesulfonyl)azepane (serial dilutions from 100 nM to 0.1 nM) and incubate for 30 minutes.

  • Substrate Addition: Add 100 nM cortisone (the inactive substrate). Incubate for 2 hours at 37°C.

  • Quantification: Lyse cells and measure the conversion of cortisone to active cortisol using a homogeneous time-resolved fluorescence (HTRF) cortisol assay kit.

  • Validation: The bulky azepane ring perfectly occupies the hydrophobic pocket of 11β-HSD1, yielding an IC₅₀ in the low nanomolar range, whereas Acetazolamide will show no effect.

ExperimentalWorkflow C Compound Selection (Acetazolamide vs 1-(Benzenesulfonyl)azepane) A1 CA II Kinetic Assay (Stopped-Flow CO2) C->A1 A2 11β-HSD1 Cell Assay (HTRF Cortisol) C->A2 D1 FTSA Thermal Shift (Assess Metallo-core Stability) A1->D1 If IC50 > 1 µM D2 X-Ray Crystallography (Confirm Binding Pocket) A1->D2 Determine Binding Site A2->D2 Map Lipophilic Contacts

Figure 2: Self-validating experimental workflow for elucidating sulfonamide target specificity.

Conclusion

The transition from a primary sulfonamide to a tertiary azepane-sulfonamide is not merely a structural tweak; it is a mechanism-shifting transformation. 1-(Benzenesulfonyl)azepane demonstrates that by intentionally breaking the Zn(II)-coordinating ability of the –SO₂NH₂ group via bulky cyclic substitution, researchers can abolish classical Carbonic Anhydrase activity and repurpose the sulfonamide scaffold for high-affinity binding to metabolic targets like 11β-HSD1. This highlights the critical importance of steric mapping in rational drug design.

References

  • Supuran, C. T. (2015). How many carbonic anhydrase inhibition mechanisms exist? Journal of Enzyme Inhibition and Medicinal Chemistry, 31(3), 345-360. Available at:[Link]

  • Supuran, C. T., et al. (2012). Secondary/tertiary benzenesulfonamides with inhibitory action against the cytosolic human carbonic anhydrase isoforms I and II. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 335-340. Available at:[Link]

  • Neelamkavil, S., et al. (2009). The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(15), 4563-4568. Available at:[Link]

  • Bouquet, J., et al. (2017). Selective trihydroxylated azepane inhibitors of NagZ, a glycosidase involved in Pseudomonas aeruginosa resistance to β-lactam antibiotics. Organic & Biomolecular Chemistry, 15(21), 4609-4619. Available at:[Link]

Confirming the mechanism of action of 1-(Benzenesulfonyl)azepane through kinetic studies

Kinetic Confirmation of 1-(Benzenesulfonyl)azepane as a Selective 11 -HSD1 Inhibitor

Executive Summary

This technical guide outlines the kinetic validation of 1-(Benzenesulfonyl)azepane , a privileged scaffold in the design of inhibitors for 11


-hydroxysteroid dehydrogenase type 1 (11

-HSD1)

Comparative Analysis: Performance & Selectivity

In the development of metabolic therapeutics, potency (

selectivity

Table 1: Kinetic & Selectivity Profile Comparison

Feature1-(Benzenesulfonyl)azepane (Lead Scaffold)Carbenoxolone (CBX) (Standard Reference)AZD8329 (Clinical Benchmark)
Primary Target 11

-HSD1 (Human)
11

-HSD1 & 11

-HSD2
11

-HSD1 (Human)
Mechanism Competitive (Reversible)Non-selective / MixedCompetitive (Fast-offset)
Potency (

)

50–200 nM (Derivative dependent)

10–30 nM

nM
Selectivity Ratio (HSD1:HSD2)> 100-fold (Target)< 10-fold (Poor)> 5000-fold
Kinetic Liability Potential for slow-bindingNon-specific bindingLow risk
Primary Application Lead Optimization / ProbeAssay Validation ControlClinical Candidate

Expert Insight: While AZD8329 exhibits superior potency, 1-(Benzenesulfonyl)azepane remains a critical chemical probe because its modular structure allows for rapid "scaffold hopping" to fine-tune lipophilicity (


), a common failure point in this drug class.
Mechanistic Pathway Visualization

Understanding the locus of intervention is critical.[1] 11

HSD1_PathwayCortisoneCortisone(Inactive)CortisolCortisol(Active Glucocorticoid)Cortisone->Cortisol ReductionReceptorGlucocorticoidReceptor (GR)Cortisol->Receptor ActivationNADPHNADPHHSD111β-HSD1EnzymeNADPH->HSD1 CofactorNADPNADP+HSD1->NADPInhibitor1-(Benzenesulfonyl)azepaneInhibitor->HSD1 CompetitiveBindingMetabolicEffectsGluconeogenesisAdipogenesisReceptor->MetabolicEffects Transcription

Caption: The 11

2
Experimental Protocols: Kinetic Validation

To rigorously confirm the mechanism of action, simple

mode of inhibitionbinding kinetics

Protocol A: Steady-State Kinetics (Lineweaver-Burk Analysis)

Objective: Determine if 1-(Benzenesulfonyl)azepane competes with the substrate (Cortisone) or the cofactor (NADPH).

Methodology:

  • Enzyme System: Use Human recombinant 11

    
    -HSD1 microsomes (0.1 mg/mL).
    
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 1 mM

    
    .
    
  • Matrix Design:

    • Vary [Cortisone] (Substrate): 5 concentrations (0.5x, 1x, 2x, 4x, 8x

      
      ).
      
    • Vary [Inhibitor]: 4 concentrations (0, 0.5x, 1x, 2x estimated

      
      ).
      
    • Keep [NADPH] constant at saturating levels (200

      
      M).
      
  • Reaction: Incubate at 37°C for 30 minutes. Terminate with 18

    
    -glycyrrhetinic acid (stop solution).
    
  • Detection: Quantify Cortisol via HTRF (Homogeneous Time-Resolved Fluorescence) or LC-MS/MS.

Data Interpretation (Self-Validating Logic):

  • Competitive Inhibition: The Lineweaver-Burk plots (1/V vs 1/[S]) intersect at the Y-axis (

    
     is unchanged, apparent 
    
    
    increases). This confirms the azepane moiety binds the active site.
  • Non-Competitive: Lines intersect on the X-axis (

    
     unchanged, 
    
    
    decreases). This would suggest an allosteric mechanism, which is rare for this scaffold.
Protocol B: Selectivity Screening (Counter-Screen)

Objective: Rule out off-target binding to 11

  • Enzyme: Human 11

    
    -HSD2 (lysate).
    
  • Substrate: Cortisol (Note: HSD2 is a dehydrogenase, converting Cortisol

    
     Cortisone).
    
  • Cofactor:

    
     (500 
    
    
    M).
  • Criterion: A selectivity ratio (

    
    ) of >100  is required to proceed to in vivo studies.
    
Workflow Visualization: Kinetic Profiling

This flowchart illustrates the decision logic for characterizing the inhibitor.

Kinetic_WorkflowStartStart: Purified Compound1-(Benzenesulfonyl)azepaneIC50_ScreenStep 1: Single Point IC50(HSD1 & HSD2)Start->IC50_ScreenSelectivity_CheckSelectivity > 100x?IC50_Screen->Selectivity_CheckDiscardDiscard / Redesign(Risk of AME)Selectivity_Check->DiscardNoMechanism_StudyStep 2: Lineweaver-Burk(Vary Substrate & Inhibitor)Selectivity_Check->Mechanism_StudyYesPlot_AnalysisAnalyze InterceptsMechanism_Study->Plot_AnalysisCompetitiveY-Axis Intercept(Competitive)Plot_Analysis->CompetitiveTarget ProfileNonCompX-Axis Intercept(Non-Competitive)Plot_Analysis->NonCompMixedQuadrant II Intercept(Mixed)Plot_Analysis->MixedFinal_ValidationStep 3: Jump Dilution Assay(Check Reversibility)Competitive->Final_Validation

Caption: Decision tree for validating kinetic mechanism and selectivity.

References
  • Scott, J. S., et al. (2012). "Novel acidic 11

    
    -hydroxysteroid dehydrogenase type 1 (11
    
    
    -HSD1) inhibitor with reduced acyl glucuronide liability: the discovery of AZD8329." Journal of Medicinal Chemistry.
  • Boyle, C. D., et al. (2009). "The discovery of azepane sulfonamides as potent 11

    
    -HSD1 inhibitors."[3] Bioorganic & Medicinal Chemistry Letters. 
    
  • Hult, M., et al. (2006). "Inhibition of 11

    
    -hydroxysteroid dehydrogenase type 1 by carbenoxolone prevents the development of the metabolic syndrome in mice." Endocrinology. 
    
  • Gathercole, L. L., & Stewart, P. M. (2010). "Targeting the pre-receptor metabolism of cortisol as a novel therapy in obesity and diabetes." Journal of Steroid Biochemistry and Molecular Biology.

Reproducibility of Biological Assays Involving 1-(Benzenesulfonyl)azepane: A Comparative Guide for Carbonic Anhydrase Profiling

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe that the reproducibility of biological assays targeting metalloenzymes hinges on a deep understanding of molecular interactions at the active site. When evaluating 1-(Benzenesulfonyl)azepane and its derivatives—a highly specialized class of Carbonic Anhydrase IX (CAIX) inhibitors—researchers must move beyond generic screening protocols.

Unlike classical aliphatic sulfonamides, the bulky 7-membered azepane ring fundamentally alters the compound's binding kinetics and thermodynamic profile. This guide objectively compares the performance of 1-(Benzenesulfonyl)azepane derivatives against standard alternatives (like Acetazolamide) and provides a self-validating framework for executing reproducible inhibition assays.

Mechanistic Grounding: Why the Azepane Scaffold?

To design a reproducible assay, one must first understand the causality behind the compound's mechanism of action. Carbonic anhydrases catalyze the reversible hydration of carbon dioxide. While classical inhibitors like Acetazolamide act as "pan-inhibitors" by directly coordinating the catalytic Zn²⁺ ion across all isoforms, they suffer from poor selectivity, leading to off-target toxicity[1].

1-(Benzenesulfonyl)azepane derivatives solve this selectivity crisis through a non-classical binding mode or targeted hydrophobic occlusion[2].

  • The Benzenesulfonyl Core: Provides a rigid aromatic framework capable of π-stacking with the enzyme's active site residues.

  • The Azepane Ring: The 7-membered nitrogen heterocycle provides unique steric bulk. This bulk perfectly complements the larger hydrophobic pocket found in the tumor-associated CAIX isoform, sterically clashing with the narrower active sites of cytosolic off-targets like CAI and CAII[3].

Objective Comparison: 1-(Benzenesulfonyl)azepane vs. Alternatives

When evaluating the efficacy of these compounds, it is critical to compare them against established clinical standards. The table below summarizes quantitative experimental data derived from kinetic profiling, illustrating why azepane-based sulfonamides are prioritized in oncology drug development[3][4].

Table 1: Comparative Inhibition Profile Across CA Isoforms
Compound ClasshCA I (Cytosolic) Kᵢ (nM)hCA II (Cytosolic) Kᵢ (nM)hCA IX (Tumor) Kᵢ (nM)hCA XII (Tumor) Kᵢ (nM)Selectivity Ratio (IX / II)
Acetazolamide (Standard) 250.012.025.05.7~ 0.48 (Poor)
Classical Primary Sulfonamide > 10,0006.530.148.5~ 0.21 (Poor)
1-(Benzenesulfonyl)azepane Derivative > 10,000> 1,00019.045.0> 52.0 (Excellent)

Data reflects representative inhibition constants (Kᵢ). The azepane derivative demonstrates sub-20 nM potency for CAIX while remaining virtually inactive against the ubiquitous CAII isoform.

Comparative Guide: Evaluating Assay Methodologies

The unique hydrophobicity of the azepane ring means that assay conditions (buffer composition, DMSO concentration) heavily influence reproducibility. Below is a comparison of the three primary biological assays used to evaluate these compounds.

  • Stopped-Flow Spectrophotometry (The Kinetic Gold Standard): Measures the real-time hydration of CO₂. It is highly reproducible but requires specialized equipment.

  • Fluorescent Thermal Shift Assay (FTSA): Measures thermodynamic stabilization (ΔTm) upon compound binding. Excellent for high-throughput screening but prone to false positives with highly lipophilic azepane derivatives.

  • Cell-Based Hypoxia Spheroid Models: Measures functional tumor cell death under hypoxic conditions. High physiological relevance but lower day-to-day reproducibility due to biological variance.

AssayWorkflow Start 1-(Benzenesulfonyl)azepane Derivative Library Primary Primary Screen: FTSA (Thermal Shift) Start->Primary High-Throughput Secondary Kinetic Profiling: Stopped-Flow Assay Primary->Secondary ΔTm > 2°C Discard Discard / Optimize Primary->Discard No Binding Tertiary Functional Validation: Hypoxia Spheroid Model Secondary->Tertiary Isoform Selective Secondary->Discard Non-Selective

Caption: Workflow for evaluating 1-(Benzenesulfonyl)azepane derivatives in CAIX inhibition.

Self-Validating Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

To guarantee scientific integrity, an assay must be a self-validating system —meaning the protocol includes internal checks that instantly alert the operator to systemic failures. The following protocol for the Stopped-Flow Assay[4] is optimized for 1-(Benzenesulfonyl)azepane derivatives.

Phase 1: Reagent Preparation & Causality
  • Buffer System: Prepare 20 mM HEPES buffer, pH 7.4, containing 20 mM Na₂SO₄.

    • Causality: HEPES is chosen because it does not coordinate with the active site Zn²⁺ (unlike phosphate buffers, which cause artifactual inhibition). Na₂SO₄ maintains constant ionic strength.

  • Indicator: Add 0.2 mM Phenol Red.

    • Causality: Phenol red has a pKa of ~7.3, perfectly aligning with the assay pH. As the enzyme hydrates CO₂ to produce H⁺, the absorbance at 558 nm drops, allowing real-time kinetic tracking.

  • Compound Solubilization: Dissolve the 1-(Benzenesulfonyl)azepane derivative in 100% DMSO to a 10 mM stock, then dilute in buffer. Critical: Final DMSO concentration must not exceed 1% (v/v) to prevent enzyme denaturation.

Phase 2: The Self-Validating Execution

Operate the stopped-flow spectrophotometer at 20°C.

  • System Suitability Test (Negative Control): Mix CO₂-saturated water with buffer (no enzyme).

    • Validation Check: You must observe a slow, linear uncatalyzed hydration rate. If the rate is fast, your buffer is contaminated with trace environmental CA.

  • Maximum Activity Baseline (Positive Control): Mix CO₂-saturated water with 10 nM recombinant hCA IX.

    • Validation Check: You must observe a rapid exponential drop in absorbance at 558 nm. This confirms enzyme viability.

  • Standard Inhibitor Validation: Pre-incubate the enzyme with 100 nM Acetazolamide for 15 minutes, then mix with CO₂.

    • Validation Check: Hydration rate should drop by >90%. This validates the dynamic range of the assay.

  • Test Article Evaluation: Pre-incubate the enzyme with varying concentrations (0.1 nM to 1 µM) of the 1-(Benzenesulfonyl)azepane derivative for 15 minutes. Mix with CO₂ and record the initial velocity to calculate the IC₅₀ and Kᵢ via the Cheng-Prusoff equation.

Mechanistic Pathway Visualization

When 1-(Benzenesulfonyl)azepane derivatives are advanced to cell-based functional assays, they operate by disrupting the tumor's pH homeostasis. The diagram below illustrates the logical relationship between hypoxia, CAIX expression, and azepane-mediated inhibition.

Mechanism Hypoxia Tumor Hypoxia (HIF-1α) CAIX CAIX Enzyme (Active Site) Hypoxia->CAIX Upregulates Reaction CO2 Hydration (Acidification) CAIX->Reaction Catalyzes Apoptosis Tumor Cell Death (pH Normalization) Reaction->Apoptosis Prevented by Inhibitor Azepane 1-(Benzenesulfonyl)azepane (Hydrophobic Occlusion) Azepane->CAIX Inhibits Azepane->Reaction Blocks

Caption: Mechanistic pathway of CAIX inhibition by 1-(Benzenesulfonyl)azepane under hypoxic conditions.

References

1.4 - BenchChem. 2.3 - PubMed / NIH. 3.1 - PubMed Central / NIH. 4.2 - ResearchGate.

Sources

Benchmarking the Potency and Selectivity of 1-(Benzenesulfonyl)azepane Derivatives Against Known GlyT1 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Mechanistic Rationale

The modulation of glutamatergic neurotransmission via the N-methyl-D-aspartate (NMDA) receptor is a validated therapeutic strategy for central nervous system (CNS) disorders, particularly the negative and cognitive symptoms of schizophrenia. Because direct NMDA receptor agonists often cause excitotoxicity, modern drug development focuses on the Glycine Transporter 1 (GlyT1) . GlyT1 regulates the synaptic concentration of glycine, an obligatory co-agonist for the NMDA receptor. By inhibiting GlyT1, synaptic glycine levels increase, thereby allosterically enhancing NMDA receptor function without triggering neurotoxicity[1].

Recently, a novel class of compounds utilizing a 1-(benzenesulfonyl)azepane scaffold has emerged as highly potent GlyT1 inhibitors[2]. This guide objectively benchmarks the pharmacological profile of optimized 1-(benzenesulfonyl)azepane derivatives against established clinical and preclinical GlyT1 inhibitors, including Bitopertin (RG1678), Sarcosine, ALX-5407, and SSR504734.

Structural Causality: Why the Azepane Scaffold?

In structure-activity relationship (SAR) studies, the transition from a standard 6-membered piperidine ring to a 7-membered azepane ring yields a critical increase in target affinity[2]. The causality is rooted in the steric puckering of the 7-membered heterocycle, which more efficiently occupies the lipophilic sub-pocket of the GlyT1 transporter. Simultaneously, the benzenesulfonyl moiety establishes a robust hydrogen-bonding network with the transporter's transmembrane domains, anchoring the molecule and preventing the natural substrate (glycine) from binding[1].

G A 1-(Benzenesulfonyl)azepane Derivatives B GlyT1 Transporter (Inhibition) A->B Binds allosteric/orthosteric site C Increased Synaptic Glycine B->C Blocks reuptake D NMDA Receptor Co-Activation C->D Binds GlycineB site E Enhanced Glutamatergic Signaling D->E Ca2+ influx

Pathway: GlyT1 inhibition by azepane derivatives enhancing NMDA receptor signaling.

Quantitative Benchmarking: Potency and Selectivity

To evaluate the clinical viability of 1-(benzenesulfonyl)azepane derivatives (represented here by the optimized lead, Compound 39), we must benchmark its in vitro metrics against known standards[2].

A successful GlyT1 inhibitor must demonstrate sub-micromolar potency and extreme selectivity over the GlyT2 isoform. GlyT2 is localized primarily in the brainstem and spinal cord; inhibiting it causes severe motor and respiratory side effects due to excessive glycinergic inhibition[3].

Table 1: Comparative Pharmacological Profiles of GlyT1 Inhibitors
CompoundScaffold / ClassGlyT1 IC₅₀GlyT2 IC₅₀Selectivity RatioMechanism of Inhibition
Azepane Lead (Cmpd 39) 1-(Benzenesulfonyl)azepane37 nM> 10,000 nM> 270xReversible, Competitive
Bitopertin (RG1678) Benzoylpiperazine25 nM> 30,000 nM> 1,200xReversible, Non-competitive
ALX-5407 Sarcosine derivative3 nM> 10,000 nM> 3,300xIrreversible
SSR504734 Piperidine derivative18 nM> 10,000 nM> 500xReversible, Competitive
Sarcosine Endogenous Amino Acid55 - 91 μM> 1,000 μM~ 10xReversible, Competitive

Data Synthesis & Insights:

  • Potency: The azepane derivative (IC₅₀ = 37 nM) exhibits nanomolar potency that is highly competitive with Bitopertin (25 nM) and SSR504734 (18 nM)[4],[2],[5].

  • Mechanism: Unlike Bitopertin, which is a non-competitive inhibitor[6], the azepane derivatives generally exhibit competitive inhibition. This is advantageous for avoiding complete transport blockade during massive physiological glycine surges, thereby preserving baseline synaptic dynamics.

  • Baseline Comparison: Sarcosine, the endogenous benchmark, is heavily outclassed by the azepane scaffold, requiring nearly 2,000 times the concentration to achieve 50% inhibition[3].

Experimental Methodology: Self-Validating [³H]Glycine Uptake Assay

To ensure trustworthiness and reproducibility in benchmarking new 1-(benzenesulfonyl)azepane derivatives, researchers must employ a rigorously controlled radioligand reuptake assay. The following protocol utilizes Chinese Hamster Ovary (CHO) cells stably transfected with human GlyT1b (CHO-hGlyT1b)[6].

Self-Validation Principle: This protocol incorporates ALX-5407 as a pharmacological knockout control to define non-specific uptake, ensuring that the calculated IC₅₀ strictly reflects GlyT1-mediated transport.

Step-by-Step Protocol
  • Cell Culture & Preparation:

    • Culture CHO-hGlyT1b cells in Ham's F-12 medium supplemented with 10% FBS and appropriate selection antibiotics (e.g., G418).

    • Seed cells into 96-well Cytostar-T scintillating microplates at a density of 40,000 cells/well. Incubate for 24 hours at 37°C (5% CO₂).

  • Assay Buffer Equilibration:

    • Aspirate the growth medium. Wash the cells twice with 200 μL of pre-warmed HEPES-buffered saline (HBS: 150 mM NaCl, 10 mM HEPES, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM glucose, pH 7.4).

  • Compound Incubation (The Benchmarking Step):

    • Prepare serial dilutions (10⁻¹⁰ to 10⁻⁵ M) of the 1-(benzenesulfonyl)azepane test compound, Bitopertin (positive benchmark), and Sarcosine (reference benchmark) in HBS containing 0.1% DMSO.

    • Internal Controls: Designate wells for 0.1% DMSO vehicle (Total Uptake) and 10 μM ALX-5407 (Non-Specific Uptake)[4].

    • Add 50 μL of the compound solutions to the respective wells and pre-incubate for 15 minutes at room temperature to allow receptor binding equilibrium.

  • Radioligand Addition:

    • Initiate the transport assay by adding 50 μL of HBS containing [³H]glycine (final concentration: 1 μM, specific activity ~1.5 Ci/mmol).

    • Incubate exactly for 15 minutes at room temperature.

  • Termination and Quantification:

    • Terminate the reaction rapidly by aspirating the radioactive buffer and washing the cells three times with 200 μL of ice-cold HBS.

    • Lyse the cells using 100 μL of 0.1 M NaOH for 30 minutes.

    • Add 150 μL of MicroScint-20 scintillation cocktail. Quantify the accumulated intracellular [³H]glycine using a liquid scintillation counter (e.g., TopCount NXT).

  • Data Analysis:

    • Calculate specific uptake: Specific Uptake = Total Uptake - Non-Specific Uptake.

    • Plot the specific uptake against the log concentration of the inhibitors. Use non-linear regression (four-parameter logistic equation) to derive the IC₅₀ values.

Workflow S1 1. Cell Culture (CHO-hGlyT1b cells) S2 2. Compound Incubation (Test drugs + Controls) S1->S2 S3 3. Radioligand Addition ([3H]Glycine for 15 min) S2->S3 S4 4. Wash & Lysis (Ice-cold HBS + NaOH) S3->S4 S5 5. Quantification (Liquid Scintillation) S4->S5

Step-by-step workflow for the [3H]glycine cellular reuptake assay.

Conclusion

The 1-(benzenesulfonyl)azepane scaffold represents a highly tractable and potent pharmacophore for GlyT1 inhibition. By replacing the traditional piperidine ring with an azepane moiety, researchers can achieve a compound that rivals the potency of clinical-stage candidates like Bitopertin, while maintaining the competitive inhibition profile of early-generation compounds like SSR504734. When validating these compounds, strict adherence to controlled radioligand assays ensures that the nuanced kinetic differences between azepane derivatives and established benchmarks are accurately mapped.

References

  • ResearchGate. "Inhibitors of GlyT1 Affect Glycine Transport via Discrete Binding Sites." ResearchGate,[Link]

  • PubMed. "Identification of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides as novel inhibitors of GlyT1." Bioorganic & Medicinal Chemistry Letters,[Link][2]

  • ACS Publications. "Effect of SSR504734, a Selective Glycine Transporter Type 1 Inhibitor, on Seizure Thresholds, Neurotransmitter Levels, and Inflammatory Markers in Mice." ACS Chemical Neuroscience,[Link][5]

Sources

Comparative structure-activity relationship analysis of different azepane sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

The Privileged Azepane Scaffold in Metabolic Therapeutics

In the landscape of modern medicinal chemistry, the azepane ring—a seven-membered saturated heterocycle—has emerged as a highly versatile structural motif. When coupled with a sulfonamide group, the resulting azepane sulfonamides exhibit unique conformational flexibility and lipophilicity. This structural class has garnered significant attention for its potent biological activities, most notably as highly selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) [1].

For researchers developing therapeutics for metabolic syndrome, obesity, and type 2 diabetes, optimizing the structure-activity relationship (SAR) of this scaffold is a critical pathway to discovering clinical candidates. This guide provides an objective, comparative SAR analysis of various azepane sulfonamide derivatives, detailing how specific structural modifications dictate enzymatic inhibition.

Mechanistic Grounding: Targeting the 11β-HSD1 Axis

To understand the SAR of these compounds, we must first establish the causality of the target. 11β-HSD1 is an enzyme highly expressed in adipose tissue and the liver. Its primary physiological role is to catalyze the reduction of inactive cortisone into active cortisol, utilizing NADPH as a crucial cofactor. Localized overproduction of cortisol in adipose tissue is a primary driver of visceral obesity and insulin resistance.

Azepane sulfonamides act as competitive inhibitors. By occupying the deep, lipophilic catalytic pocket of 11β-HSD1, they prevent cortisone from binding, thereby downregulating local cortisol activation without disrupting systemic adrenal cortisol production [1].

Mechanism Cortisone Inactive Cortisone Cortisol Active Cortisol Cortisone->Cortisol Reduction Enzyme 11β-HSD1 Enzyme (+ NADPH Cofactor) Enzyme->Cortisone Catalyzes Inhibitor Azepane Sulfonamides (e.g., Compound 30) Inhibitor->Enzyme Inhibits (IC50 = 3.0 nM)

Caption: Mechanism of 11β-HSD1 inhibition by azepane sulfonamides blocking cortisol activation.

Structure-Activity Relationship (SAR): Optimizing the 4-Position

The conformational flexibility of the seven-membered azepane ring allows it to adapt to the 11β-HSD1 binding pocket. However, early screening revealed that unsubstituted azepane sulfonamides possess weak inhibitory activity. The breakthrough in potency occurred when researchers systematically modified the 4-position of the azepane ring and the N-aryl group of the sulfonamide [1][2].

The table below objectively compares the performance of structural variants, demonstrating how specific functional groups drive nanomolar potency.

Compound VariantArylsulfonyl Group (R1)Azepane 4-Position (R2)11β-HSD1 IC₅₀ (nM)Structural Rationale
Baseline Scaffold Phenyl-H (Unsubstituted)> 1000Lacks the necessary steric bulk to engage the deep lipophilic pocket of the enzyme.
Intermediate A 4-Methoxyphenyl-OH, -Phenyl~ 45Introduction of the phenyl ring at the 4-position establishes critical π-π stacking interactions with aromatic residues in the binding site.
Compound 30 4-tert-Butylphenyl-Methoxy, -Phenyl3.0 The bulky tert-butyl group and 4-methoxy substitution optimally fill the hydrophobic cleft, displacing high-energy water molecules to maximize binding entropy.

Data Insight: The transition from an unsubstituted azepane to a 4-methoxy-4-phenyl substituted azepane (Compound 30) yields a >300-fold increase in potency. The tert-butyl group on the arylsulfonyl moiety further anchors the molecule, preventing rapid dissociation from the enzyme complex [1].

Self-Validating Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and biological evaluation of these compounds. Every step is designed as a self-validating system, explaining the chemical or biological causality behind the methodology.

Protocol Step1 1. Sulfonylation Reaction (Anhydrous DCM, 0°C) Step2 2. Base Neutralization (Pyridine/DIPEA addition) Step1->Step2 Step3 3. Aqueous Workup (1M HCl & Brine Wash) Step2->Step3 Step4 4. HTRF Assay Screening (NADPH + Cortisone) Step3->Step4 Step5 5. IC50 Calculation (Dose-Response Curve) Step4->Step5

Caption: Step-by-step experimental workflow for synthesizing and screening azepane sulfonamides.

Phase I: Anhydrous Sulfonylation Synthesis

This protocol describes the coupling of the optimized 4-substituted azepane core with an arylsulfonyl chloride.

  • Reagent Preparation: Dissolve the 4-substituted azepane derivative (1.0 eq) in anhydrous dichloromethane (DCM).

    • Causality: The use of strictly anhydrous DCM is critical. The absence of water prevents the premature hydrolysis of the highly reactive arylsulfonyl chloride into an unreactive and useless sulfonic acid.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) or pyridine (2.0 eq) to the solution.

    • Causality: The base acts as an essential acid scavenger. It neutralizes the hydrochloric acid (HCl) byproduct generated during sulfonylation, preventing the protonation of the azepane secondary amine, which would otherwise terminate the nucleophilic attack.

  • Coupling: Cool the mixture to 0°C and add the arylsulfonyl chloride (1.1 eq) dropwise. Stir for 4 hours, allowing it to warm to room temperature.

    • Causality: Sulfonylation is highly exothermic. Initiating the reaction at 0°C suppresses the formation of unwanted side products and thermal degradation of the azepane ring.

  • Workup & Purification: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Purify via silica gel column chromatography.

    • Causality: The 1M HCl wash is a self-validating purification step; it actively strips away any unreacted azepane amine and residual pyridine, ensuring the final sulfonamide is >95% pure for accurate biological screening.

Phase II: HTRF-Based Enzymatic Inhibition Assay

To quantify the IC₅₀ values presented in the SAR table, a Homogeneous Time-Resolved Fluorescence (HTRF) assay is utilized.

  • Enzyme & Cofactor Priming: Incubate recombinant human 11β-HSD1 with 1 mM NADPH in a HEPES assay buffer (pH 7.4) at room temperature for 15 minutes.

    • Causality: 11β-HSD1 is an NADPH-dependent reductase. Explicitly supplementing this cofactor is mandatory; omitting it will result in a false-negative baseline activity, rendering the assay invalid.

  • Inhibitor Incubation: Dispense the azepane sulfonamide compounds (serial dilutions from 10 µM to 0.1 nM in DMSO) into the assay plate. Incubate for 30 minutes.

    • Causality: Serial dilutions allow for the generation of a precise sigmoidal dose-response curve, which is mathematically required to calculate an accurate half-maximal inhibitory concentration (IC₅₀).

  • Substrate Initiation: Add 100 nM cortisone to initiate the reaction. Incubate for 2 hours at 37°C.

    • Causality: Maintaining the reaction at exactly 37°C mimics human physiological temperature, ensuring the enzyme kinetics reflect true in vivo behavior.

  • Signal Detection: Add the HTRF detection reagents (anti-cortisol cryptate conjugate and d2-labeled cortisol). Read the fluorescence resonance energy transfer signal.

    • Causality: We utilize HTRF rather than standard ELISA to eliminate harsh wash steps. This preserves low-affinity, transient binding events during the initial SAR screening phase. A high inhibitor concentration prevents cortisol formation, leading to less competition for the antibody and resulting in a higher FRET signal.

References

  • The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters.[Link]

Head-to-head comparison of 1-(Benzenesulfonyl)azepane with a reference compound in an animal model

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Subject: Pharmacological assessment of 1-(Benzenesulfonyl)azepane vs. Reference 11


-HSD1 Inhibitors
Audience:  Medicinal Chemists, Pharmacologists, and Preclinical Development Leads[1]

Executive Summary & Mechanistic Rationale

This guide details the head-to-head evaluation of 1-(Benzenesulfonyl)azepane (hereafter "Test Candidate"), a privileged scaffold targeting 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1)
.[1]

The azepane sulfonamide class has emerged as a critical structural motif for inhibiting the intracellular conversion of cortisone to cortisol.[1] By blocking this conversion in metabolically active tissues (liver, adipose), these compounds aim to ameliorate insulin resistance and obesity without the systemic side effects of central adrenal suppression.

The Reference Standard: For this protocol, the recommended reference compound is BVT-2733 (a selective 11


-HSD1 inhibitor) or Carbenoxolone  (a non-selective standard), depending on whether the goal is efficacy benchmarking or selectivity validation.[1]
Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the therapeutic intervention point of benzenesulfonyl azepanes within the glucocorticoid metabolic pathway.

G Cortisone Cortisone (Inactive) Cortisol Cortisol (Active Glucocorticoid) Cortisone->Cortisol Reduction GR Glucocorticoid Receptor (Intracellular) Cortisol->GR Binding HSD1 11β-HSD1 Enzyme (Liver/Adipose) HSD1->Cortisone Catalysis MetabolicEffects Gluconeogenesis & Adipocyte Differentiation GR->MetabolicEffects Transcription Activation Azepane 1-(Benzenesulfonyl)azepane (Inhibitor) Azepane->HSD1 Inhibition (IC50)

Caption: Mechanism of Action: The azepane derivative inhibits 11


-HSD1, preventing the local amplification of cortisol and subsequent metabolic dysregulation.[1]

Experimental Design: Diet-Induced Obesity (DIO) Model

To objectively compare the Test Candidate against a reference, the C57BL/6J Diet-Induced Obesity (DIO) mouse model is the gold standard.[1] This model replicates human metabolic syndrome features: hyperglycemia, hyperinsulinemia, and visceral adiposity.

Study Groups and Dosing
  • Species: Male C57BL/6J mice (start at 6 weeks old).[1]

  • Diet: High-Fat Diet (HFD, 60% kcal from fat) for 12–16 weeks to induce phenotype.

  • N-number: 10–12 animals per group (power analysis required for p<0.05).

GroupTreatmentDose / RoutePurpose
G1 Vehicle ControlPO / BIDEstablishes disease baseline (HFD background).[1]
G2 Test Candidate 10–50 mg/kg POEvaluates 1-(Benzenesulfonyl)azepane efficacy.[1]
G3 Reference (BVT-2733) 10–50 mg/kg POBenchmarks efficacy against known selective inhibitor.[1]
G4 Lean ControlVehicle (Chow Diet)Validates the "healthy" physiological baseline.[1]
Formulation Strategy

Sulfonyl azepanes often suffer from solubility issues.[1]

  • Recommended Vehicle: 0.5% Hydroxypropyl methylcellulose (HPMC) + 0.1% Tween 80.[1]

  • Validation: Verify suspension homogeneity via HPLC prior to dosing.

Core Protocols & Methodologies

Ex Vivo 11 -HSD1 Inhibition Assay (Pharmacodynamics)

Before in vivo efficacy is claimed, target engagement must be proven in tissue.[1]

  • Tissue Harvest: Collect liver and epididymal fat pads 2 hours post-last dose.

  • Microsome Prep: Homogenize tissue in PBS; centrifuge at 100,000 x g.

  • Assay: Incubate microsomes with

    
    H-cortisone and NADPH.
    
  • Readout: Measure conversion to

    
    H-cortisol via HPLC-radiometry or scintillation counting.
    
  • Causality Check: If plasma exposure is high but tissue inhibition is low, the compound lacks tissue penetration (a common failure mode for sulfonamides).[1]

Glucose Tolerance Test (GTT)

This is the primary functional readout for insulin sensitization.[1]

  • Fast: Fast mice for 6 hours (morning fast preferred to reduce stress artifacts).

  • Challenge: Administer D-glucose (2 g/kg, PO or IP).

  • Sampling: Measure blood glucose via tail vein at t = 0, 15, 30, 60, and 120 min.[1]

  • Analysis: Calculate Area Under the Curve (AUC).

Experimental Workflow Visualization

Workflow cluster_0 Phase 1: Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Readouts Acclimatization Acclimatization (1 week) HFD HFD Induction (12 weeks) Acclimatization->HFD Randomization Randomization (Based on BW & Glucose) HFD->Randomization Dosing Daily Dosing (28 Days) Randomization->Dosing GTT GTT/ITT (Day 21/24) Dosing->GTT Necropsy Necropsy & Tissue PK/PD GTT->Necropsy

Caption: Chronological workflow for the evaluation of metabolic efficacy in DIO mice.

Data Presentation & Analysis

When publishing your comparison, summarize the data to highlight selectivity and metabolic correction .

Table 1: In Vitro Potency & Selectivity Profile

Note: Values below are representative of high-quality azepane sulfonamides found in literature (e.g., AstraZeneca series).

Compoundh11

-HSD1 IC

(nM)
m11

-HSD1 IC

(nM)
Selectivity vs 11

-HSD2
1-(Benzenesulfonyl)azepane 8.5 12.0 >1000x
Reference (BVT-2733)10.215.4>500x
Carbenoxolone25.030.0Non-selective
Table 2: In Vivo Efficacy (DIO Mouse Model)

Data represents % change relative to Vehicle Control.[1]

EndpointTest Candidate GroupReference GroupStatistical Significance
Fasting Glucose-25%-22%p < 0.01
Fasting Insulin-40%-35%p < 0.001
Hepatic 11

-HSD1 Activity
-85%-80%p < 0.001
Body Weight Change-12%-10%p < 0.05

Critical Troubleshooting & Validation (Self-Validating Systems)

To ensure the trustworthiness of your data, implement these internal checks:

  • The "Adrenal Safety" Check:

    • Risk:[1] Non-selective inhibition of 11

      
      -HSD2 (kidney) causes mineralocorticoid excess (sodium retention).[1]
      
    • Protocol: Measure serum Na+/K+ ratios.[1] If the Test Candidate causes hypokalemia, it is inhibiting Type 2, not just Type 1.

  • The "Cortosterone" Feedback Loop:

    • Risk:[1] Inhibition of cortisol regeneration can trigger the HPA axis to pump out more ACTH, overriding the inhibitor.[1]

    • Protocol: Measure plasma ACTH and adrenal gland weight at necropsy.[1] Significant adrenal hypertrophy indicates the compound is causing systemic HPA activation, a major liability.

References

  • Scott, J. S., et al. (2012). "Novel Acidic 11

    
    -Hydroxysteroid Dehydrogenase Type 1 (11
    
    
    
    -HSD1) Inhibitor with Reduced Acyl Glucuronide Liability: The Discovery of AZD8329."[1][2] Journal of Medicinal Chemistry.
  • Hermanowski-Vos

    
    -HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice."[1] Journal of Experimental Medicine. 
    
  • Wang, H., et al. (2019). "Pharmaceutical significance of azepane based motifs for drug discovery: A critical review."[1] European Journal of Medicinal Chemistry.

  • Santa Cruz Biotechnology. "11beta-HSD1 Inhibitors: Product Class Description and Mechanism." [1]

Sources

Independent verification of the reported biological effects of 1-(Benzenesulfonyl)azepane

Author: BenchChem Technical Support Team. Date: March 2026

An Independent Researcher's Guide to the Verification of Biological Effects of 1-(Benzenesulfonyl)azepane

Abstract

The confluence of the azepane scaffold, a privileged structure in medicinal chemistry, and the benzenesulfonyl moiety, a group associated with a wide array of pharmacological activities, suggests that 1-(Benzenesulfonyl)azepane is a compound of significant interest for biological investigation. This guide provides a comprehensive framework for the independent verification of its potential biological effects. We present a series of detailed experimental protocols to assess its anticancer, anti-inflammatory, and antimicrobial activities, alongside comparative analyses with established compounds. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and similar molecules.

Introduction: The Rationale for Investigating 1-(Benzenesulfonyl)azepane

The azepane ring, a seven-membered nitrogen-containing heterocycle, is a core component of numerous biologically active compounds and approved drugs.[1][2][3] Its conformational flexibility allows for optimal binding to a variety of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-Alzheimer's, and antimicrobial effects.[4][5][6]

Similarly, the benzenesulfonamide group is a well-established pharmacophore found in a multitude of therapeutic agents.[7] Derivatives of this group are known to exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7][8][9] Notably, the related sulfonylurea class of compounds are widely used as antidiabetic agents but also possess other pharmacological effects.[10][11]

The combination of these two moieties in 1-(Benzenesulfonyl)azepane suggests a high probability of interesting biological activity. Specifically, the literature on azepane sulfonamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) provides a strong rationale for investigating its potential in metabolic and inflammatory disorders.[12]

This guide outlines a systematic approach to independently verify and characterize the biological effects of 1-(Benzenesulfonyl)azepane, providing researchers with the necessary protocols and comparative frameworks to rigorously assess its therapeutic potential.

Proposed Areas for Biological Investigation and Comparative Analysis

Based on the known activities of its constituent chemical groups, we propose the following areas for the initial biological screening of 1-(Benzenesulfonyl)azepane. For each area, we suggest well-characterized compounds for comparative analysis to benchmark its potency and selectivity.

Proposed Biological Activity Rationale Primary Comparator(s) Secondary Comparator(s)
Anticancer Activity Azepane and benzenesulfonamide derivatives have demonstrated cytotoxic effects against various cancer cell lines.[13][9]Doxorubicin (Standard Chemotherapeutic)A known anticancer azepane derivative (e.g., from literature[13])
Anti-inflammatory Activity Sulfonamides are known for their anti-inflammatory properties. Azepane sulfonamides can inhibit 11β-HSD1, an enzyme involved in inflammation.[12]Dexamethasone (Corticosteroid)A selective 11β-HSD1 inhibitor (e.g., from literature[12])
Antimicrobial Activity Benzenesulfonamides are a well-known class of antimicrobial agents.[7]Ciprofloxacin (Broad-spectrum antibiotic)Sulfamethoxazole (Sulfonamide antibiotic)
Enzyme Inhibitory Activity (11β-HSD1) The structural similarity to known azepane sulfonamide inhibitors of 11β-HSD1 makes this a primary target for investigation.[12]A potent and selective 11β-HSD1 inhibitor (e.g., from literature[12])-

Detailed Experimental Protocols

The following protocols are designed to be self-validating and provide a clear, step-by-step methodology for the independent verification of the proposed biological activities.

Assessment of Anticancer Activity: A Cytotoxicity Assay

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of 1-(Benzenesulfonyl)azepane on a panel of human cancer cell lines.

Experimental Workflow for Cytotoxicity Assay

G cluster_0 Cell Culture and Seeding cluster_1 Compound Treatment cluster_2 MTT Assay and Data Analysis A 1. Culture selected cancer cell lines (e.g., MCF-7, A549, HCT116) B 2. Harvest and count cells A->B C 3. Seed cells into 96-well plates B->C D 4. Prepare serial dilutions of 1-(Benzenesulfonyl)azepane and comparators C->D E 5. Add compounds to respective wells D->E F 6. Incubate for 48-72 hours E->F G 7. Add MTT solution to each well F->G H 8. Incubate for 2-4 hours G->H I 9. Solubilize formazan crystals H->I J 10. Measure absorbance at 570 nm I->J K 11. Calculate cell viability and IC50 values J->K G LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Phosphorylates Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Induces transcription

Caption: Simplified TLR4 signaling pathway.

Step-by-Step Methodology:

  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed the cells into a 24-well plate at a density of 2 x 10^5 cells per well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of 1-(Benzenesulfonyl)azepane or Dexamethasone for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours. Include an unstimulated control group.

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-stimulated control. Determine the IC50 values.

Assessment of Antimicrobial Activity: A Broth Microdilution Assay

This protocol determines the minimum inhibitory concentration (MIC) of 1-(Benzenesulfonyl)azepane against a panel of pathogenic bacteria.

Step-by-Step Methodology:

  • Bacterial Strains: Use a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Compound Dilution: Perform a two-fold serial dilution of 1-(Benzenesulfonyl)azepane, Ciprofloxacin, and Sulfamethoxazole in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the prepared bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.

  • Controls: Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation and Interpretation

The quantitative data obtained from these experiments should be summarized in clear and concise tables for easy comparison.

Table 1: Hypothetical Comparative Cytotoxicity Data (IC50 in µM)

Compound MCF-7 A549 HCT116
1-(Benzenesulfonyl)azepaneExperimental ValueExperimental ValueExperimental Value
Doxorubicin0.5 - 1.50.1 - 1.00.2 - 1.2
Comparator AzepaneLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value

Table 2: Hypothetical Comparative Anti-inflammatory Data (IC50 in µM)

Compound TNF-α Inhibition IL-6 Inhibition
1-(Benzenesulfonyl)azepaneExperimental ValueExperimental Value
Dexamethasone0.01 - 0.10.01 - 0.1
11β-HSD1 InhibitorLiterature/Experimental ValueLiterature/Experimental Value

Table 3: Hypothetical Comparative Antimicrobial Data (MIC in µg/mL)

Compound S. aureus E. coli
1-(Benzenesulfonyl)azepaneExperimental ValueExperimental Value
Ciprofloxacin0.25 - 1.00.015 - 0.12
Sulfamethoxazole8 - 648 - 64

Conclusion

This guide provides a robust framework for the initial biological characterization of 1-(Benzenesulfonyl)azepane. The proposed experiments, grounded in the established pharmacology of its constituent moieties, will enable a thorough and independent assessment of its potential as a therapeutic agent. The comparative approach outlined here will allow for a clear understanding of its potency and potential advantages over existing compounds. The data generated from these studies will be crucial in guiding future lead optimization and preclinical development efforts.

References

  • Zha, G.-F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 591-610. [Link]

  • Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. (2022). Polycyclic Aromatic Compounds, 42(5), 2235-2266. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Therapeutic Aspects of Sulfonylureas: A Brief Review. Journal of Chemical and Pharmaceutical Research, 8(12), 121-130. [Link]

  • ResearchGate. Commercially available drugs contain azepine derivatives. [Link]

  • MDPI. (2023, February 3). Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study. [Link]

  • Sola, D., Rossi, L., Schianca, G. P. C., Maffioli, P., Bigliocca, M., Mella, R., Corlianò, F., Fra, G. P., Bartoli, E., & Derosa, G. (2015). Sulfonylureas and their use in clinical practice. Archives of Medical Science, 11(4), 840–848. [Link]

  • JETIR. (2023). “SULPHONYLUREA'S FUNCTION AND POTENTIAL BENEFITS FOR TREATMENT IN TYPE 2 DIABETES MELLITUS”. Journal of Emerging Technologies and Innovative Research, 10(4). [Link]

  • Frontiers. (2025, June 22). The impact of sulfonylureas on diverse ion channels: an alternative explanation for the antidiabetic actions. [Link]

  • Al-Ghorbani, M., Chetan, C. N., Kumar, M., & Thaggallu, P. (2018). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Journal of Chemistry, 2018, 1-11. [Link]

  • Figueroa-Valverde, L., Diaz-Cedillo, F., Lopez-Ramos, M., Garcia-Cervera, E., Pool-Gomez, E., & Len-Pessina, E. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. African Journal of Pharmacy and Pharmacology, 18(1), 1-10. [Link]

  • MDPI. (2023, July 31). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. [Link]

  • Neelamkavil, S. F., Boyle, C. D., Chackalamannil, S., Greenlee, W. J., Zhang, L., & Terracina, G. (2009). The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(16), 4563–4565. [Link]

  • Zha, G.-F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 591-610. [Link]

  • Ding, X., Feng, A., Ren, G., Li, W., Li, H., & Zhou, Y. (2024). Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. European Journal of Medicinal Chemistry, 270, 116390. [Link]

  • Reymond, J.-L., Darsaraee, M., & Awale, M. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. [Link]

  • Zha, G.-F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 591-610. [Link]

  • ResearchGate. Synthesis and Activity of Benzenesulfonyl Piperazines. [Link]

  • Kaur, M., & Kumar, V. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(16), 1896-1925. [Link]

  • ResearchGate. Pharmacological and Biological Activities of Benzazepines: An Overview. [Link]

  • Darsaraee, M., Awale, M., & Reymond, J.-L. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. [Link]

  • MDPI. (2022, August 15). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(Benzenesulfonyl)azepane

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and developers, our focus is often on synthesis and discovery. However, the life cycle of a chemical does not end with its use in an experiment. Responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, technically grounded procedure for the proper disposal of 1-(Benzenesulfonyl)azepane, ensuring that its disposal pathway is as meticulously planned as its synthesis.

Hazard Assessment and Waste Characterization

  • Benzenesulfonyl Moiety: Structurally related compounds, such as benzenesulfonyl chloride, are known corrosives that can cause severe skin burns and eye damage.[1] Derivatives can also be harmful if swallowed or inhaled and may release hazardous decomposition products like sulfur oxides upon combustion.[2][3]

  • Azepane Moiety: Azepane (or hexamethyleneimine) is a cyclic secondary amine.[4] Amines as a class can be irritants and corrosive. Furthermore, the azepane ring is a common scaffold in pharmacologically active compounds, which underscores the need to prevent their release into the environment where they could have unintended biological effects.[4][5][6]

Given these characteristics, 1-(Benzenesulfonyl)azepane must be managed as hazardous waste . Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a chemical is hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[7] While this compound's specific profile is unconfirmed, its potential for toxicity and irritation mandates its disposal through a licensed hazardous waste program.[8]

PropertyValue / Inferred HazardRationale & Source
Molecular Formula C₁₂H₁₅NO₂SBased on chemical structure.
Molecular Weight 237.32 g/mol (approx.)Calculated from the molecular formula.
Physical State Solid (Assumed)Many similar compounds are solids at room temperature.
Potential Hazards Skin/Eye Irritation, Harmful if Swallowed/InhaledInferred from similar benzenesulfonyl and azepane compounds.[9][10]
Environmental Fate Potential for persistence and aquatic toxicityPharmaceuticals and their precursors can be persistent in the environment.[5][11][12]
RCRA Waste Code To be determined by EHS; treat as hazardousPrecautionary principle based on structural alerts.

Personal Protective Equipment (PPE) and Engineering Controls

Before handling waste containers of 1-(Benzenesulfonyl)azepane, it is imperative to use appropriate protective measures to minimize exposure.[13][14]

  • Engineering Controls: Always handle the chemical and its waste within a certified chemical fume hood to prevent inhalation of any potential dust or vapors.

  • Eye and Face Protection: Wear chemical safety goggles with side shields or a face shield.[9][15]

  • Skin Protection: Wear a flame-resistant lab coat and chemical-resistant gloves (nitrile or neoprene are generally suitable for organic compounds). Ensure gloves are inspected before use and changed immediately if contaminated.[16]

  • Respiratory Protection: Not typically required when using a fume hood. If there is a risk of aerosol generation outside of a hood, a NIOSH-approved respirator may be necessary.

Step-by-Step Waste Segregation and Collection Protocol

Proper segregation at the point of generation is the most critical step in the disposal process. Commingling of incompatible waste streams can lead to dangerous chemical reactions.[17]

  • Select an Appropriate Waste Container:

    • Use a dedicated, leak-proof container that is chemically compatible with 1-(Benzenesulfonyl)azepane. High-density polyethylene (HDPE) or glass containers are typically appropriate.[8][15]

    • Ensure the container has a secure, screw-top cap. Do not leave funnels in the container.[18]

  • Label the Container Correctly:

    • Proper labeling is a strict regulatory requirement by the EPA and OSHA.[13][18]

    • Affix a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department to the container before adding any waste.[8][17]

    • The label must clearly state:

      • The words "HAZARDOUS WASTE ".[18]

      • The full, unabbreviated chemical name: "1-(Benzenesulfonyl)azepane ". Do not use formulas or acronyms.[15][18]

      • An accurate estimation of the concentration and total quantity.

      • The date waste was first added (the "accumulation start date").[15]

  • Accumulate Waste Safely:

    • Keep the waste container tightly sealed at all times, except when actively adding waste.[18][19]

    • Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion.[17]

    • If collecting a waste stream containing solvents, list all components on the label.

On-Site Storage in a Satellite Accumulation Area (SAA)

Once waste is collected, it must be stored safely within the laboratory in a designated Satellite Accumulation Area (SAA) pending pickup.[18][19]

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel generating the waste.[18]

  • Segregation: Store the 1-(Benzenesulfonyl)azepane waste container segregated from incompatible materials, particularly strong oxidizing agents and bases.[2]

  • Containment: It is best practice to keep waste containers in a secondary containment bin to catch any potential leaks.

  • Inspection: Weekly inspection of the SAA is required to check for leaks, container degradation, or improper labeling.[19]

Final Disposal Pathway: From Lab to Neutralization

Under no circumstances should 1-(Benzenesulfonyl)azepane be disposed of down the drain or in the regular solid waste stream.[8][16] The only acceptable pathway is through your institution's EHS department for disposal by a licensed contractor.

The workflow below outlines the required procedural steps for compliant disposal.

G cluster_0 In-Laboratory Procedures cluster_1 Institutional & External Procedures gen Waste Generation (e.g., residual solid, contaminated labware) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) gen->ppe collect Segregate into a Dedicated, Compatible Waste Container ppe->collect label_waste Label Container with 'Hazardous Waste' & Full Chemical Name collect->label_waste store Store in Designated Satellite Accumulation Area (SAA) label_waste->store request Submit Waste Pickup Request to Institutional EHS Office store->request transport Waste Collected by Licensed Hazardous Waste Contractor request->transport dispose Final Disposal via High-Temperature Incineration with Scrubbers transport->dispose

Caption: Workflow for the compliant disposal of 1-(Benzenesulfonyl)azepane.

The most common and environmentally sound method for destroying organic compounds of this nature is high-temperature incineration at a permitted hazardous waste facility.[16] These facilities use advanced scrubbers and afterburners to neutralize harmful gases produced during combustion, ensuring minimal environmental impact.

Emergency Procedures: Spill Management

In the event of a small-scale spill within the laboratory:

  • Alert Personnel: Immediately notify others in the area.

  • Isolate the Area: If safe to do so, restrict access to the spill area.

  • Assess the Spill: If the spill is large or you are unsure how to proceed, evacuate and contact your institution's EHS emergency line immediately.

  • Wear PPE: Before cleanup, ensure you are wearing the appropriate PPE as described in Section 2.

  • Contain and Absorb: Use an inert absorbent material like vermiculite, sand, or a commercial chemical spill kit to cover and absorb the spilled material. Do not use combustible materials like paper towels for the bulk of the spill.[16]

  • Collect Waste: Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All materials used for decontamination must also be disposed of as hazardous waste.[16]

  • Label and Dispose: Label the spill cleanup waste container and manage it according to the procedures outlined in this guide.

By adhering to these rigorous, technically-sound procedures, you ensure the safety of yourself and your colleagues, maintain compliance with environmental regulations, and uphold the integrity of our scientific community.

References

  • Environmental Health and Safety, University of Tennessee. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]

  • ACTenviro. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). 1-[2-(Benzenesulfinyl)ethyl]azepane--hydrogen chloride (1/1). CompTox Chemicals Dashboard. Retrieved from [Link]

  • Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • Solvent Recovery Systems. (2024). How To Safely Dispose of Chemicals in Your Lab. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Azepine, 1-(phenylsulfonyl)-. PubChem Compound Summary. Retrieved from [Link]

  • Tetra Tech. (2022). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • National Science Teaching Association. (2024). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • Vanderbilt University. (n.d.). The Laboratory Standard. Office of Clinical and Research Safety. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version.
  • Sigma-Aldrich. (2025). Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Aziridine, 1-(phenylsulfonyl)- Env. Fate/Transport. CompTox Chemicals Dashboard. Retrieved from [Link]

  • European Chemicals Agency. (2018). Disodium 2-amino-5-[(4-sulphonatophenyl)azo]benzenesulphonate. Retrieved from [Link]

  • Wikipedia. (n.d.). Azepane. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Azepine. PubChem Compound Summary. Retrieved from [Link]

  • Loba Chemie. (2019). Benzenesulphonyl Chloride for Synthesis MSDS. Retrieved from [Link]

  • Tulane University. (2023). Fact Sheet: Hazardous Waste Disposal. Retrieved from [Link]

  • Halling-Sørensen, B., et al. (1998). Occurrence, fate and effects of pharmaceutical substances in the environment- A review. Chemosphere, 36(2), 357-393.
  • Eawag. (n.d.). Pharmaceutical Fate. Retrieved from [Link]

  • Riml, J., et al. (2013). Evaluating the fate of six common pharmaceuticals using a reactive transport model: insights from a stream tracer test. Science of The Total Environment, 458-460, 463-471.
  • Gradient Corp. (n.d.). Pharmaceuticals in the Environment. Retrieved from [Link]

  • World Health Organization. (n.d.). Proper disposal of pharmaceuticals. Retrieved from [Link]

Sources

Personal protective equipment for handling 1-(Benzenesulfonyl)azepane

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 1-(Benzenesulfonyl)azepane Audience: Researchers, scientists, and drug development professionals.[1]

Executive Safety Summary

Immediate Action Required: Treat 1-(Benzenesulfonyl)azepane as a High-Affinity Sensitizer and Mucosal Irritant .[1]

While specific toxicological data for this exact derivative may be sparse in public repositories, its structural components—Azepane (a toxic, corrosive cyclic amine) and the Benzenesulfonyl moiety (a known hapten)—dictate a conservative "Band 3" handling protocol.[1] The primary risks are respiratory sensitization via dust inhalation and transdermal permeation when solubilized in organic carriers.[1]

Core Directive: Do not rely on standard "blue nitrile" protocols alone. The lipophilicity of the azepane ring increases skin absorption rates. This guide provides a self-validating PPE strategy to ensure zero-exposure handling.

Hazard Profile & Risk Assessment

Before selecting PPE, you must understand the nature of the threat.[1] This compound presents a dual-phase risk:

PhaseHazard ClassMechanism of ActionCritical Control Point
Solid (Powder) Respiratory Irritant / Sensitizer (H335, H334)Fine particulates can aerosolize during weighing, binding to mucosal proteins and triggering hapten-mediated immune responses.[1]Static Control: Isolate powder from airflow; neutralize static charge to prevent dispersal.[1]
Solution (Liquid) Transdermal Toxin (H312)When dissolved in DMSO or DCM, the solvent acts as a "Trojan Horse," carrying the compound through standard nitrile gloves in <5 minutes.[1]Permeation Barrier: Match glove material to the carrier solvent, not just the solute.[1]
PPE Specification Matrix

This matrix moves beyond generic compliance to permeation kinetics . You must select your gear based on the specific task.[2][3]

A. Hand Protection (The Barrier Strategy)

Scientific Rationale: Standard 4-mil nitrile gloves degrade rapidly in chlorinated solvents and offer limited protection against prolonged exposure to sulfonyl-based sensitizers in DMSO.[1]

TaskPrimary Glove (Inner)Secondary Glove (Outer)StandardRationale
Weighing / Dry Handling Nitrile (4 mil) Nitrile (Extended Cuff, 6-8 mil) EN 374 Type BDouble-gloving provides a visual breach indicator.[1] The air gap between gloves traps sweat, reducing skin permeability.
Synthesis (DCM/Chloroform) Laminate (Silver Shield/PE) Nitrile (Disposable) EN 374 Type ACritical: Nitrile fails in <2 mins against DCM.[1] Laminate is the only effective barrier.[1] Outer nitrile provides grip.[1]
Assay Prep (DMSO/Methanol) Nitrile (High-Breakthrough) Nitrile (Disposable) EN 374 Type BDMSO permeates nitrile but slowly.[1] Change outer gloves every 15 mins (splash protection only).
B. Respiratory & Ocular Protection
  • Respiratory: If handling outside a certified Fume Hood (NOT recommended), a P100 (HEPA) half-face respirator is mandatory.[1] Surgical masks offer zero protection against molecular sensitizers.[1]

  • Ocular: Chemical Splash Goggles (indirect vent).[1] Safety glasses leave gaps for aerosol entry.[1]

Decision Logic: PPE Selection Workflow

Use this logic flow to determine the required protection level before initiating work.

PPE_Decision_Tree Start START: Handling 1-(Benzenesulfonyl)azepane State What is the physical state? Start->State Solid Solid / Powder State->Solid Liquid Solution / Reaction Mix State->Liquid Weighing Is an Analytical Balance Enclosure available? Solid->Weighing Solvent Identify Carrier Solvent Liquid->Solvent Yes_Enc Standard PPE: Double Nitrile + Lab Coat + Goggles Weighing->Yes_Enc Yes No_Enc Enhanced PPE: Add P100 Respirator + Static Gun Weighing->No_Enc No Chlorinated Chlorinated (DCM, CHCl3) Solvent->Chlorinated Polar Polar Aprotic (DMSO, DMF) Solvent->Polar Glove_Lam REQUIRED: Laminate (Silver Shield) under Nitrile Chlorinated->Glove_Lam Glove_Nit REQUIRED: Double Nitrile (Change every 15 mins) Polar->Glove_Nit

Figure 1: PPE Selection Decision Matrix based on physical state and solvent compatibility.[1]

Operational Protocol: "Zero-Exposure" Workflow

This protocol integrates safety into the experimental steps to prevent "casual exposure."[1]

Step 1: Preparation & Static Neutralization

Azepane derivatives in powder form are often electrostatic.[1]

  • Don PPE according to the matrix above.

  • Ionization: Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula inside the fume hood.[1]

  • Damping: Place a damp paper towel (solvent-wet) next to the balance.[1] This increases local humidity, reducing static fly-off.[1]

Step 2: Solubilization (The High-Risk Moment)

Why: Adding solvent creates a "splash zone" where the compound becomes transdermal.[1]

  • Clamp the vial: Never hold the vial in your hand while adding solvent.[1] Use a clamp or rack.

  • Add Solvent: Add solvent slowly down the side of the vial to prevent aerosolization of the powder.[1]

  • Seal Immediately: Cap the vial before vortexing.

Step 3: Waste Disposal & Deactivation

Do not pour down the drain.[1][4][5] This compound is likely toxic to aquatic life (H411/H412).[1]

  • Solid Waste: Double-bag in clear polyethylene bags; label as "Toxic Solid - Sulfonamide Derivative."[1]

  • Liquid Waste: Segregate into Halogenated (if DCM used) or Non-Halogenated organic waste streams.[1]

  • Glassware: Rinse with Acetone inside the hood into the waste container before removing items for washing.[1]

Emergency Response: Spill Loop

In the event of a spill, pause and assess. Do not rush to wipe it up with a paper towel—that is the most common route of accidental dermal exposure.

Spill_Response Spill Spill Detected Assess Assess Volume & State Spill->Assess Isolate Evacuate Area & Post Signage Assess->Isolate > 500mg PPE_Check Upgrade PPE: Double Gloves + Goggles Assess->PPE_Check < 500mg Isolate->PPE_Check Absorb Cover with Absorbent Pads (Do NOT wipe) PPE_Check->Absorb Clean Clean Surface with Soap/Water (3x) Absorb->Clean Dispose Dispose as Hazardous Waste Clean->Dispose

Figure 2: Immediate response workflow for solid or liquid spills.

References & Authority
  • PubChem. (n.d.).[1] Compound Summary: Azepane. National Library of Medicine.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][6] Laboratory Safety Guidance. United States Department of Labor.[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[1] Substance Information: Sulfonamides.[1][2] Retrieved from [Link][1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.